Melamine
Description
This compound is a trimer of cyanamide, with a 1,3,5-triazine skeleton. It has a role as a xenobiotic metabolite. It is functionally related to a cyanamide. It is a conjugate base of a this compound(1+).
This compound has been reported in Apis cerana, Euglena gracilis, and Aeromonas veronii with data available.
This compound is an organic base and a trimer of cyanamide, with a 1,3,5-triazine skeleton. Like cyanamide, it contains 66% nitrogen by mass and, if mixed with resins, has fire retardant properties due to its release of nitrogen gas when burned or charred, and has several other industrial uses. This compound is also a metabolite of cyromazine, a pesticide. It is formed in the body of mammals who have ingested cyromazine. It has been reported that cyromazine can also be converted to this compound in plants. This compound is described as Harmful if swallowed, inhaled or absorbed through the skin. Chronic exposure may cause cancer or reproductive damage. Eye, skin and respiratory irritant. However, the short-term lethal dose is on a par with common table salt with an LD50 of more than 3 grams per kilogram of bodyweight.[15] U.S. Food and Drug Administration (FDA) scientists explained that when this compound and cyanuric acid are absorbed into the bloodstream, they concentrate and interact in the urine-filled renal tubules, then crystallize and form large numbers of round, yellow crystals, which in turn block and damage the renal cells that line the tubes, causing the kidneys to malfunction.
RN given refers to parent cpd; structure
Structure
3D Structure
Properties
IUPAC Name |
1,3,5-triazine-2,4,6-triamine | |
|---|---|---|
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InChI |
InChI=1S/C3H6N6/c4-1-7-2(5)9-3(6)8-1/h(H6,4,5,6,7,8,9) | |
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InChI Key |
JDSHMPZPIAZGSV-UHFFFAOYSA-N | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NC(=NC(=N1)N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N6, Array | |
| Record name | MELAMINE | |
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| Record name | MELAMINE | |
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Related CAS |
25778-04-5, Array | |
| Record name | 1,3,5-Triazine-2,4,6-triamine homopolymer | |
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| Record name | Melamine | |
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DSSTOX Substance ID |
DTXSID6020802 | |
| Record name | Melamine | |
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Molecular Weight |
126.12 g/mol | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
Melamine appears as colorless to white monoclinic crystals or prisms or white powder. Sublimes when gently heated. (NTP, 1992), Dry Powder; Dry Powder, Liquid; Liquid; Water or Solvent Wet Solid, Colorless to white solid; [ICSC] White powder; [MSDSonline], Solid, COLOURLESS-TO-WHITE CRYSTALS. | |
| Record name | MELAMINE | |
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| Record name | 1,3,5-Triazine-2,4,6-triamine | |
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| Source | Human Metabolome Database (HMDB) | |
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| Record name | MELAMINE | |
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Boiling Point |
Sublimes (NTP, 1992), Sublimes | |
| Record name | MELAMINE | |
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| Record name | MELAMINE | |
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Solubility |
less than 1 mg/mL at 72 °F (NTP, 1992), Very slightly sol in hot alc; insol in ether, Sparingly sol in glycol, glycerol, pyridine; very slightly sol in ethanol; insol in benzene, carbon tetrachloride, In water, 3.23X10+3 mg/L at 20 °C, 3.24 mg/mL at 20 °C, Solubility in water: poor | |
| Record name | MELAMINE | |
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| Record name | MELAMINE | |
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Density |
1.573 at 61 °F (NTP, 1992) - Denser than water; will sink, 1.573 at 14 °C, 1574 kg/m³ | |
| Record name | MELAMINE | |
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| Record name | MELAMINE | |
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| Record name | MELAMINE | |
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Vapor Density |
4.34 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.34 (Air= 1) | |
| Record name | MELAMINE | |
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| Record name | MELAMINE | |
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Vapor Pressure |
50 mmHg at 599 °F (NTP, 1992), VP: 50 mm Hg at 315 °C, 3.59X10-10 mm Hg at 20 °C (extrapolated), Vapor pressure, Pa at 20 °C: 6.7 | |
| Record name | MELAMINE | |
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| Record name | MELAMINE | |
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Color/Form |
Monoclinic prisms, Monoclinic colorless prisms or crystals, White, monoclinic crystals | |
CAS No. |
108-78-1, 5432-64-4 | |
| Record name | MELAMINE | |
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| Record name | MELAMINE | |
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| Record name | 1,3,5-Triazine-2,4,6-triamine | |
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| Record name | MELAMINE | |
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Melting Point |
653 °F (decomposes) (NTP, 1992), 354 °C, 345 °C, No melting point; decomposes at >345 °C | |
| Record name | MELAMINE | |
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| Record name | MELAMINE | |
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| Record name | Melamine | |
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| Record name | MELAMINE | |
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Foundational & Exploratory
melamine synthesis from urea reaction mechanism
An In-Depth Technical Guide to the Reaction Mechanism of Melamine Synthesis from Urea
Authored for: Researchers, Scientists, and Drug Development Professionals From the desk of a Senior Application Scientist
Abstract
This compound (2,4,6-triamino-1,3,5-triazine), a nitrogen-rich organic compound, is a critical raw material in the synthesis of amino resins, primarily this compound-formaldehyde (MF) resins, which are valued for their exceptional durability, heat, and chemical resistance.[1] The predominant industrial route to this compound production is the thermal decomposition, or pyrolysis, of urea. This process is elegant in its use of a low-cost, readily available feedstock, yet complex in its underlying reaction mechanism and the engineering required for high-yield, high-purity production.[2][3] This guide provides a detailed exploration of the core reaction mechanism, delineates the pathways for key intermediates, and contrasts the two primary industrial methodologies: high-pressure, non-catalytic liquid-phase synthesis and low-pressure, catalytic gas-phase synthesis. By explaining the causality behind process choices and operational parameters, this document serves as a comprehensive resource for professionals seeking to understand and optimize this pivotal industrial chemical transformation.
The Overall Stoichiometry: A Multi-Step Transformation
The conversion of urea into this compound is an endothermic process that can be summarized by the following overall reaction equation:
6 (NH₂)₂CO → C₃H₆N₆ + 6 NH₃ + 3 CO₂ [4][5]
This equation, however, belies the complexity of the reaction, which proceeds through a series of key intermediate steps rather than a single concerted transformation.[6] The process fundamentally involves the decomposition of urea and the subsequent cyclotrimerization and amination of the resulting reactive intermediates.[7] Understanding these steps is crucial for controlling reaction selectivity and minimizing the formation of undesirable byproducts.
Core Reaction Mechanism: From Urea to Triazine Ring
The synthesis of this compound from urea is not a direct conversion but a cascade of reactions. The mechanism involves two principal stages: the endothermic decomposition of urea to form isocyanic acid, followed by the condensation and amination of intermediates to form the stable triazine ring of this compound.[4][7]
Step 1: Urea Decomposition to Isocyanic Acid
The initial and rate-determining step is the thermal decomposition of urea into isocyanic acid (HNCO) and ammonia (NH₃).[4][8]
(NH₂)₂CO ⇌ HNCO + NH₃
This reaction is reversible and endothermic. The ammonia generated in this step, as well as additional ammonia often fed into the reactor, plays a critical role in subsequent steps and in suppressing the formation of byproducts through deammonization.[4]
Step 2: Formation of Intermediates and Cyclization
The highly reactive isocyanic acid intermediate undergoes a series of reactions to form the this compound structure. While several parallel pathways have been proposed, a widely accepted sequence involves the trimerization of isocyanic acid to form cyanuric acid (C₃H₃N₃O₃), followed by a stepwise amination.
-
Trimerization: Three molecules of isocyanic acid polymerize to form cyanuric acid. 3 HNCO → C₃H₃N₃O₃ (Cyanuric Acid)
-
Stepwise Amination: The cyanuric acid then reacts with the ammonia present in the reactor in a sequential process, replacing the hydroxyl groups with amino groups. This proceeds through the intermediates ammelide and ammeline.[9][10]
-
Cyanuric Acid + NH₃ → Ammelide + H₂O
-
Ammelide + NH₃ → Ammeline + H₂O
-
Ammeline + NH₃ → this compound + H₂O
-
The water produced during amination can react with isocyanic acid to generate carbon dioxide and ammonia, which helps to drive the overall reaction towards this compound formation.[8]
The following diagram illustrates the primary mechanistic pathway from urea to this compound.
Caption: Primary reaction pathway for this compound synthesis from urea.
Industrial Synthesis Methodologies
Industrially, the synthesis of this compound from urea is performed using two distinct processes: a high-pressure, liquid-phase method and a low-pressure, gas-phase method.[4][11] The choice between these processes involves trade-offs in capital cost, energy efficiency, catalyst requirements, and product purity.
High-Pressure, Liquid-Phase Synthesis (Non-Catalytic)
The high-pressure process is an older, yet still widely used, technology that operates without a catalyst.[12]
-
Feed Preparation: Molten urea, typically sourced directly from an adjacent urea plant, is pressurized to the reaction pressure.
-
Reaction: The molten urea is fed into a dedicated high-pressure reactor. Hot ammonia gas is often co-fed to inhibit deammonization side reactions.[13] The reactor is maintained at a pressure above 70 bar (typically 80-150 bar) and a temperature between 360°C and 450°C.[11][12][14] The high pressure is essential to keep the reactants and the this compound product in a liquid phase, which facilitates the reaction kinetics without a catalyst.
-
Separation: The reactor effluent, a liquid mixture of molten this compound, dissolved byproducts, ammonia, and carbon dioxide, is passed to a gas separator. Here, the gaseous off-gas (NH₃ and CO₂) is separated from the molten this compound.[15]
-
Purification (Quenching): The molten this compound is then rapidly cooled, or "quenched," typically with an aqueous ammonia solution.[16] This step serves to solidify the this compound and dissolve unreacted urea and some byproducts.
-
Final Processing: The resulting this compound slurry undergoes crystallization, filtration, and drying to yield a high-purity solid product. The off-gases are typically recycled back to the upstream urea plant.[8]
The diagram below outlines the typical workflow for the high-pressure process.
References
- 1. A Study on Byproducts in the High-Pressure this compound Production Process - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound From Urea: Production Process [jinjiangthis compound.com]
- 3. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 4. scribd.com [scribd.com]
- 5. scribd.com [scribd.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. This compound Manufacturing Process ~ Blog de ingeniería química [iqriosity.blogspot.com]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. data.epo.org [data.epo.org]
- 12. This compound Production: A Chemical Processing Overview [phxequip.com]
- 13. EP1140869A1 - High-pressure process for the preparation of this compound from urea - Google Patents [patents.google.com]
- 14. WO2003080584A1 - Process for the production of this compound from urea, and particularly for the separation of this compound from off-gas - Google Patents [patents.google.com]
- 15. US4565867A - Anhydrous high-pressure this compound synthesis - Google Patents [patents.google.com]
- 16. High pressure this compound and low-pressure this compound [easthony.cn]
An In-depth Technical Guide to the Crystal Structure and Polymorphism of Melamine
Introduction: Beyond the Resin - The Solid-State Chemistry of Melamine
This compound (2,4,6-triamino-1,3,5-triazine), a nitrogen-rich organic compound with the chemical formula C₃H₆N₆, is widely recognized for its role in the production of thermosetting plastics, laminates, and fire retardants.[1] However, for researchers, scientists, and drug development professionals, the true potential and behavior of this compound as a molecular entity are deeply rooted in its solid-state chemistry. The spatial arrangement of this compound molecules in a crystal lattice dictates its physical and chemical properties, influencing everything from solubility and stability to its interaction with other molecules.
This technical guide provides a comprehensive exploration of the crystal structure of this compound, with a particular focus on its polymorphism—the ability of a compound to exist in more than one crystalline form. Understanding and controlling polymorphism is a cornerstone of modern materials science and pharmaceutical development, as different polymorphs of the same compound can exhibit vastly different properties. Herein, we delve into the intricacies of this compound's primary crystal form and its behavior under high pressure, offering both foundational knowledge and practical insights for its characterization.
Part 1: The Foundational Structure - this compound Form I
Under ambient conditions, this compound crystallizes in a monoclinic system, a form that is thermodynamically stable and most commonly encountered. This primary polymorph is herein designated as Form I.
Molecular and Crystal Structure
The this compound molecule consists of a planar s-triazine ring, a six-membered ring of alternating carbon and nitrogen atoms, with three amino (-NH₂) groups attached to the carbon atoms.[1] This molecular structure is rich in hydrogen bond donors (the amino groups) and acceptors (the ring nitrogen atoms), a feature that profoundly governs its crystal packing.
In the solid state, this compound molecules arrange themselves into a highly ordered, three-dimensional lattice. The crystal structure of Form I is characterized by an extensive network of intermolecular hydrogen bonds. These interactions link the amino groups of one molecule to the ring nitrogens of neighboring molecules, creating a layered, sheet-like structure.[2] This robust hydrogen-bonding network is responsible for this compound's high melting point (it sublimes and decomposes at approximately 345°C) and its low solubility in most organic solvents.[3]
Crystallographic Data for this compound Form I
The accepted crystal structure for this compound Form I is monoclinic with the space group P2₁/a. The unit cell parameters are summarized in the table below.
| Crystallographic Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/a |
| a | 10.54 Å |
| b | 7.45 Å |
| c | 7.25 Å |
| β | 112.1° |
| Z (molecules per unit cell) | 4 |
Note: These values are representative and may vary slightly between different crystallographic studies.
Part 2: The Influence of Pressure - High-Pressure Polymorphism
While Form I is the stable form at ambient pressure, the application of high pressure can induce phase transitions, leading to the formation of different polymorphs. This phenomenon is of significant interest in fields such as materials science and geology, where materials are often subjected to extreme conditions.
High-pressure studies on this compound have revealed a complex polymorphic landscape. Several investigations have confirmed that this compound undergoes one or more phase transitions at pressures above ambient.[4][5]
The Monoclinic to Triclinic Transition
A notable and reversible phase transition has been observed at high pressures, where the initial monoclinic structure of Form I transforms into a triclinic polymorph.[2] This transition involves a significant rearrangement of the intermolecular interactions and a more efficient packing of the this compound molecules to accommodate the increased pressure. The individual this compound molecules, however, remain remarkably rigid, with their fundamental geometry changing very little.[2]
The exact pressure at which this transition occurs can vary depending on the pressure-transmitting medium used in the experiment, but it is typically observed in the gigapascal (GPa) range.[2] Further increases in pressure may lead to additional, more subtle structural changes.
The existence of high-pressure polymorphs underscores the sensitivity of this compound's crystal structure to external stimuli and highlights the potential for tuning its solid-state properties through the application of pressure.
Part 3: Experimental Characterization of this compound Polymorphs
The identification and characterization of different polymorphic forms are crucial for both fundamental research and practical applications. A combination of analytical techniques is typically employed to unambiguously determine the crystal structure and properties of a given polymorph.
Experimental Workflow for Polymorph Characterization
The following diagram illustrates a typical workflow for the preparation and characterization of this compound polymorphs.
Caption: Experimental workflow for the preparation and characterization of this compound polymorphs.
Step-by-Step Methodologies
3.2.1 Preparation of this compound Form I by Slow Evaporation
This protocol describes a standard method for obtaining high-quality crystals of this compound Form I. The principle behind this method is to allow the solvent to evaporate slowly, providing sufficient time for the this compound molecules to arrange themselves into the thermodynamically stable crystal lattice.
-
Dissolution: Prepare a saturated solution of this compound in a suitable solvent. While this compound's solubility is low in many solvents, hot water or dimethyl sulfoxide (DMSO) can be used.[6] For example, dissolve this compound in deionized water at a temperature near its boiling point until no more solid dissolves.
-
Filtration: While the solution is still hot, filter it through a pre-warmed filter paper to remove any insoluble impurities.
-
Crystallization: Cover the beaker containing the hot, saturated solution with a watch glass or perforated parafilm to slow down the rate of evaporation. Allow the solution to cool slowly to room temperature.
-
Crystal Growth: Leave the solution undisturbed at room temperature. As the solvent evaporates over several hours to days, crystals of this compound Form I will form.
-
Isolation and Drying: Once a sufficient quantity of crystals has formed, isolate them by vacuum filtration. Wash the crystals with a small amount of cold deionized water, followed by a volatile solvent like ethanol to facilitate drying. Dry the crystals in a vacuum oven at a moderate temperature (e.g., 60 °C) to remove any residual solvent.
3.2.2 Characterization Techniques
-
Powder X-Ray Diffraction (PXRD): PXRD is the primary technique for identifying the crystal structure of a solid. Each polymorph has a unique diffraction pattern, which serves as a "fingerprint." The PXRD pattern of the prepared crystals should be compared with the standard pattern for this compound Form I from a crystallographic database (e.g., JCPDS card: 00-039-1950).[5]
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. For this compound, a DSC thermogram will show a sharp endotherm corresponding to its sublimation and decomposition. Different polymorphs would exhibit different melting/decomposition temperatures and enthalpies.
-
Vibrational Spectroscopy (FTIR and Raman): Fourier-transform infrared (FTIR) and Raman spectroscopy are powerful techniques for probing the vibrational modes of molecules. The spectra are sensitive to the local environment of the molecules in the crystal lattice. Polymorphs will typically show distinct differences in their FTIR and Raman spectra, such as shifts in peak positions, changes in peak intensities, and the appearance or disappearance of peaks. For this compound, characteristic peaks include those associated with the N-H stretching of the amino groups and the breathing modes of the triazine ring.[4][7]
Part 4: Interconversion of Polymorphs - A Matter of Conditions
The transformation from one polymorphic form to another is a critical aspect of polymorphism. This interconversion can be driven by various factors, including temperature, pressure, and mechanical stress.
The relationship between this compound's polymorphs can be visualized as follows:
Caption: Relationship and interconversion pathway between this compound Form I and its high-pressure polymorph(s).
The reversible nature of the pressure-induced phase transition in this compound indicates that Form I is the thermodynamically favored form at ambient pressure, while the high-pressure form is stabilized by the reduction in volume under compression.
Conclusion: A Foundation for Future Research
This guide has provided a detailed overview of the crystal structure of this compound Form I and the phenomenon of its high-pressure polymorphism. A thorough understanding of this compound's solid-state chemistry is paramount for researchers and scientists working with this versatile compound. The experimental protocols and characterization techniques outlined herein offer a practical framework for the preparation and analysis of this compound's crystalline forms.
While the existence of multiple polymorphs of pure this compound under ambient conditions remains to be conclusively demonstrated, the study of its high-pressure behavior and its propensity to form a wide array of co-crystals and salts highlights the rich and complex nature of its supramolecular chemistry. Future research in this area will undoubtedly uncover new crystalline forms and further elucidate the intricate relationship between structure and properties in this important industrial chemical.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C3N3(NH2)3 | CID 7955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 7. CN1802359A - Crystallization method of this compound melt - Google Patents [patents.google.com]
A Technical Guide to Quantum Chemical Calculations of Melamine's Electronic Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction: Melamine Beyond the Headlines
This compound (2,4,6-triamino-1,3,5-triazine) is a nitrogen-rich organic compound widely recognized for its role in the production of durable thermosetting plastics and laminates.[1] Its high nitrogen content also led to its infamous misuse as an adulterant in foodstuffs to artificially inflate protein content readings.[2] Beyond these applications and controversies, this compound's unique electronic structure makes it a valuable building block in supramolecular chemistry and materials science, including the synthesis of graphitic carbon nitride (g-CN) materials for catalytic applications.[3][4]
Understanding the distribution and reactivity of electrons within the this compound molecule is paramount for controlling its chemical behavior. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful lens to investigate this electronic structure.[5] This guide offers a comprehensive walkthrough of the theoretical foundations, practical methodologies, and interpretive frameworks for performing and understanding these calculations, providing actionable insights for researchers in materials science and drug development.
Theoretical Foundations: Choosing the Right Tools
The accuracy of any quantum chemical calculation hinges on the selection of an appropriate theoretical method and basis set. For a molecule like this compound, Density Functional Theory (DFT) offers a robust balance of computational cost and accuracy.[6]
-
Density Functional Theory (DFT): DFT methods calculate the electronic structure of a system based on its electron density, rather than the complex many-electron wavefunction. This approach is computationally efficient and has been shown to be effective for a wide range of chemical systems.
-
Functionals: The choice of the exchange-correlation functional is critical. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-benchmarked starting point for organic molecules. Studies on this compound have demonstrated that B3LYP, in conjunction with appropriate basis sets, provides results in good agreement with experimental data for geometry and vibrational frequencies.[7][8]
-
-
Basis Sets: A basis set is a set of mathematical functions used to build the molecular orbitals. The Pople-style basis set, 6-311++G(d,p) , is a popular and effective choice for calculations on this compound.[7][8]
-
6-311: This indicates a triple-zeta valence basis set, providing flexibility for describing the valence electrons.
-
++G: These symbols denote the addition of diffuse functions on both heavy atoms and hydrogen. Diffuse functions are crucial for accurately describing systems with lone pairs and for calculating properties related to intermolecular interactions, such as hydrogen bonding, which is a key feature of this compound chemistry.
-
(d,p): These are polarization functions added to heavy atoms (d) and hydrogen atoms (p), allowing for anisotropy in the electron distribution, which is essential for describing chemical bonds accurately.
-
Methodology: A Step-by-Step Computational Workflow
This section outlines a detailed, reproducible protocol for calculating the electronic structure of this compound using a typical quantum chemistry software package like Gaussian or ORCA.
Experimental Protocol: this compound Calculation Workflow
-
Step 1: Geometry Optimization
-
Objective: To find the lowest-energy three-dimensional arrangement of atoms.
-
Procedure:
-
Construct an initial 3D structure of the this compound molecule using a molecular builder.
-
Set up the calculation with the chosen DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)).
-
Specify the Opt keyword to initiate a geometry optimization.
-
The algorithm will iteratively adjust atomic positions to minimize the total energy of the molecule. The optimized structure represents a stationary point on the potential energy surface.[9]
-
-
-
Step 2: Frequency Analysis
-
Objective: To confirm that the optimized structure is a true energy minimum and to predict the vibrational (infrared and Raman) spectra.
-
Procedure:
-
Use the optimized geometry from Step 1 as the input.
-
Perform a frequency calculation (Freq keyword) at the same level of theory (B3LYP/6-311++G(d,p)).
-
Validation: A true minimum will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, requiring further geometry searching.
-
The output will provide the vibrational frequencies and their corresponding IR and Raman intensities, which can be compared with experimental spectra for validation.[10][11] Scaling factors are often applied to the calculated frequencies to improve agreement with experimental values.[9]
-
-
-
Step 3: Electronic Structure and Property Analysis
-
Objective: To analyze the distribution of electrons and predict chemical reactivity.
-
Procedure:
-
Using the validated minimum-energy structure, perform a single-point energy calculation.
-
Request additional analyses using relevant keywords:
-
-
Visualization of the Computational Workflow
The entire process can be visualized as a logical sequence, ensuring that each step validates the previous one before proceeding to deeper analysis.
Caption: Workflow for Quantum Chemical Analysis of this compound.
Interpreting the Results: From Data to Chemical Insight
The output of these calculations provides a wealth of data. The key is to translate this data into a coherent picture of this compound's electronic behavior.
Frontier Molecular Orbitals (HOMO & LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity.[13]
-
HOMO: Represents the ability to donate an electron. For this compound, the HOMO is typically localized on the amino groups and the triazine ring, indicating these are the primary sites for electrophilic attack.[14]
-
LUMO: Represents the ability to accept an electron. The LUMO is generally distributed over the triazine ring, highlighting its electron-accepting character.[14]
-
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity.[15] A larger gap implies higher stability and lower chemical reactivity. DFT calculations using B3LYP/6-311G(d,p) have been used to determine this gap, which correlates with the molecule's electronic transitions.[16]
| Property | Calculated Value (eV) | Interpretation |
| HOMO Energy | Varies with method | Indicates electron-donating ability |
| LUMO Energy | Varies with method | Indicates electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | ~3.11 - 4.49 eV | Reflects chemical reactivity and stability[15][16] |
Note: Specific energy values depend on the exact level of theory and software used. The values presented are indicative based on literature.
Molecular Electrostatic Potential (MEP)
The MEP map is a powerful tool for visualizing the charge distribution on the molecule's surface.[17] It acts as a reactivity map, showing where the molecule is most likely to interact with other charged species.[18]
-
Negative Potential (Red/Yellow): Regions of negative potential, typically found around the nitrogen atoms of the triazine ring, are electron-rich.[2] These sites are susceptible to electrophilic attack and are the primary locations for hydrogen bond acceptance.
-
Positive Potential (Blue): Regions of positive potential are located around the hydrogen atoms of the amino groups.[19] These electron-deficient sites are prone to nucleophilic attack and act as hydrogen bond donors.
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a more quantitative picture of the bonding and charge distribution within the Lewis structure framework.[12]
-
Charge Delocalization: NBO analysis can quantify the stability of the molecule arising from hyperconjugative interactions, such as the delocalization of lone pair electrons from the amino nitrogens into the antibonding orbitals (σ*) of the triazine ring.[7] This delocalization is a key feature of this compound's aromaticity and stability.
-
Donor-Acceptor Interactions: The analysis reveals interactions between filled "donor" NBOs (like lone pairs or bonds) and empty "acceptor" NBOs (like antibonds). The energy of these interactions quantifies the degree of electron delocalization.[20]
Conceptual Diagram of Reactivity
The calculated electronic properties directly inform our understanding of this compound's interactions and reactivity.
Caption: Relating Calculated Properties to Chemical Behavior.
Validation and Spectroscopic Prediction
A crucial aspect of computational chemistry is validating the results against experimental data.
-
Vibrational Spectra: As mentioned, the calculated vibrational frequencies from the Freq analysis can be directly compared to experimental FT-IR and FT-Raman spectra. Good agreement between scaled theoretical frequencies and experimental peak positions confirms the accuracy of the optimized geometry and the chosen computational method.[7][21]
-
UV-Vis Spectra: The electronic transitions responsible for UV-Vis absorption can be predicted using Time-Dependent DFT (TD-DFT).[22] This method calculates the energies of excited states, allowing for the simulation of the absorption spectrum.[23] For this compound, TD-DFT calculations can identify the specific molecular orbitals involved in the π → π* and n → π* transitions that give rise to its characteristic absorption profile.[24]
Applications in Research and Development
The insights gained from these calculations have direct applications for the target audience:
-
Materials Science: Understanding the electronic structure and intermolecular interaction sites (hydrogen bonding) is fundamental to designing novel this compound-based materials.[3] For instance, predicting how modifications to the this compound structure will affect the HOMO-LUMO gap can guide the synthesis of new polymers with tailored electronic and optical properties.[25] The calculations also help explain the self-assembly of this compound on surfaces, which is crucial for developing 2D materials.[26][27]
-
Drug Development and Toxicology: While this compound itself is not a therapeutic agent, the computational framework described here is standard in drug development. MEP maps are routinely used to understand drug-receptor interactions, predicting how a molecule will "dock" into the active site of a protein. Understanding the electronic properties of this compound and its metabolites is also key to elucidating the mechanisms of its toxicity, particularly its propensity to co-crystallize with molecules like cyanuric acid, leading to kidney damage.[1]
Conclusion
Quantum chemical calculations provide an indispensable toolkit for dissecting the electronic structure of this compound. By leveraging DFT with appropriate functionals and basis sets, researchers can obtain a detailed, atom-level understanding of its geometry, stability, and reactivity. The ability to predict properties like the HOMO-LUMO gap, electrostatic potential, and spectroscopic signatures allows for a rational approach to the design of new materials and provides critical insights into its interactions with biological systems. This guide serves as a foundational protocol, empowering scientists to apply these powerful computational methods to their specific research challenges.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. researchgate.net [researchgate.net]
- 3. Synchrotron X‐ray Electron Density Analysis of Chemical Bonding in the Graphitic Carbon Nitride Precursor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.iucr.org [journals.iucr.org]
- 5. A new quantum approach to solve electronic structures of complex materials | Pritzker School of Molecular Engineering | The University of Chicago [pme.uchicago.edu]
- 6. Exploring the evolution patterns of melem from thermal synthesis of this compound to graphitic carbon nitride - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03337B [pubs.rsc.org]
- 7. Molecular structure and vibrational spectroscopic investigation of this compound using DFT theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. IR spectroscopy and theoretical vibrational calculation of the this compound molecule - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 10. IR spectroscopy and theoretical vibrational calculation of the this compound molecule - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 11. IR spectroscopy and theoretical vibrational calculation of the this compound molecule - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) DOI:10.1039/A701732D [pubs.rsc.org]
- 12. Natural bond orbital - Wikipedia [en.wikipedia.org]
- 13. DFT CALCULATIONS ON MOLECULAR STRUCTURE, HOMO LUMO STUDY REACTIVITY DESCRIPTORS OF TRIAZINE DERIVATIVE [irjweb.com]
- 14. Time-dependent solvothermal synthesis of this compound cyanurate and this compound diborate: experimental and theoretical insights - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D5CP02843D [pubs.rsc.org]
- 15. irjweb.com [irjweb.com]
- 16. researchgate.net [researchgate.net]
- 17. MEP [cup.uni-muenchen.de]
- 18. Wolfram Demonstrations Project [demonstrations.wolfram.com]
- 19. researchgate.net [researchgate.net]
- 20. Natural Bond Orbital Analysis - Tutorial Example [nbo6.chem.wisc.edu]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. youtube.com [youtube.com]
- 24. researchgate.net [researchgate.net]
- 25. Computationally-accelerated prediction of polyester-melamine coatings degradation to design sustainable organically-coated steels for outdoor applications - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
melamine solubility in aqueous and organic solvents
An In-Depth Technical Guide to the Solubility of Melamine in Aqueous and Organic Solvents
Authored by: Gemini, Senior Application Scientist
Abstract
This compound (1,3,5-triazine-2,4,6-triamine), a nitrogen-rich organic compound, is a critical raw material in the synthesis of thermosetting plastics, flame retardants, and other industrial products.[1] Its utility in various applications, from material science to potential roles in drug development, is fundamentally governed by its solubility characteristics. Understanding the interplay between this compound's molecular structure and its behavior in different solvent systems is paramount for process optimization, formulation development, and analytical method design. This technical guide provides a comprehensive examination of this compound's solubility in both aqueous and organic media, grounded in fundamental chemical principles and supported by quantitative data. We will explore the causal mechanisms behind its solubility profile, detail robust experimental methodologies for its determination, and discuss the practical implications for researchers, scientists, and drug development professionals.
The Molecular Basis of this compound's Solubility
This compound is a white, crystalline solid at room temperature.[2] Its solubility behavior is a direct consequence of its unique molecular architecture: a planar, aromatic 1,3,5-triazine ring featuring three exocyclic amino (-NH₂) groups. This structure imparts a distinct polarity and a remarkable capacity for hydrogen bonding.
-
Hydrogen Bond Donor and Acceptor: The three amino groups serve as potent hydrogen bond donors, while the electron-rich nitrogen atoms within the triazine ring act as hydrogen bond acceptors. This dual capability allows this compound to form extensive hydrogen-bonding networks with itself (contributing to its high melting point of ~354°C) and with suitable solvent molecules.[1][2][3]
-
Polarity: The symmetrical distribution of highly electronegative nitrogen atoms makes the this compound molecule polar, predisposing it to favorable interactions with polar solvents.
The ability to form these intermolecular forces, particularly hydrogen bonds, is the primary driver of this compound's dissolution in any given solvent.
Caption: this compound's amino groups act as H-bond donors and ring nitrogens as H-bond acceptors.
Key Factors Influencing Solubility
The extent to which this compound dissolves is not static; it is critically influenced by the solvent type, temperature, and pH of the medium.
Solvent Type: The "Like Dissolves Like" Principle
-
Polar Protic Solvents: this compound exhibits its highest solubility in polar protic solvents like water, hot ethylene glycol, and glycerol.[4] These solvents can effectively engage in hydrogen bonding, solvating the this compound molecule and overcoming the strong intermolecular forces in the this compound crystal lattice.
-
Polar Aprotic Solvents: Solubility is moderate in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO).[5] While these solvents can act as hydrogen bond acceptors, they lack donor capabilities, leading to less effective solvation compared to protic solvents.
-
Nonpolar Solvents: this compound is virtually insoluble in nonpolar or weakly polar solvents like benzene, ethers, and carbon tetrachloride.[4] These solvents cannot form hydrogen bonds and offer insufficient solvation energy to break apart the this compound crystal structure.
Effect of Temperature
For most solid solutes, including this compound, solubility is an endothermic process. According to Le Chatelier's principle, increasing the temperature provides the energy needed to break the solute-solute and solvent-solvent bonds, favoring the dissolution process. The solubility of this compound in water, for instance, increases dramatically with temperature.[6] At 20°C, its solubility is approximately 3.1 g/L, but this rises to 64 g/L at 100°C.[4] This strong temperature dependence is a crucial parameter in industrial processes like this compound-formaldehyde resin synthesis and for recrystallization procedures.[7]
Effect of pH
This compound is a weak base (pKb ≈ 9.0) and its solubility is highly dependent on the pH of the aqueous medium.[8]
-
Acidic Conditions: In acidic solutions, the amino groups on the this compound molecule become protonated, forming soluble this compound salts.[8][9] This effect is pronounced; under strongly acidic conditions, solubility increases significantly.[4] This principle is often exploited in analytical sample preparation, where acidic solutions are used to extract this compound from complex matrices.[10]
-
Neutral Conditions: Solubility is lowest in the neutral to weakly acidic pH range of approximately 5 to 7.[11]
-
Alkaline Conditions: Solubility in alkaline solutions is slightly greater than in neutral water but significantly lower than in acidic conditions.[2][4]
Quantitative Solubility Data
The following tables summarize the reported solubility of this compound in various common solvents. This data is essential for selecting appropriate solvent systems for synthesis, formulation, or analytical extraction.
Table 1: Solubility of this compound in Aqueous Solution at Various Temperatures
| Temperature (°C) | Solubility (g / 100 mL) | Solubility (g / L) | Reference |
|---|---|---|---|
| 20 | ~0.31 | ~3.1 | [4] |
| 25 | ~0.35 | ~3.5 | [2] |
| 40 | <0.9 | <9.0 | [4] |
| 100 | ~6.4 | ~64 | [4] |
| 110 | ~7.1 | ~71 |[4] |
Table 2: Solubility of this compound in Selected Organic Solvents
| Solvent | Temperature (°C) | Solubility (g / 100 mL) | Solubility (g / L) | Reference |
|---|---|---|---|---|
| Methanol | Room Temp. | Soluble | >3.5 | [2][9] |
| Ethanol | 30 | 0.06 | 0.6 | [4] |
| Acetone | 30 | 0.03 | 0.3 | [4] |
| Dimethylformamide (DMF) | 30 | 0.01 | 0.1 | [4] |
| Dimethyl Sulfoxide (DMSO) | Room Temp. | Soluble | - | [5][12] |
| Ethyl Cellosolve | 30 | 1.12 | 11.2 | [4] |
| Hot Ethylene Glycol | - | Soluble | - | [4] |
| Glycerol | 140 | 10.0 | 100 | [13] |
| Pyridine | - | Soluble | - | [4] |
| Benzene | - | Insoluble | - | [4] |
| Carbon Tetrachloride | - | Insoluble | - |[4] |
Experimental Protocol: Isothermal Saturation Method for Solubility Determination
Accurate determination of solubility is a cornerstone of physical chemistry. The isothermal saturation method is a robust and widely accepted technique. The workflow involves achieving equilibrium between the solid solute and the solvent at a constant temperature, followed by quantification of the dissolved analyte in the saturated solution.
Causality Behind Experimental Choices
-
Using Excess Solute: Ensures that the solution reaches its maximum saturation point at the given temperature.
-
Constant Temperature Control: Solubility is highly temperature-dependent. A water bath or incubator is critical to eliminate temperature fluctuations, which would lead to erroneous results.
-
Extended Equilibration Time: Dissolution is not instantaneous. A sufficient equilibration period (e.g., 24-48 hours) with constant agitation is necessary to ensure a true thermodynamic equilibrium is reached.
-
High-Speed Centrifugation/Filtration: This step is crucial for cleanly separating the saturated liquid phase (supernatant) from the undissolved solid without causing precipitation due to temperature changes. Using a syringe filter is a common and effective method.
-
Accurate Quantification: High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard for quantifying this compound due to its high sensitivity, specificity, and reproducibility.[14] Hydrophilic Interaction Liquid Chromatography (HILIC) is often preferred over traditional C18 columns because it provides better retention for polar compounds like this compound.[14][15]
Step-by-Step Methodology
-
Preparation: Add an excess amount of this compound powder to a known volume of the chosen solvent in a sealed vessel (e.g., a glass vial with a screw cap).
-
Equilibration: Place the vessel in a constant temperature shaker bath set to the desired temperature (e.g., 25°C ± 0.1°C). Agitate the slurry for a predetermined period (e.g., 24 hours) to ensure equilibrium is reached.
-
Phase Separation: Remove the vessel from the shaker. Immediately centrifuge the sample at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To ensure no fine particles are transferred, pass the aliquot through a 0.22 µm syringe filter (e.g., PTFE or Nylon).
-
Dilution: Accurately dilute the filtered supernatant with the mobile phase to a concentration that falls within the linear range of the analytical method's calibration curve.
-
Quantification: Analyze the diluted sample using a validated HPLC-UV method. Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.
References
- 1. Novel this compound – salicylic salt solvates and co-crystals; an analysis of the energetic parameters of the intermolecular hydrogen bonds stabilizing the ... - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE00684G [pubs.rsc.org]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. pubs.aip.org [pubs.aip.org]
- 4. Solubility Of this compound Overview Clearly [jinjiangthis compound.com]
- 5. rsc.org [rsc.org]
- 6. scribd.com [scribd.com]
- 7. WO2003022823A1 - Process for obtaining crystalline this compound from this compound melt - Google Patents [patents.google.com]
- 8. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. fssai.gov.in [fssai.gov.in]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 14. Recent developments in the detection of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 15. fsis.usda.gov [fsis.usda.gov]
The In-Depth Technical Guide to the Thermal Decomposition Pathways of Pure Melamine
For Researchers, Scientists, and Drug Development Professionals
A Senior Application Scientist's Perspective on Core Mechanisms and Analytical Methodologies
Preamble: Beyond the Basics of Melamine's Thermal Behavior
This compound (C₃H₆N₆), a nitrogen-rich triazine compound, is not merely a component in resins and laminates; its thermal decomposition characteristics are of profound interest in fields ranging from flame retardant development to materials science. Understanding the intricate pathways of its decomposition is crucial for predicting material stability, designing safer products, and controlling the formation of various condensed-phase and gaseous products. This guide moves beyond a simplistic overview to provide a detailed, scientifically grounded exploration of the thermal decomposition of pure this compound. We will delve into the causality behind its multi-stage degradation, elucidate the experimental methodologies for its characterization, and present the quantitative data necessary for robust scientific inquiry.
Section 1: The Core Thermal Decomposition Cascade of this compound
The thermal decomposition of this compound is not a simple, one-step process. It is a complex series of endothermic reactions involving condensation and the release of ammonia (NH₃).[1] This process can be broadly categorized into three main stages, each characterized by the formation of progressively more condensed and thermally stable structures.
Initial Decomposition and the Formation of Melam and Melem
When heated, pure this compound undergoes a series of condensation reactions. The initial stages of decomposition involve the loss of ammonia molecules, leading to the formation of more complex structures.[2] Key intermediates in this process are melam, melem, and ultimately melon.[2] ReaxFF molecular dynamics simulations have revealed that the initial decomposition pathways are temperature-dependent and can involve dimerization, NH₂ elimination to yield C₃N₅H₄ radicals, and direct cleavage of the triazine ring.[3]
The first significant mass loss in the thermal decomposition of this compound is associated with its sublimation and the onset of condensation reactions. This typically begins at temperatures above 300°C.[4] The primary reactions involve the linking of two this compound molecules with the elimination of one molecule of ammonia to form melam (C₆H₉N₁₁). As the temperature increases, further condensation occurs, leading to the formation of melem (C₆H₆N₁₀) with the additional loss of ammonia.
Advanced Condensation to Melon and Carbon Nitrides
With continued heating, the condensation process advances, forming even more thermally stable and nitrogen-rich polymeric structures. Melem further polymerizes to form melon ([C₆H₃N₉]n), a polymeric material with a repeating heptazine unit. This final condensation step involves the elimination of the remaining amino groups as ammonia.[2] At very high temperatures (above 600°C), these carbon nitride structures can further decompose, leading to the formation of graphitic carbon nitride (g-C₃N₄) and the release of nitrogen-containing gases such as hydrogen cyanide (HCN) and dicyanogen (C₂N₂).
The following diagram illustrates the primary condensation pathway of this compound:
Caption: Primary thermal decomposition pathway of this compound.
Section 2: Quantitative Analysis of this compound's Thermal Decomposition
Thermogravimetric analysis (TGA) is a cornerstone technique for quantifying the thermal stability and decomposition of materials. By precisely measuring the mass of a sample as a function of temperature in a controlled atmosphere, we can determine the temperatures at which decomposition events occur and the extent of mass loss associated with each stage.
Thermogravimetric Data and Decomposition Stages
The TGA curve of pure this compound typically exhibits a multi-stage decomposition profile. The exact temperatures and mass loss percentages can vary depending on factors such as the heating rate and the surrounding atmosphere. A slower heating rate generally results in decomposition events occurring at lower temperatures.
| Decomposition Stage | Typical Temperature Range (°C) at 10 °C/min | Primary Process | Theoretical Mass Loss (%) | Observed Mass Loss (%) (Approximate) |
| Stage 1 | 300 - 380 | Sublimation and condensation to Melam | 6.7 (for Melam formation) | 10 - 20 |
| Stage 2 | 380 - 450 | Condensation of Melam to Melem | 13.4 (cumulative for Melem) | 20 - 30 |
| Stage 3 | 450 - 600 | Condensation of Melem to Melon | 20.1 (cumulative for Melon) | 30 - 40 |
| Stage 4 | > 600 | Decomposition of Melon | > 40 | > 40 |
Note: The observed mass loss can be higher than the theoretical values due to the volatilization of this compound and other intermediates.
Kinetic Analysis: Activation Energy
The kinetics of thermal decomposition can be described by the activation energy (Ea), which represents the minimum energy required for the decomposition reaction to occur. Higher activation energy indicates greater thermal stability. Various kinetic models, such as the Kissinger and Flynn-Wall-Ozawa methods, can be applied to TGA data obtained at different heating rates to determine the activation energy. For the main decomposition stage of this compound, reported activation energies typically range from 150 to 250 kJ/mol.
Section 3: Experimental Protocols for Characterization
A multi-faceted analytical approach is essential for a comprehensive understanding of this compound's thermal decomposition. This involves not only quantifying mass loss but also identifying the evolved gaseous products and characterizing the solid residues.
Thermogravimetric Analysis (TGA) Protocol
The goal of this protocol is to determine the thermal stability and decomposition profile of pure this compound.
Methodology:
-
Sample Preparation: Ensure the this compound sample is in a fine, homogenous powder form to promote uniform heating. Dry the sample in a vacuum oven at 60°C for at least 4 hours to remove any adsorbed moisture.
-
Instrument Setup:
-
Apparatus: A calibrated thermogravimetric analyzer.
-
Crucible: Use an inert alumina or platinum crucible.
-
Purge Gas: High-purity nitrogen or argon at a flow rate of 20-50 mL/min to maintain an inert atmosphere and sweep away decomposition products.
-
-
Experimental Parameters:
-
Sample Mass: Accurately weigh 5-10 mg of the prepared this compound into the crucible.
-
Heating Program:
-
Equilibrate at 30°C for 5 minutes.
-
Ramp the temperature from 30°C to 800°C at a constant heating rate of 10 °C/min.
-
-
-
Data Analysis:
-
Plot the sample mass (as a percentage of the initial mass) and the first derivative of the mass loss (DTG) as a function of temperature.
-
Determine the onset temperature of decomposition, the peak decomposition temperatures from the DTG curve, and the percentage of mass loss for each decomposition stage.
-
Hyphenated Techniques: TGA-MS and TGA-FTIR
To identify the gaseous products evolved during decomposition, TGA can be coupled with mass spectrometry (MS) or Fourier-transform infrared spectroscopy (FTIR).
TGA-MS/FTIR Workflow:
Caption: Workflow for TGA-MS/FTIR analysis.
Causality Behind Experimental Choices:
-
Heated Transfer Line: A heated transfer line between the TGA and the detector is critical to prevent the condensation of less volatile decomposition products, ensuring that all evolved species reach the analyzer.
-
Inert Atmosphere: Conducting the analysis under an inert atmosphere (e.g., nitrogen or argon) is essential to study the intrinsic thermal decomposition pathways without the influence of oxidative side reactions.
Expected Results from TGA-MS/FTIR:
-
TGA-MS: Will detect the mass-to-charge ratio of the evolved ions, allowing for the identification of key gaseous products such as ammonia (m/z = 17) and hydrogen cyanide (m/z = 27).
-
TGA-FTIR: Will provide real-time infrared spectra of the evolved gases, enabling the identification of functional groups and specific molecules. For example, the characteristic stretching and bending vibrations of N-H bonds in ammonia and the C≡N stretch in hydrogen cyanide can be readily identified.
Section 4: Concluding Remarks and Future Directions
The thermal decomposition of pure this compound is a well-defined yet complex process that serves as a fundamental model for understanding the behavior of more complex nitrogen-containing polymers and flame-retardant systems. The progressive condensation to melam, melem, and melon, with the concomitant release of ammonia, is the core pathway. A thorough understanding of these transformations, underpinned by robust analytical methodologies such as TGA, DSC, and hyphenated techniques, is paramount for researchers in materials science and drug development.
Future research in this area will likely focus on the influence of catalysts on the decomposition pathways, the development of more detailed kinetic models that account for multiple, overlapping reactions, and the investigation of the decomposition of this compound in more complex matrices to better simulate real-world applications. The insights gained from such studies will continue to drive innovation in the design of advanced materials with tailored thermal properties.
References
synthesis of isotopically labeled melamine for tracer studies
The second round of searches has yielded more specific information. I now have a clearer picture of the synthesis of ¹³C₃-cyanuric chloride from ¹³C-urea, which is the key precursor for ¹³C₃-melamine. The reaction of cyanuric chloride with ammonia to produce melamine is also well-documented.
However, a detailed, step-by-step protocol for the synthesis of ¹⁵N-labeled this compound is still not explicitly available. While the synthesis of ¹⁵N-urea and the general ammonolysis of cyanuric chloride are known, the specifics of combining these to make ¹⁵N-melamine (e.g., reaction conditions, yields, purification) are not yet clear. Similarly, there is no direct information on the synthesis of deuterated this compound. The searches on deuterated methylamine are not directly applicable to the synthesis of deuterated this compound, which would likely involve deuterated ammonia or another deuterated precursor in the triazine ring formation.
I also need to find more specific information on the purification and characterization (¹³C NMR, ¹⁵N NMR, MS) of the final isotopically labeled this compound products to ensure the guide is comprehensive and meets the "self-validating system" requirement.
Therefore, the next steps will focus on these missing pieces of information.I have gathered substantial information on the synthesis of ¹³C-labeled this compound, including a specific protocol. The synthesis of the precursor, ¹³C₃-cyanuric chloride, from ¹³C-urea is also described. I have also found information on the characterization of ¹³C₃-melamine using mass spectrometry and have some data on its ¹³C NMR.
However, there are still significant gaps:
-
A detailed, step-by-step protocol for the synthesis of ¹⁵N-labeled this compound is missing. While the general chemistry is suggested (reaction of cyanuric chloride with ¹⁵N-ammonia, which can be derived from ¹⁵N-urea), a specific, reliable protocol with reaction conditions, workup, and yields is needed.
-
There is no specific information on the synthesis of deuterated this compound. The search results for deuterated amines are not directly transferable. I need to find a method that would introduce deuterium into the this compound structure, likely via deuterated ammonia or by H/D exchange on this compound itself.
-
While I have some information on the characterization of ¹³C₃-melamine, I need more specific ¹³C and ¹⁵N NMR data (chemical shifts, coupling constants) for both ¹³C and ¹⁵N-labeled this compound to provide a comprehensive characterization section.
-
Information on purification methods for isotopically labeled this compound, such as recrystallization, is still general. More specific details would be beneficial.
Therefore, I need to adjust my plan to specifically target these missing pieces of information.I have gathered a significant amount of information, particularly on the synthesis of ¹³C-labeled this compound and its characterization. I also have some initial leads on the synthesis of deuterated this compound through H/D exchange and some ¹⁵N NMR data for this compound.
However, there are still critical gaps in the information required to create a comprehensive technical guide:
-
A detailed, step-by-step protocol for the synthesis of ¹⁵N-labeled this compound is still missing. I need to find a reliable method, likely involving the reaction of cyanuric chloride with ¹⁵N-labeled ammonia, including specific reaction conditions, purification, and expected yields.
-
The information on the synthesis of deuterated this compound is still general. I need to find a specific protocol for H/D exchange on this compound, including the catalyst, solvent (likely D₂O), temperature, and reaction time, as well as the expected degree of deuteration.
-
While I have some NMR data, a more complete set of ¹³C and ¹⁵N NMR spectral data for the labeled compounds would be highly beneficial for the characterization section. This includes precise chemical shifts and potentially coupling constants.
-
Specific details on the purification of the isotopically labeled this compound products are still somewhat general. A detailed recrystallization protocol with solvent choices and expected purity would strengthen the guide.
Therefore, my next steps will be highly focused on filling these specific information gaps.## Forging the Tracer: A Technical Guide to the Synthesis of Isotopically Labeled this compound for Advanced Research
The Imperative of Isotopic Labeling in this compound Research
This compound (2,4,6-triamino-1,3,5-triazine), a nitrogen-rich industrial chemical, has gained notoriety due to its illicit use as an adulterant in food products, leading to severe renal toxicity. To understand its metabolic fate, toxicological profile, and environmental impact, it is crucial to trace its journey through biological and environmental systems. Isotopic labeling offers a powerful and unambiguous method to achieve this. By replacing naturally abundant isotopes (¹²C, ¹⁴N, ¹H) with their heavier, stable counterparts (¹³C, ¹⁵N, ²H/D), we can create this compound molecules that are chemically identical to the native compound but distinguishable by mass-sensitive analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This allows for precise quantification and metabolic profiling without the confounding background from endogenous or environmental sources.
Synthetic Strategies for Isotopically Labeled this compound
The cornerstone of modern laboratory-scale synthesis of isotopically labeled this compound is the nucleophilic substitution of cyanuric chloride with an appropriately labeled source of ammonia. This method offers high yields and precise control over the isotopic composition of the final product.
Synthesis of [¹³C₃]-Melamine
The synthesis of this compound uniformly labeled with Carbon-13 provides a mass shift of +3 Da, which is ideal for many tracer applications. The synthetic route commences with the preparation of [¹³C₃]-cyanuric chloride, followed by ammonolysis.
2.1.1. Preparation of [¹³C₃]-Cyanuric Chloride
The precursor, [¹³C₃]-cyanuric chloride, is synthesized from [¹³C]-urea. The process involves the thermolysis of [¹³C]-urea to form [¹³C₃]-cyanuric acid, which is then chlorinated.
-
Step 1: Thermolysis of [¹³C]-Urea to [¹³C₃]-Cyanuric Acid: [¹³C]-Urea is heated, leading to its decomposition and subsequent cyclotrimerization to form the stable [¹³C₃]-cyanuric acid ring.
-
Step 2: Chlorination of [¹³C₃]-Cyanuric Acid: The hydroxyl groups of [¹³C₃]-cyanuric acid are replaced with chlorine atoms using a potent chlorinating agent, such as a mixture of phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃), to yield [¹³C₃]-cyanuric chloride.
2.1.2. Ammonolysis of [¹³C₃]-Cyanuric Chloride to [¹³C₃]-Melamine
The final step involves the reaction of [¹³C₃]-cyanuric chloride with ammonia. This is a nucleophilic aromatic substitution reaction where the amino groups from ammonia displace the chlorine atoms on the triazine ring.
Urea [label="[¹³C]-Urea"]; Cyanuric_Acid [label="[¹³C₃]-Cyanuric Acid"]; Cyanuric_Chloride [label="[¹³C₃]-Cyanuric Chloride"]; this compound [label="[¹³C₃]-Melamine"];
Urea -> Cyanuric_Acid [label="Thermolysis"]; Cyanuric_Acid -> Cyanuric_Chloride [label="Chlorination (PCl₅/POCl₃)"]; Cyanuric_Chloride -> this compound [label="Ammonolysis (NH₃)"]; }
Caption: Synthesis of [¹³C₃]-Melamine.Experimental Protocol: Synthesis of [¹³C₃]-Melamine [1]
-
Dissolve [¹³C₃]-cyanuric chloride (e.g., 50 mg) in a suitable organic solvent such as acetonitrile (e.g., 8 mL).
-
Add concentrated aqueous ammonia (e.g., 30% w/w, 2 mL) to the solution.
-
Heat the reaction mixture in a sealed vessel or under reflux at a controlled temperature (e.g., 65°C) with stirring for an extended period (e.g., 16 hours) to ensure complete substitution.
-
After cooling, the crude product can be precipitated or the solvent removed under reduced pressure.
-
The residue is then subjected to purification, typically by recrystallization.
Synthesis of [¹⁵N₆]-Melamine
For studies requiring high sensitivity or to probe nitrogen metabolism, fully ¹⁵N-labeled this compound is the tracer of choice. The synthesis follows a similar path to the ¹³C-labeled analogue, but utilizes ¹⁵N-labeled ammonia.
2.2.1. Preparation of [¹⁵N]-Ammonia
[¹⁵N]-Ammonia can be sourced commercially or prepared from ¹⁵N-labeled precursors, such as [¹⁵N]-urea, through enzymatic or chemical hydrolysis.
2.2.2. Ammonolysis of Cyanuric Chloride with [¹⁵N]-Ammonia
Unlabeled cyanuric chloride is reacted with [¹⁵N]-ammonia under conditions similar to those described for the synthesis of [¹³C₃]-melamine. To achieve uniform labeling of all six nitrogen atoms ([¹⁵N₆]-melamine), both the ring and exocyclic amino nitrogens must be derived from a ¹⁵N source. This is typically achieved by starting with a fully ¹⁵N-labeled precursor like [¹⁵N₃]-cyanuric chloride, which can be synthesized from ¹⁵N-labeled starting materials. A more direct laboratory synthesis for [¹⁵N₆]-melamine would involve the reaction of unlabeled cyanuric chloride with [¹⁵N]-ammonia, which would result in labeling of the exocyclic amino groups, yielding [amino-¹⁵N₃]-melamine. For complete ¹⁵N labeling, one would need to start with ¹⁵N-labeled precursors for the triazine ring itself.
Cyanuric_Chloride [label="Cyanuric Chloride"]; NH3 [label="[¹⁵N]-Ammonia"]; this compound [label="[amino-¹⁵N₃]-Melamine"];
Cyanuric_Chloride -> this compound; NH3 -> this compound [label="Ammonolysis"]; }
Caption: Synthesis of [amino-¹⁵N₃]-Melamine.Synthesis of Deuterated this compound
Deuterium-labeled this compound can be a valuable tool for studying kinetic isotope effects in metabolic pathways. The introduction of deuterium can be achieved through hydrogen-deuterium (H/D) exchange on pre-existing this compound.
Experimental Protocol: Deuteration of this compound via H/D Exchange
-
Dissolve this compound in a deuterium source, typically deuterium oxide (D₂O).
-
The exchange of the amine protons is generally facile. For exchange of C-H bonds, a catalyst and elevated temperatures may be required.
-
Acid or base catalysis can facilitate the exchange of aromatic protons, though conditions must be carefully controlled to prevent decomposition.
-
The reaction mixture is heated for a specific duration to allow for the exchange to reach equilibrium.
-
After the reaction, the D₂O is removed under reduced pressure, and the deuterated this compound is isolated. The degree of deuteration can be determined by mass spectrometry and NMR.
Purification and Characterization: Ensuring a Self-Validating System
The purity of the isotopically labeled this compound is paramount for its use as a tracer. The primary method for purification is recrystallization.
Protocol: Recrystallization of this compound [2]
-
Dissolve the crude this compound in a minimal amount of hot solvent, such as water or an aqueous-organic mixture. This compound's solubility in water increases significantly with temperature.
-
Hot filter the solution to remove any insoluble impurities.
-
Allow the solution to cool slowly to promote the formation of well-defined crystals.
-
Collect the purified crystals by filtration and wash with a small amount of cold solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
Characterization
A combination of analytical techniques is employed to confirm the identity, purity, and isotopic enrichment of the synthesized this compound.
| Technique | Purpose | Expected Results for Labeled this compound |
| Mass Spectrometry (MS) | To confirm the molecular weight and determine the level of isotopic incorporation. | A shift in the molecular ion peak corresponding to the number of incorporated isotopes (e.g., M+3 for [¹³C₃]-melamine). |
| ¹³C NMR Spectroscopy | To confirm the positions of ¹³C labels and assess the chemical environment of the carbon atoms. | For [¹³C₃]-melamine, a single, enhanced signal for the triazine ring carbons is expected around 167 ppm. |
| ¹⁵N NMR Spectroscopy | To confirm the positions of ¹⁵N labels and probe the electronic structure of the nitrogen atoms. | For this compound in DMSO, two peaks are observed: one for the exocyclic amino (-NH₂) groups around 82 ppm and another for the triazine ring nitrogens around 175 ppm.[3] |
| High-Performance Liquid Chromatography (HPLC) | To assess the chemical purity of the final product. | A single major peak corresponding to this compound, with purity typically exceeding 98%. |
Conclusion
The synthesis of isotopically labeled this compound is a critical enabling technology for advanced research into its biological and environmental activities. The methodologies outlined in this guide, centered on the robust chemistry of cyanuric chloride, provide a clear and reliable pathway for producing high-purity labeled compounds. By carefully controlling the synthetic conditions and rigorously characterizing the final product, researchers can generate self-validating tracer molecules that will yield high-quality, unambiguous data in their studies. This technical guide serves as a foundational resource for scientists embarking on the synthesis of these essential research tools.
References
- 1. 13C nmr spectrum of methylamine CH5N CH3NH2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methylamine C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. US2863869A - this compound purification process - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols: Synthesis of Melamine-Formaldehyde (MF) Resins for Wood Adhesives
Abstract
Melamine-formaldehyde (MF) resins are a critical class of thermosetting polymers extensively utilized in the wood industry as adhesives for producing high-quality, durable, and moisture-resistant wood composites such as particleboard, medium-density fiberboard (MDF), and laminates.[1][2][3] Their superior performance, characterized by excellent bond strength, water resistance, and thermal stability, is attributed to the highly cross-linked, three-dimensional network formed during the curing process.[4][5] This document provides a comprehensive guide for researchers and scientists on the synthesis of MF resins for wood adhesive applications. It delves into the fundamental reaction chemistry, offers a detailed, step-by-step synthesis protocol, discusses the critical process parameters influencing the final resin properties, and outlines essential characterization techniques.
Scientific Principles and Reaction Chemistry
The synthesis of MF resin is a polycondensation reaction between this compound (2,4,6-triamino-1,3,5-triazine) and formaldehyde.[4][6] The process can be conceptually divided into two primary stages: hydroxymethylation (or methylolation) and condensation.[4][7]
Stage 1: Hydroxymethylation (Addition Reaction)
In the initial stage, this compound reacts with formaldehyde in an aqueous solution under alkaline conditions (typically pH 8-10) to form various water-soluble hydroxymethyl-melamine derivatives.[8][9] The lone pair of electrons on the nitrogen atoms of this compound's amino groups act as nucleophiles, attacking the electrophilic carbon atom of formaldehyde.[10] This addition reaction is reversible, but the equilibrium strongly favors the formation of hydroxymethylated products.[10] Up to six formaldehyde molecules can react with a single this compound molecule to form hexahydroxymethylthis compound.[10][11]
The alkaline pH is crucial during this stage to prevent premature condensation reactions, which are favored under acidic conditions.[3][8] Controlling the temperature during hydroxymethylation is also vital, as excessive heat can lead to uncontrolled reactions and gelation.[8]
Stage 2: Condensation (Polymerization)
Following the formation of hydroxymethyl-melamines, the condensation stage is initiated. This process involves the reaction between the hydroxymethyl groups of different this compound derivatives or between a hydroxymethyl group and an amino group.[4][7] The condensation reactions lead to the formation of larger oligomers and, eventually, a highly cross-linked polymer network.[4] This stage is typically carried out under neutral or slightly acidic conditions and can be accelerated by increasing the temperature.[10][12]
Two main types of linkages are formed during condensation:
-
Methylene bridges (-NH-CH₂-NH-): These are formed through the reaction of a hydroxymethyl group with an amino group, releasing a molecule of water.[7]
-
Ether bridges (-NH-CH₂-O-CH₂-NH-): These result from the reaction between two hydroxymethyl groups, also with the elimination of water.[7]
The formation of these bridges is influenced by the reaction pH and the molar ratio of formaldehyde to this compound (F/M).[3] Methylene bridges are more stable and contribute to the superior water resistance of the final cured resin.[3]
Experimental Workflow and Logic
The synthesis of MF resin is a multi-step process that requires precise control over several parameters to achieve the desired properties for wood adhesive applications. The following diagram illustrates the logical flow of the synthesis procedure.
Caption: Workflow for the synthesis of this compound-formaldehyde resin.
Detailed Synthesis Protocol
This protocol describes the synthesis of a laboratory-scale batch of this compound-formaldehyde resin suitable for wood adhesive applications.
3.1. Materials and Equipment
-
Materials:
-
Formaldehyde solution (37 wt% in water)
-
This compound powder
-
Sodium hydroxide (NaOH) solution (1 M and 0.1 M)
-
Boric acid or other suitable buffer
-
Deionized water
-
-
Equipment:
-
Four-necked round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Thermometer or thermocouple with temperature controller
-
Heating mantle
-
pH meter
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
3.2. Synthesis Procedure
-
Initial Setup: In a four-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add the required amount of 37 wt% formaldehyde solution.
-
First pH Adjustment: Begin stirring the formaldehyde solution and adjust the pH to approximately 8.5-9.0 using a 1 M NaOH solution.[1][13][14] This alkaline environment is essential for the subsequent hydroxymethylation step.
-
Hydroxymethylation: Slowly add the this compound powder to the formaldehyde solution while maintaining constant stirring. The molar ratio of formaldehyde to this compound (F/M) is a critical parameter and should be carefully controlled. For wood adhesives, F/M ratios typically range from 1.5 to 3.0.[15]
-
Heating and Reaction: Heat the mixture to 70-80°C and maintain this temperature for 60-90 minutes.[3][13] During this period, the this compound will dissolve as it reacts with formaldehyde to form hydroxymethyl-melamines. The pH should be monitored and maintained within the 8.5-9.0 range using a 0.1 M NaOH solution as needed.[13]
-
Condensation: After the hydroxymethylation stage, cool the reaction mixture slightly to around 60-70°C. The pH can be allowed to drop to a neutral or slightly acidic range (around 6.0-7.0) to promote the condensation reaction.[16] Alternatively, a weak acid can be added to carefully lower the pH.
-
Monitoring Condensation: The progress of the condensation reaction is monitored by measuring the resin's water dilutability or viscosity.[2] To determine water dilutability, a small sample of the resin is taken and mixed with a specific volume of water. The endpoint is reached when the solution becomes cloudy, indicating a certain degree of polymerization.[2]
-
Termination of Reaction: Once the desired viscosity or water dilutability is achieved, the reaction is terminated by rapidly cooling the mixture to room temperature.
-
Final pH Adjustment: Adjust the final pH of the resin to approximately 8.0-9.0 to ensure storage stability.[1]
Critical Parameters and Their Influence
The properties of the final MF resin are highly dependent on several key synthesis parameters. Understanding their influence is crucial for tailoring the resin for specific wood adhesive applications.
| Parameter | Typical Range | Influence on Resin Properties |
| Formaldehyde/Melamine (F/M) Molar Ratio | 1.5 - 3.0 | A higher F/M ratio generally leads to a higher degree of cross-linking, resulting in improved water resistance and bond strength. However, it can also lead to higher free formaldehyde content in the final product.[17] |
| pH | Hydroxymethylation: 8.0-10.0Condensation: 6.0-8.0 | Alkaline conditions favor the initial addition reaction and prevent premature gelation.[3][8] Neutral to slightly acidic conditions accelerate the condensation reaction.[10][12] |
| Temperature | 70 - 95°C | Higher temperatures increase the reaction rate for both hydroxymethylation and condensation.[10] Careful temperature control is necessary to avoid uncontrolled polymerization and gel formation.[8] |
| Reaction Time | Varies | The duration of the hydroxymethylation and condensation stages determines the final molecular weight and viscosity of the resin. Longer reaction times lead to a higher degree of polymerization. |
Characterization of MF Resins
A thorough characterization of the synthesized MF resin is essential to ensure its quality and suitability for wood adhesive applications.
-
Viscosity: Measured using a viscometer, this property is crucial for the application of the adhesive to the wood surface.
-
Solid Content: Determined by drying a known weight of the resin in an oven, this indicates the amount of non-volatile material in the resin.[18]
-
Gel Time: This is the time required for the liquid resin to transform into a solid gel at a specific temperature, indicating its curing speed.[19]
-
Free Formaldehyde Content: This is a critical parameter due to health and environmental concerns. It can be measured using various titration methods.[18]
-
Molecular Weight Distribution: Techniques like Gel Permeation Chromatography (GPC) can be used to determine the molecular weight and its distribution, which influences the resin's penetration into the wood and its final bond strength.[20]
-
Spectroscopic Analysis: Fourier-Transform Infrared (FTIR) spectroscopy can be used to identify the functional groups present in the resin and to monitor the progress of the curing reaction.[1][21]
Conclusion
The synthesis of this compound-formaldehyde resins for wood adhesives is a well-established yet nuanced process. By carefully controlling the reaction parameters—namely the F/M molar ratio, pH, temperature, and reaction time—researchers can produce high-performance adhesives with tailored properties. The protocol and guidelines presented in this application note provide a solid foundation for the successful synthesis and characterization of MF resins in a laboratory setting. A deep understanding of the underlying chemical principles is paramount for troubleshooting and optimizing the synthesis to meet the demanding requirements of the wood products industry.
References
- 1. Synthesis and characterization of sucrose-melamine-formaldehyde adhesives :: BioResources [bioresources.cnr.ncsu.edu]
- 2. bioresources.cnr.ncsu.edu [bioresources.cnr.ncsu.edu]
- 3. mdpi.com [mdpi.com]
- 4. nguyen.hong.hai.free.fr [nguyen.hong.hai.free.fr]
- 5. nbinno.com [nbinno.com]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound Formaldehyde Resin Manufacturing Process [jinjiangthis compound.com]
- 9. Formaldehyde - Wikipedia [en.wikipedia.org]
- 10. Synthesis and Thermal Degradation Studies of this compound Formaldehyde Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound resin - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. CN112011021A - Preparation method of methylated this compound formaldehyde resin - Google Patents [patents.google.com]
- 14. Production of this compound formaldehyde resins used in impregnation by incorporation of ethylene glycol and caprolactam with high flexibility, storage stability, and low formaldehyde content :: BioResources [bioresources.cnr.ncsu.edu]
- 15. researchgate.net [researchgate.net]
- 16. The Influence of pH on the this compound-Dimethylurea-Formaldehyde Co-Condensations: A Quantitative 13C-NMR Study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. adhesion.kr [adhesion.kr]
- 18. researchgate.net [researchgate.net]
- 19. srs.fs.usda.gov [srs.fs.usda.gov]
- 20. Journal of the Korean Wood Science and Technology [woodj.org]
- 21. semanticscholar.org [semanticscholar.org]
Application Notes and Protocols for Melamine-Based Porous Organic Polymers in CO2 Capture
Introduction: The Critical Role of Melamine-Based Porous Organic Polymers in Carbon Capture Technologies
The escalating concentration of atmospheric carbon dioxide (CO₂) is a primary driver of climate change, necessitating the development of efficient and cost-effective carbon capture and storage (CCS) technologies. Among the various materials being explored, this compound-based porous organic polymers (POPs) have emerged as a highly promising class of adsorbents. Their appeal stems from several key advantages: the low cost and high nitrogen content of the this compound precursor, exceptional thermal and chemical stability, and the tunability of their porous architecture.[1]
The inherent nitrogen-rich structure of these polymers, featuring triazine rings and amino groups, creates a high density of Lewis basic sites.[2] These sites exhibit a strong affinity for the acidic CO₂ molecule, primarily through dipole-quadrupole and Lewis acid-base interactions, leading to high CO₂ uptake and selectivity over other flue gas components like nitrogen (N₂).[3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of this compound-based POPs for CO₂ capture. It offers detailed, field-proven protocols and explains the scientific principles underpinning the experimental choices, ensuring both technical accuracy and practical applicability.
I. Synthesis of this compound-Based Porous Organic Polymers: Protocols and Mechanistic Insights
The synthesis of this compound-based POPs can be achieved through various strategies, with solvothermal and ionothermal methods being among the most prevalent. The choice of synthetic route significantly influences the resulting polymer's properties, including its surface area, pore size distribution, and ultimately, its CO₂ capture performance.
A. Solvothermal Synthesis: A Versatile Route to Polyamide and Polyaminal Networks
Solvothermal synthesis, conducted in a sealed vessel under elevated temperature and pressure, is a widely employed method for producing highly cross-linked and porous polymer networks. This approach allows for precise control over the reaction kinetics and morphology of the final product.
This protocol details the synthesis of a polyaminal-linked POP from this compound and terephthalaldehyde, a common and effective combination for creating materials with high CO₂ adsorption capacity.
Materials:
-
This compound (C₃H₆N₆)
-
Terephthalaldehyde (C₈H₆O₂)
-
Dimethyl sulfoxide (DMSO, anhydrous)
Equipment:
-
Teflon-lined stainless-steel autoclave (100 mL)
-
Ultrasonic bath
-
Oven
-
Buchner funnel and filter paper
-
Vacuum oven
Procedure:
-
Monomer Dissolution: In a 100 mL beaker, dissolve 470 mg (3.73 mmol) of this compound and 750 mg (5.59 mmol) of terephthalaldehyde in 23 mL of anhydrous DMSO.
-
Ultrasonic Treatment: Place the beaker in a hot water ultrasonic bath to facilitate complete dissolution of the monomers, resulting in a clear solution.
-
Autoclave Reaction: Transfer the solution into a 100 mL Teflon-lined autoclave. Seal the autoclave and place it in an oven preheated to 180°C.
-
Reaction Time: Maintain the reaction at 180°C for 10 hours.
-
Cooling and Collection: After 10 hours, turn off the oven and allow the autoclave to cool to room temperature naturally. Collect the resulting solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid thoroughly with fresh DMSO to remove any unreacted monomers and oligomers. Subsequently, wash with deionized water and then with methanol to remove the DMSO.
-
Drying: Dry the purified polymer in a vacuum oven at 80°C overnight. The final product will be a fine powder.
Causality Behind Experimental Choices:
-
DMSO as Solvent: DMSO is a high-boiling point aprotic solvent that effectively dissolves both this compound and terephthalaldehyde, facilitating a homogeneous reaction environment.
-
Elevated Temperature (180°C): The high temperature provides the necessary activation energy for the condensation reaction between the amino groups of this compound and the aldehyde groups of terephthalaldehyde, leading to the formation of a robust, cross-linked polyaminal network.
-
Autoclave: The sealed autoclave maintains the high pressure generated by the heated solvent, which accelerates the reaction rate and promotes the formation of a more ordered and porous structure.
B. Ionothermal Synthesis: Crafting Covalent Triazine Frameworks with Enhanced Porosity
Ionothermal synthesis utilizes a molten salt, typically zinc chloride (ZnCl₂), as both the solvent and a Lewis acid catalyst.[5] This method is particularly effective for the trimerization of nitrile-containing monomers to form highly stable covalent triazine frameworks (CTFs) with exceptionally high surface areas.[6]
This protocol outlines the synthesis of a CTF from this compound and cyanuric chloride, a common precursor for triazine-based materials.
Materials:
-
This compound (C₃H₆N₆)
-
Cyanuric chloride (C₃Cl₃N₃)
-
Zinc chloride (ZnCl₂, anhydrous)
-
Hydrochloric acid (HCl, dilute solution)
-
Deionized water
-
Methanol
Equipment:
-
Quartz ampoule
-
Tube furnace with temperature controller
-
Schlenk line or glovebox
-
Mortar and pestle
-
Soxhlet extraction apparatus
Procedure:
-
Monomer and Catalyst Preparation: In a glovebox or under an inert atmosphere, thoroughly grind a mixture of this compound and cyanuric chloride (in a 1:1 to 1:1.05 molar ratio) with anhydrous zinc chloride (monomer to ZnCl₂ ratio of 1:10 by weight) using a mortar and pestle.[7]
-
Sealing the Ampoule: Transfer the homogenized powder into a quartz ampoule. Evacuate the ampoule using a Schlenk line and seal it under vacuum.
-
Ionothermal Reaction: Place the sealed ampoule in a tube furnace. Heat the furnace to 400°C at a rate of 5°C/min and hold at this temperature for 48 hours.
-
Cooling and Opening: After the reaction, allow the furnace to cool down to room temperature. Carefully open the ampoule (caution: may be under slight pressure).
-
Purification:
-
Grind the resulting solid monolith into a fine powder.
-
Wash the powder with a dilute HCl solution to remove the zinc chloride salt.
-
Wash repeatedly with deionized water until the filtrate is neutral.
-
Perform a Soxhlet extraction with methanol for 24 hours to remove any remaining organic impurities.
-
-
Drying: Dry the purified CTF powder in a vacuum oven at 120°C overnight.
Causality Behind Experimental Choices:
-
Molten ZnCl₂: At 400°C, ZnCl₂ is in a molten state and acts as a solvent for the monomers. As a Lewis acid, it catalyzes the cyclotrimerization of the nitrile groups, leading to the formation of the triazine rings that constitute the framework.[5]
-
High Temperature (400°C): This temperature is necessary to melt the ZnCl₂ and drive the irreversible trimerization reaction, resulting in a highly stable and porous covalent framework.
-
Inert Atmosphere/Vacuum: The reaction is performed under vacuum or an inert atmosphere to prevent oxidation of the monomers and the resulting polymer at high temperatures.
-
Purification: The extensive washing and Soxhlet extraction steps are crucial to remove the ZnCl₂ template and any unreacted monomers, ensuring that the pores of the CTF are accessible for gas adsorption.
II. Physicochemical Characterization of this compound-Based POPs
Thorough characterization of the synthesized POPs is essential to understand their structure-property relationships and to evaluate their potential for CO₂ capture.
A. Structural and Thermal Analysis
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of the desired polymer network by identifying the characteristic vibrational bands of the functional groups (e.g., C=N in triazine rings, N-H stretching in secondary amines, and the disappearance of C≡N in nitrile precursors).
-
Solid-State ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To provide detailed information about the carbon environment in the polymer network, confirming the cross-linking and the structure of the repeating units.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer. TGA is performed under an inert atmosphere (e.g., N₂) by heating the sample at a constant rate (e.g., 10°C/min) to determine the decomposition temperature.[8]
B. Porosity and Surface Area Analysis
The porosity of the material is a critical factor determining its CO₂ uptake capacity. Nitrogen adsorption-desorption analysis at 77 K is the standard method for evaluating the surface area and pore size distribution.
Equipment:
-
Volumetric gas adsorption analyzer (e.g., Micromeritics ASAP 2020 or similar)
-
Degassing station
-
High-purity nitrogen (N₂) and helium (He) gases
Procedure:
-
Sample Degassing: Accurately weigh 50-100 mg of the polymer sample into a sample tube. Degas the sample under high vacuum (e.g., <10⁻⁵ mbar) at 120-150°C for at least 6 hours to remove any adsorbed moisture and solvent residues.[2]
-
Free Space Measurement: After degassing and cooling to room temperature, weigh the sample tube again to determine the exact sample mass. Measure the free space in the sample tube using helium gas.
-
N₂ Adsorption-Desorption Isotherm: Immerse the sample tube in a liquid nitrogen bath (77 K). Measure the N₂ adsorption isotherm by incrementally dosing known amounts of N₂ gas into the sample tube and measuring the equilibrium pressure. The desorption isotherm is measured by incrementally removing the N₂ gas.
-
Data Analysis:
-
BET Surface Area: Calculate the specific surface area using the Brunauer-Emmett-Teller (BET) equation, typically in the relative pressure (P/P₀) range of 0.05-0.3.[9]
-
Pore Volume: Determine the total pore volume from the amount of N₂ adsorbed at a relative pressure close to unity (e.g., P/P₀ = 0.99).
-
Pore Size Distribution: Calculate the pore size distribution using methods such as Barrett-Joyner-Halenda (BJH) for mesopores or Density Functional Theory (DFT) for micropores.
-
III. CO₂ Capture Performance Evaluation
The ultimate test of a this compound-based POP for this application is its ability to capture CO₂ effectively and selectively. This is evaluated through gas adsorption measurements.
Protocol 4: CO₂ Adsorption Isotherm Measurement and Selectivity Calculation
Equipment:
-
Volumetric gas adsorption analyzer
-
High-purity CO₂ and N₂ gases
-
Thermostatic bath for temperature control (e.g., 273 K and 298 K)
Procedure:
-
Sample Activation: Degas the sample as described in Protocol 3.
-
CO₂ Adsorption Isotherm:
-
Place the sample tube in a thermostatic bath set to the desired temperature (e.g., 273 K or 298 K).
-
Measure the CO₂ adsorption isotherm by incrementally dosing CO₂ gas up to a pressure of 1 bar.
-
-
N₂ Adsorption Isotherm: Repeat the measurement with N₂ gas at the same temperatures.
-
Data Analysis and Selectivity Calculation:
-
Isotherm Fitting: Fit the single-component CO₂ and N₂ adsorption isotherms to a suitable model, such as the Langmuir, Freundlich, or Sips model, to describe the adsorption behavior.
-
Ideal Adsorbed Solution Theory (IAST) for Selectivity: IAST is a predictive model used to estimate the adsorption selectivity of a gas mixture based on the single-component isotherm data.[10] The selectivity for CO₂ over N₂ (S_CO₂/N₂) is calculated as: S_CO₂/N₂ = (q₁/q₂) / (p₁/p₂) where q₁ and q₂ are the amounts of CO₂ and N₂ adsorbed, and p₁ and p₂ are the partial pressures of CO₂ and N₂ in the gas mixture (e.g., a typical flue gas composition of 15% CO₂ and 85% N₂).[11] A detailed step-by-step guide for performing IAST calculations can be found in the literature, often utilizing specialized software or custom scripts.[10][12]
-
IV. Performance Data and Structure-Property Relationships
The CO₂ capture performance of this compound-based POPs is intricately linked to their structural and chemical properties. The following table summarizes the performance of several reported materials, highlighting these relationships.
| Polymer Name | Synthesis Method | Monomers | BET Surface Area (m²/g) | Pore Volume (cm³/g) | CO₂ Uptake (mmol/g) @ 273 K, 1 bar | Reference |
| PA-1 | Solvothermal | This compound, 1,3,5-benzenetricarbonyl trichloride | ~10-33 | - | 0.134 | [8][13] |
| PA-2 | Solvothermal | This compound, 1,3,5-benzenetricarbonyl trichloride | ~10-33 | - | 0.086 | [8][13] |
| Bipy-PAN | Solvothermal | This compound, [2,2'-Bipyridine]-5,5'-dicarbaldehyde | ~161 | - | ~1.5 | [14] |
| Ag NPs@Bipy-PAN | Post-synthesis modification | - | ~279 | 1.21 | 2.99 | [14] |
| Ketone-based POP (post-functionalized) | Post-synthesis modification | - | 555 | 0.72 | ~3.3 (145 mg/g) | [15] |
| MFC-700-0.2 | Carbonization & Activation | This compound formaldehyde resin | 1658 | - | 4.95 | [9] |
Key Insights from Performance Data:
-
Surface Area and Porosity: Generally, a higher BET surface area and a larger pore volume provide more sites for CO₂ adsorption, leading to higher uptake capacities. The presence of micropores is particularly beneficial for CO₂ capture at low pressures.[2]
-
Nitrogen Content: A higher nitrogen content introduces more Lewis basic sites, enhancing the affinity for CO₂ and improving selectivity.[16]
-
Functionalization: The introduction of additional functional groups or metal nanoparticles can further enhance CO₂ uptake by providing more active sites and modifying the electronic properties of the polymer.[14]
V. Visualizing the Science: Diagrams and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate key processes and relationships.
A. Synthesis and Application Workflow
Caption: Workflow for the synthesis, characterization, and application of this compound-based POPs for CO₂ capture.
B. Mechanism of CO₂ Capture
Caption: The mechanism of CO₂ capture by nitrogen-rich porous organic polymers.
VI. Conclusion and Future Outlook
This compound-based porous organic polymers represent a versatile and promising platform for the development of next-generation CO₂ capture materials. The protocols and insights provided in this guide are intended to equip researchers with the necessary tools and knowledge to synthesize, characterize, and evaluate these materials effectively. Future research should focus on the development of novel synthetic strategies to achieve even higher surface areas and more accessible nitrogen sites. Furthermore, exploring the scalability and long-term stability of these materials under realistic flue gas conditions will be crucial for their eventual industrial implementation. The continued innovation in this field holds the key to unlocking the full potential of this compound-based POPs in mitigating the global challenge of CO₂ emissions.
VII. References
-
Alharthi, F. A., Al-Mokhtar, M. A., Al-Ghamdi, A. A., & Zulfiqar, S. (2022). This compound-based porous organic polymer decorated with silver nanoparticles for CO2 capture and heavy metal removal. Journal of King Saud University-Science, 34(3), 101887.
-
Zulfiqar, S., Sarwar, M. I., & Yavuz, C. T. (2014). This compound based porous organic amide polymers for CO2 capture. RSC Advances, 4(101), 57994-57999.
-
Zulfiqar, S., Sarwar, M. I., & Yavuz, C. T. (2014). This compound based porous organic amide polymers for CO2 capture. ResearchGate.
-
Zulfiqar, S., Sarwar, M. I., & Yavuz, C. T. (2014). This compound based porous organic amide polymers for CO2 capture. RSC Advances, 4(101), 57994-57999.
-
Wang, J., Wang, S., & Wu, Z. (2020). One-Pot Synthesis of this compound Formaldehyde Resin-Derived N-Doped Porous Carbon for CO2 Capture Application. Molecules, 25(24), 5948.
-
Sorption of Carbon Dioxide and Nitrogen on Porous Hyper-Cross-Linked Aromatic Polymers: Effect of Textural Properties, Composition, and Electrostatic Interactions. ACS Omega.
-
Li, B., Zhang, Y., Ma, D., Lu, T., & Li, H. (2020). Postfunctionalization of Porous Organic Polymers Based on Friedel–Crafts Acylation for CO2 and Hg2+ Capture. ACS Applied Materials & Interfaces, 12(31), 35378-35387.
-
Li, B., Zhang, Y., Ma, D., Lu, T., & Li, H. (2015). Highly Selective Capture of the Greenhouse Gas CO2 in Polymers. ACS Macro Letters, 4(11), 1251-1255.
-
Kuhn, P., Antonietti, M., & Thomas, A. (2008). Conversion of amorphous polymer networks to covalent organic frameworks under ionothermal conditions: a facile synthesis route for covalent triazine frameworks. Journal of Materials Chemistry A, 18(48), 11489-11492.
-
What are the steps to calculate gas selectivity by IAST method? ResearchGate.
-
Thottathil, S., Crasta, J. E., Nayak, K., & Puttaiahgowda, Y. M. (2025). Recent advances and perspectives on this compound-based porous organic polymers: A comprehensive review. European Polymer Journal, 223, 114288.
-
Sorption of Carbon Dioxide and Nitrogen on Porous Hyper-Cross-Linked Aromatic Polymers: Effect of Textural Properties, Composition, and Electrostatic Interactions. PubMed Central.
-
CN107129583A - The synthetic method of porous organic covalent frame material with triazine structure. Google Patents.
-
Adelodun, A. A., & Jo, Y. M. (2013). Isotherm, Thermodynamic and Kinetic Studies of Selective CO2 Adsorption on Chemically Modified Carbon Surfaces. Journal of the Korean Chemical Society, 57(3), 368-376.
-
Advances in the Synthesis of Covalent Triazine Frameworks. PMC - NIH.
-
Prediction of gas adsorption selectivity by ideal adsorption solution theory (IAST). University of Cambridge.
-
Ideal Adsorbed Solution Theory (IAST) of Carbon Dioxide and Methane Adsorption Using Magnesium Gallate Metal-Organic Framework (Mg-gallate). MDPI.
-
Advances in the Synthesis of Covalent Triazine Frameworks. ACS Omega.
-
How to apply the IAST for CO2/CH4 step by step? ResearchGate.
-
Wang, C., Li, Y., Tan, B., & Zhang, D. (2019). Direct synthesis of covalent triazine-based frameworks (CTFs) through aromatic nucleophilic substitution reactions. RSC Advances, 9(29), 16499-16503.
-
Quantifying the nitrogen effect on CO2 capture using isoporous network polymers. Chemical Communications.
-
Al-Naddaf, Q., Al-Mokhtar, M. A., Al-Ghamdi, A. A., & Zulfiqar, S. (2023). Investigation into the Synthetic Strategies of this compound-Based Porous Polymeric Materials: A Bibliometric Analysis. Polymers, 15(13), 2898.
-
Al-Naddaf, Q., Al-Mokhtar, M. A., Al-Ghamdi, A. A., & Zulfiqar, S. (2023). Design and Synthesis of N-Doped Porous Carbons for the Selective Carbon Dioxide Capture under Humid Flue Gas Conditions. Polymers, 15(11), 2503.
References
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- 4. Quantifying the nitrogen effect on CO2 capture using isoporous network polymers - Chemical Communications (RSC Publishing) [pubs.rsc.org]
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- 6. Conversion of amorphous polymer networks to covalent organic frameworks under ionothermal conditions: a facile synthesis route for covalent triazine frameworks - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
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Application Notes and Protocols: Functionalization of Melamine for Advanced Polymer Composites
Introduction: Reimagining Melamine Beyond a Monomer
This compound (2,4,6-triamino-1,3,5-triazine), a nitrogen-rich heterocyclic compound, is a well-established building block in the polymer industry, most notably for this compound-formaldehyde (MF) resins.[1] Its inherent thermal stability, high nitrogen content (66% by mass), and char-forming ability make it an excellent candidate for imparting flame retardancy and enhancing the thermal properties of various polymer systems.[2][3] However, the utility of this compound in its pristine form is often limited by its poor solubility and compatibility with many organic polymer matrices.[4]
This guide delves into the chemical functionalization of this compound, a versatile strategy to overcome these limitations and unlock its full potential as a multifunctional additive in high-performance polymer composites. By covalently or non-covalently modifying the this compound structure, researchers can precisely tailor its properties to achieve enhanced dispersion, improved interfacial adhesion, and targeted performance improvements in a wide array of polymer systems, including epoxies, polyamides, polyolefins, and polyesters.
This document provides a comprehensive overview of key functionalization strategies, detailed experimental protocols, and an analysis of the resulting composite properties. It is intended for researchers and scientists in materials science and polymer chemistry, offering both foundational knowledge and practical, field-proven methodologies for developing next-generation polymer composites.
Core Functionalization Strategies: A Mechanistic Overview
The functionalization of this compound can be broadly categorized into several key strategies, each designed to introduce specific chemical moieties that enhance its interaction with a polymer matrix or impart novel functionalities.
Salt Formation for Enhanced Flame Retardancy
One of the most effective and widely used strategies involves reacting this compound with phosphorus-containing acids to form stable salts like this compound phosphate (MP) or this compound polyphosphate (MPP).[5][6] This approach leverages a synergistic nitrogen-phosphorus effect for superior flame retardancy.
-
Causality and Mechanism: During combustion, this compound phosphate decomposes endothermically, absorbing heat and cooling the polymer substrate.[7] The decomposition releases non-flammable gases like ammonia and nitrogen, which dilute the oxygen supply and combustible volatiles in the gas phase.[6] Simultaneously, the phosphoric acid species act in the condensed phase, catalyzing the dehydration of the polymer to form a protective, insulating char layer. This char barrier limits heat transfer and the escape of flammable degradation products.[7]
The formation of this compound phosphate is a straightforward acid-base reaction, leading to a stable salt complex.
Caption: Formation of this compound Phosphate Salt.
Covalent Grafting onto Nanofillers for Superior Reinforcement
To improve the dispersion and interfacial adhesion of nanofillers like graphene oxide (GO), carbon nanotubes (CNTs), and molybdenum disulfide (MoS₂), this compound can be covalently grafted onto their surfaces.[8][9]
-
Causality and Mechanism: Pristine nanofillers tend to agglomerate within polymer matrices due to strong van der Waals forces, which limits their reinforcing potential. Functionalizing these fillers with this compound introduces several benefits. The amine groups on this compound can react with functional groups (e.g., carboxyl and epoxide groups) on the surface of materials like GO, forming strong covalent bonds.[8][9] This functionalization improves the filler's compatibility with the polymer matrix and prevents agglomeration.[8] Furthermore, the this compound amine groups can participate in the curing reaction of thermosets like epoxy, creating a robust chemical bridge between the filler and the matrix.[8][10] This enhanced interfacial interaction is critical for efficient stress transfer from the polymer matrix to the high-strength filler, leading to significant improvements in mechanical properties.[8][10]
References
- 1. Investigation into the Synthetic Strategies of this compound-Based Porous Polymeric Materials: A Bibliometric Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EP2289898A1 - this compound-Functional organosilicon compound and making method - Google Patents [patents.google.com]
- 3. publications.iafss.org [publications.iafss.org]
- 4. mdpi.com [mdpi.com]
- 5. ataman-chemicals.com [ataman-chemicals.com]
- 6. Nirtogen-Phosphorus Flame Retardant - MP (this compound Phosphate) - Green-Mountain Chem [green-mountainchem.com]
- 7. atamankimya.com [atamankimya.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound-Modified Graphene Oxide as a Corrosion Resistance Enhancing Additive for Waterborne Epoxy Resin Coatings [mdpi.com]
- 10. Experimental Study on Amine-Functionalized Carbon Nanotubes’ Effect on the Thermomechanical Properties of CNT/Epoxy Nano-composites [macs.semnan.ac.ir]
Application Notes and Protocols for Melamine-Based Hydrogels in Biomedical Applications
For Researchers, Scientists, and Drug Development Professionals
Authored By: A Senior Application Scientist
Abstract
Melamine-based hydrogels are emerging as a versatile class of biomaterials with significant potential in a range of biomedical applications. Their unique properties, including inherent biocompatibility, tunable mechanical strength, and stimuli-responsive nature, make them ideal candidates for sophisticated drug delivery systems, scaffolds for tissue engineering, and advanced wound dressings. This guide provides a comprehensive overview of this compound-based hydrogels, detailing their synthesis, characterization, and application in key biomedical fields. The protocols herein are designed to be self-validating, with a focus on the scientific rationale behind each experimental step, ensuring both reproducibility and a deeper understanding of the underlying principles.
Introduction to this compound-Based Hydrogels: A Supramolecular Approach to Biomaterials
Hydrogels are three-dimensional, hydrophilic polymer networks capable of absorbing and retaining large amounts of water or biological fluids.[1][2] This high water content and soft consistency make them structurally similar to the native extracellular matrix (ECM) of soft tissues, rendering them highly biocompatible.[3][4] this compound-based hydrogels, in particular, are formed through non-covalent interactions, such as hydrogen bonding and π-π stacking, between this compound and complementary molecules like gallic acid or various tricarboxylic acids.[5][6][7] This supramolecular assembly allows for the formation of fibrillar networks that entrap water, leading to gelation.[5][6]
The self-assembling nature of these hydrogels offers several advantages for biomedical applications. The formation process is often straightforward, occurring under mild conditions, which is crucial for the encapsulation of sensitive bioactive molecules like proteins and cells.[8] Furthermore, the non-covalent crosslinks can be reversible, imparting stimuli-responsive and self-healing properties to the hydrogel.[9][10]
Synthesis and Characterization of this compound-Based Hydrogels
The synthesis of this compound-based hydrogels is typically a spontaneous process driven by molecular self-assembly. The choice of the co-assembling molecule plays a critical role in determining the final properties of the hydrogel.
Synthesis Protocols
2.1.1. Protocol for this compound-Gallic Acid (M-GA) Hydrogel Synthesis
This protocol describes the preparation of a thermoreversible hydrogel based on the self-assembly of this compound and gallic acid.[6]
-
Materials: this compound (M), Gallic Acid (GA), Deionized Water.
-
Equipment: Vials, magnetic stirrer, heating plate, pH meter.
-
Procedure:
-
Prepare stock solutions of this compound and gallic acid in deionized water. The final concentration of the components in the hydrogel can be varied (e.g., 2% w/v).
-
Mix the this compound and gallic acid solutions in desired molar ratios (e.g., 1:1, 1:3, 3:1).
-
Heat the mixture with stirring to a temperature above the gel-sol transition temperature (e.g., 70-80 °C) until a clear solution is obtained.
-
Allow the solution to cool to room temperature. Gelation should occur as the solution cools.
-
The gel-sol transition temperature can be determined by inverting the vial at different temperatures. The temperature at which the gel starts to flow is the gel melting point.
-
The pH of the solution can influence gelation and should be monitored and adjusted if necessary.[5]
-
Causality Behind Experimental Choices:
-
Heating and Cooling: The thermoreversible nature of the M-GA hydrogel is due to the temperature-dependent hydrogen bonding and π-π stacking interactions between this compound and gallic acid. Heating disrupts these non-covalent bonds, leading to a sol state, while cooling allows for their reformation and subsequent gelation.
-
Molar Ratios: The stoichiometry of this compound and gallic acid affects the density of the fibrillar network and, consequently, the mechanical properties of the hydrogel.[6]
2.1.2. Protocol for this compound-Tricarboxylic Acid Hydrogel Synthesis
This protocol details the formation of a hydrogel from this compound and a tricarboxylic acid, such as 1,3,5-benzenetricarboxylic acid (BTA) or citric acid.[7][11][12]
-
Materials: this compound, Tricarboxylic Acid (e.g., Citric Acid), Deionized Water.
-
Equipment: Vials, magnetic stirrer, heating plate.
-
Procedure:
-
Prepare aqueous solutions of this compound and the chosen tricarboxylic acid.
-
Mix the solutions at a specific molar ratio (e.g., 1:1).[11]
-
Heat the mixture to facilitate dissolution and interaction between the components. For some systems, heating to 70-80°C is sufficient.[13]
-
Cool the solution to room temperature to allow for hydrogel formation. The formation of a stable gel can be confirmed by the tube inversion method.[11]
-
Causality Behind Experimental Choices:
-
Tricarboxylic Acid as a Crosslinker: The three carboxylic acid groups on the molecule can form multiple hydrogen bonds with the amine groups of several this compound molecules, acting as a non-covalent crosslinker to form the 3D network.[7][11]
-
Size Selectivity: The size and geometry of the tricarboxylic acid can influence its ability to form a stable hydrogel network with this compound.[7][14]
Characterization Protocols
Thorough characterization is essential to understand the structure-property relationships of the synthesized hydrogels.
2.2.1. Morphological Characterization: Scanning Electron Microscopy (SEM)
SEM is used to visualize the porous microstructure of the hydrogel network.
-
Sample Preparation:
-
Freeze-dry the hydrogel sample to remove water while preserving its three-dimensional structure. This process, also known as lyophilization, involves freezing the sample (e.g., in liquid nitrogen) and then sublimating the ice under vacuum.[5][15][16]
-
Mount a section of the freeze-dried hydrogel onto an SEM stub using conductive carbon tape.
-
Sputter-coat the sample with a thin layer of a conductive material (e.g., gold or palladium) to prevent charging under the electron beam.[15]
-
-
Imaging:
-
Place the prepared sample in the SEM chamber.
-
Acquire images at various magnifications to observe the overall morphology, pore size, and interconnectivity of the pores.
-
Causality Behind Experimental Choices:
-
Freeze-Drying: This is a critical step to remove the high water content of the hydrogel without causing the collapse of its delicate porous structure, which would occur with simple air-drying.[5][16]
-
Sputter Coating: The conductive coating is necessary because hydrogels are non-conductive materials. The coating allows for the dissipation of charge buildup from the electron beam, enabling the acquisition of clear, high-resolution images.[15]
2.2.2. Structural Characterization: Fourier-Transform Infrared (FTIR) Spectroscopy and X-ray Diffraction (XRD)
FTIR and XRD provide insights into the chemical interactions and molecular packing within the hydrogel.
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FTIR Sample Preparation (KBr Pellet Method): [4][13][17]
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Freeze-dry the hydrogel to obtain a solid powder.
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Grind a small amount of the dried hydrogel (1-2 mg) with potassium bromide (KBr) powder (100-200 mg) using an agate mortar and pestle.
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Press the mixture into a thin, transparent pellet using a hydraulic press.
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Analyze the pellet using an FTIR spectrometer.
-
-
XRD Sample Preparation: [18][19][20][21]
-
Freeze-dry the hydrogel to get a powdered sample.
-
Grind the sample to a fine powder to ensure random orientation of the crystallites.
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Pack the powder into a sample holder.
-
Analyze using an X-ray diffractometer.
-
Causality Behind Experimental Choices:
-
FTIR: This technique identifies the functional groups present and the formation of new bonds (or shifts in existing bonds) due to intermolecular interactions like hydrogen bonding between this compound and the co-assembling molecule.[4][13]
-
XRD: This method provides information about the crystalline or amorphous nature of the hydrogel components and can reveal the molecular packing and ordered structures within the self-assembled network.[11][21]
2.2.3. Mechanical Characterization: Rheology
Rheological studies are crucial for understanding the viscoelastic properties of the hydrogel, which are important for its application as a biomaterial.[14][22][23]
-
Protocol:
-
Time Sweep: To determine the gelation time, monitor the storage modulus (G') and loss modulus (G'') as a function of time after mixing the components. The gel point is typically identified as the crossover point where G' > G''.[14]
-
Strain Sweep: To identify the linear viscoelastic region (LVER), perform an oscillatory strain sweep at a constant frequency. The LVER is the range of strain where G' and G'' are independent of the applied strain. Subsequent tests should be performed within this strain range.[22]
-
Frequency Sweep: To characterize the frequency-dependent behavior of the hydrogel, perform an oscillatory frequency sweep at a constant strain within the LVER. This provides information about the stability and crosslinking density of the hydrogel network.[14]
-
Causality Behind Experimental Choices:
-
Viscoelastic Properties: Hydrogels exhibit both solid-like (elastic) and liquid-like (viscous) properties. Rheology quantifies these properties, which are critical for applications like injectable hydrogels that need to flow through a needle and then solidify in situ, or for load-bearing applications in tissue engineering.[22][23]
Biomedical Applications: Application Notes and Protocols
The unique properties of this compound-based hydrogels make them suitable for a variety of biomedical applications.
Drug Delivery Systems
This compound-based hydrogels can serve as depots for the controlled and sustained release of therapeutic agents.[9][24][25][26]
3.1.1. Protocol for Drug Loading
Two primary methods are used for loading drugs into hydrogels:
-
Method 1: Encapsulation during Gelation: [4]
-
Dissolve the drug in the precursor solution of this compound and the co-assembling molecule before gelation is initiated.
-
The drug will be physically entrapped within the hydrogel network as it forms.
-
This method is suitable for both small molecules and larger biomolecules.
-
-
Method 2: Equilibrium Swelling: [4]
-
Prepare the this compound-based hydrogel first.
-
Immerse the pre-formed hydrogel in a solution containing the drug.
-
Allow the hydrogel to swell in the drug solution until equilibrium is reached. The drug molecules will diffuse into the hydrogel network.
-
This method is generally more suitable for smaller drug molecules.
-
Causality Behind Experimental Choices:
-
Encapsulation vs. Swelling: The choice of loading method depends on the drug's properties (size, solubility, stability) and the desired release profile. Encapsulation can lead to a more uniform distribution and higher loading efficiency for certain drugs. Swelling is a simpler method but may result in lower loading and a more burst-like initial release.[4][27]
3.1.2. Protocol for In Vitro Drug Release Study
This protocol simulates the release of a drug from the hydrogel in a physiological environment.[3][17][22][28]
-
Materials: Drug-loaded hydrogel, Phosphate Buffered Saline (PBS) at different pH values (e.g., 7.4 for physiological pH, 5.5 for tumor microenvironment), shaker incubator.
-
Equipment: UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC).
-
Procedure:
-
Place a known amount of the drug-loaded hydrogel into a vial containing a specific volume of PBS.
-
Incubate the vial in a shaker incubator at 37 °C.
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh PBS to maintain sink conditions.
-
Quantify the concentration of the released drug in the collected aliquots using a suitable analytical technique (e.g., UV-Vis spectrophotometry at the drug's maximum absorbance wavelength).[22]
-
Calculate the cumulative percentage of drug released over time.
-
Causality Behind Experimental Choices:
-
Sink Conditions: Maintaining sink conditions (where the concentration of the drug in the release medium is significantly lower than its saturation solubility) ensures that the release rate is primarily governed by the properties of the hydrogel and not limited by the solubility of the drug in the surrounding medium.[22]
-
pH Variation: Testing drug release at different pH values is crucial for developing "smart" drug delivery systems that can target specific tissues or cellular compartments with different pH environments.[7]
Tissue Engineering
This compound-based hydrogels can act as scaffolds that mimic the ECM, providing a supportive environment for cell attachment, proliferation, and differentiation.[29]
3.2.1. Protocol for Cell Seeding in Hydrogels
This protocol describes how to encapsulate cells within a this compound-based hydrogel.[5][14]
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Materials: Sterile this compound and co-assembling molecule solutions, cell culture medium, desired cell type (e.g., fibroblasts, mesenchymal stem cells).
-
Procedure:
-
Prepare the hydrogel precursor solution under sterile conditions.
-
Harvest and resuspend the cells in a small volume of cell culture medium to achieve the desired cell density (e.g., 1-10 million cells/mL).[15]
-
Gently mix the cell suspension with the hydrogel precursor solution just before gelation.
-
Dispense the cell-laden hydrogel solution into a culture plate or a mold and allow it to gelate.
-
After gelation, add cell culture medium to the wells to keep the hydrogel hydrated and provide nutrients to the cells.
-
Incubate the cell-laden hydrogels in a CO2 incubator at 37 °C.
-
Causality Behind Experimental Choices:
-
Cell Encapsulation: Encapsulating cells within a 3D hydrogel matrix provides a more physiologically relevant environment compared to traditional 2D cell culture, promoting cell-cell and cell-matrix interactions that are crucial for tissue formation.[6]
3.2.2. Protocol for In Vitro Biocompatibility and Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[1][16][23]
-
Method 1: Hydrogel Extract Test: [16][30]
-
Incubate the this compound-based hydrogel in cell culture medium for a specific period (e.g., 24 hours) to create a hydrogel extract.
-
Seed cells (e.g., fibroblasts) in a 96-well plate and allow them to adhere overnight.[31]
-
Replace the culture medium with the hydrogel extract.
-
Incubate for 24-72 hours.
-
Add MTT solution to each well and incubate for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Dissolve the formazan crystals with a solubilizing agent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader. Cell viability is expressed as a percentage relative to a control group of cells not exposed to the hydrogel extract.
-
-
Method 2: Direct Contact Test: [23]
-
Place a small piece of the sterile hydrogel directly on top of a monolayer of cells in a culture plate.
-
Incubate for a defined period.
-
Remove the hydrogel and perform the MTT assay as described above.
-
Causality Behind Experimental Choices:
-
Extract vs. Direct Contact: The extract test assesses the toxicity of any leachable components from the hydrogel, while the direct contact test evaluates the biocompatibility of the hydrogel surface. Performing both tests provides a more comprehensive assessment of the hydrogel's biocompatibility.[23][30]
3.2.3. Protocol for In Vivo Biocompatibility
This protocol involves implanting the hydrogel into an animal model to assess the local tissue response.[13][19][27][32][33][34]
-
Animal Model: Typically, mice or rats are used.
-
Procedure:
-
Surgically implant a small piece of the sterile this compound-based hydrogel subcutaneously or at the desired site.
-
Monitor the animals for any signs of adverse reactions.
-
At specific time points (e.g., 1, 4, and 12 weeks), euthanize the animals and excise the tissue surrounding the implant.
-
Perform histological analysis on the tissue sections (e.g., H&E staining) to evaluate the inflammatory response, tissue integration, and fibrous capsule formation.[19]
-
Causality Behind Experimental Choices:
-
In Vivo Assessment: In vivo studies are essential to evaluate the biocompatibility of a biomaterial in a complex biological system, providing information on the host's immune response and the material's degradation behavior over time.[32][33]
Wound Healing
This compound-based hydrogels can be used as wound dressings that provide a moist environment, absorb exudate, and can be loaded with antimicrobial or growth factors to promote healing.[28][32][35][36]
3.3.1. Protocol for In Vivo Wound Healing Study
This protocol evaluates the efficacy of a this compound-based hydrogel dressing in a full-thickness excisional wound model in rodents.[2][35]
-
Animal Model: Rats or mice.
-
Procedure:
-
Create a full-thickness excisional wound on the dorsal side of the anesthetized animal.
-
Apply the sterile this compound-based hydrogel dressing to the wound. A control group can be treated with a standard commercial dressing or left untreated.
-
Monitor the wound closure rate by taking photographs at regular intervals and measuring the wound area.
-
At the end of the study, excise the wound tissue for histological analysis to assess re-epithelialization, collagen deposition, and neovascularization.[35]
-
Causality Behind Experimental Choices:
-
Full-Thickness Wound Model: This model mimics a severe skin injury and is a standard model for evaluating the efficacy of wound dressings.[2][35]
-
Histological Analysis: This provides a detailed microscopic evaluation of the quality of the healed tissue, including the formation of new skin layers and blood vessels, which are critical indicators of effective wound healing.[35]
Data Presentation and Visualization
Quantitative Data Summary
| Parameter | This compound-Gallic Acid Hydrogel | This compound-Citric Acid Hydrogel | Reference |
| Gelation Time | Minutes to hours (temperature-dependent) | Minutes to hours | [6],[12] |
| Mechanical Strength (G') | 10 - 1000 Pa | 100 - 5000 Pa | [6],[12] |
| Porosity | Highly porous, interconnected network | Porous structure | [6],[12] |
Diagrams
Caption: Experimental workflow for this compound-based hydrogels.
References
- 1. A comparison of fixation methods for SEM analysis of self-assembling peptide hydrogel nanoarchitecture - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. Preparation and Characterization of Nanocomposite Hydrogels Based on Self-Assembling Collagen and Cellulose Nanocrystals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Two-component thermoreversible hydrogels of this compound and gallic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. neeveslab.com [neeveslab.com]
- 9. Hydrogels as Drug Delivery Systems: A Review of Current Characterization and Evaluation Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. digital.library.unt.edu [digital.library.unt.edu]
- 12. One-step preparation of hydrogel based on different molecular weights of chitosan with citric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 14. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 15. Scanning Electron Microscopy in Hydrogels’ Evaluation [ebrary.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. drawellanalytical.com [drawellanalytical.com]
- 18. researchgate.net [researchgate.net]
- 19. xrdukm.wixsite.com [xrdukm.wixsite.com]
- 20. Sample Preparation | West Campus Materials Characterization Core [ywcmatsci.yale.edu]
- 21. researchgate.net [researchgate.net]
- 22. A protocol for rheological characterization of hydrogels for tissue engineering strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Designing hydrogels for controlled drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Designing hydrogels for controlled drug delivery. | Semantic Scholar [semanticscholar.org]
- 26. publications.lib.chalmers.se [publications.lib.chalmers.se]
- 27. researchgate.net [researchgate.net]
- 28. jlar.rovedar.com [jlar.rovedar.com]
- 29. Hydrogel scaffolds as in vitro models to study fibroblast activation in wound healing and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 30. static.igem.wiki [static.igem.wiki]
- 31. Methods to characterize granular hydrogel rheological properties, porosity, and cell invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 32. mdpi.com [mdpi.com]
- 33. eng.uc.edu [eng.uc.edu]
- 34. research.rug.nl [research.rug.nl]
- 35. Enhanced In Vivo Wound Healing Efficacy of a Novel Hydrogel Loaded with Copper (II) Schiff Base Quinoline Complex (CuSQ) Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 36. Frontiers | In vitro and in vivo evaluation of alginate hydrogel-based wound dressing loaded with green chemistry cerium oxide nanoparticles [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Strategies for Reducing Formaldehyde Emission from Melamine-Formaldehyde (MF) Resins
Welcome to the technical support center for researchers, scientists, and professionals working with melamine-formaldehyde (MF) resins. This guide is designed to provide in-depth, practical solutions to the common challenge of minimizing formaldehyde emission. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot and optimize your experimental designs effectively.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Fundamentals
This section addresses the foundational concepts of formaldehyde emission in MF resin systems.
Q1: What are the primary sources of formaldehyde emission from MF resins?
A1: Formaldehyde emission originates from two main sources:
-
Unreacted (Free) Formaldehyde: This is residual formaldehyde monomer that did not participate in the polymerization reaction during resin synthesis. It remains trapped within the resin matrix and can be released over time.
-
Hydrolytic Degradation: Cured MF resins contain various chemical linkages, primarily methylene bridges (-N-CH₂-N-) and dimethylene ether bridges (-N-CH₂-O-CH₂-N-). The aminomethylene links in MF resins are susceptible to hydrolysis, especially under conditions of high humidity and elevated temperatures.[1] This degradation process cleaves the polymer network, releasing formaldehyde. The stability of the bond between the nitrogen of this compound and the carbon of the methylol group is greater than in urea-formaldehyde resins, providing MF resins with higher hydrolysis resistance.[1]
Q2: How does the molar ratio of formaldehyde to this compound (F/M) influence emission levels?
A2: The F/M molar ratio is a critical parameter. A higher F/M ratio generally leads to a more densely cross-linked polymer network, which can improve properties like bond strength. However, it also significantly increases the likelihood of having more unreacted formaldehyde and forming less stable dimethylene ether bridges, both of which contribute to higher emissions.[2][3] Conversely, lowering the F/M ratio is a primary strategy for reducing formaldehyde emission, as it limits the excess formaldehyde available after the initial reaction.[2][3][4]
Q3: What role does pH play during the synthesis and curing of MF resins?
A3: pH control is crucial throughout the synthesis process, which typically involves two main stages:
-
Methylolation (Addition Reaction): This stage is conducted under alkaline conditions (typically pH 8.0-9.0). In this environment, formaldehyde adds to the amino groups of this compound to form various methylolmelamines (this compound substituted with -CH₂OH groups).
-
Condensation (Polymerization): The pH is then lowered to a slightly acidic or neutral range (pH 5.0-7.0) to initiate the condensation reaction.[5] During this stage, the methylolmelamines react with each other and with unreacted this compound to form the polymer network, releasing water. Incorrect pH control can lead to an incomplete reaction, leaving more unreacted formaldehyde and unstable intermediates that contribute to later emissions.
Section 2: Troubleshooting Guide - Common Experimental Issues
This section provides a structured approach to diagnosing and solving specific problems encountered during research.
Issue 1: My final cured product exhibits high formaldehyde emission despite using a low F/M ratio.
| Potential Cause | Explanation | Recommended Action |
| Incomplete Curing | The resin has not fully cross-linked, leaving reactive methylol end-groups that can release formaldehyde. This can be due to insufficient temperature, time, or an improper catalyst. | Verify curing parameters (temperature and time) are optimal for your specific resin formulation. Ensure proper mixing and concentration of the curing catalyst. Consider post-curing the material at a moderate temperature to drive the reaction to completion. |
| High Humidity During Curing/Storage | Moisture can interfere with the condensation reaction and promote the hydrolysis of already formed linkages, leading to the release of formaldehyde.[1][6] | Conduct curing in a controlled, low-humidity environment. Store the final product in dry conditions. |
| Incorrect pH During Condensation | If the pH during the condensation step is too high or too low, the reaction rate can be suboptimal, leading to an incomplete network formation and trapping of unreacted monomers. | Re-evaluate and optimize the pH for the condensation stage of your synthesis. Monitor the pH carefully throughout the reaction. |
Issue 2: The viscosity of my MF resin increases too rapidly during synthesis, forcing a premature stop to the reaction.
| Potential Cause | Explanation | Recommended Action |
| Reaction Temperature is Too High | Higher temperatures accelerate the condensation reaction, leading to a rapid and potentially uncontrollable increase in molecular weight and viscosity. | Lower the reaction temperature during the condensation step. Implement a more gradual heating ramp to maintain better control over the reaction kinetics. |
| pH is Too Acidic | A highly acidic environment strongly catalyzes the condensation reaction, causing rapid polymerization.[5] | Increase the target pH for the condensation step (move it closer to neutral). Use a weaker acid or a buffer system to maintain a more stable pH throughout the reaction. |
| High Reactant Concentration | Higher concentrations of this compound and formaldehyde can lead to a faster reaction rate. | Consider running the synthesis at a slightly lower solids content by adding more solvent (e.g., water) at the beginning of the process. |
Visual Guide 1: Troubleshooting Workflow for High Formaldehyde Emission
The following diagram outlines a logical decision-making process for diagnosing the root cause of high formaldehyde emissions.
References
- 1. nguyen.hong.hai.free.fr [nguyen.hong.hai.free.fr]
- 2. researchgate.net [researchgate.net]
- 3. Influence of the this compound content in this compound-urea-formaldehyde resins on formaldehyde emission and cured resin structure - ProQuest [proquest.com]
- 4. Review of technologies to lower formaldehyde emissions from composite wood panels - Research Library - FPInnovations [library.fpinnovations.ca]
- 5. US5681917A - Low mole ratio this compound-urea-formaldehyde resin - Google Patents [patents.google.com]
- 6. wernerblank.com [wernerblank.com]
troubleshooting melamine synthesis side reactions and by-product formation.
Technical Support Center: Melamine Synthesis
A Guide to Troubleshooting Side Reactions and By-Product Formation
Welcome to the technical support center for this compound synthesis. This guide is designed for researchers, scientists, and process development professionals encountering challenges with purity and yield during the synthesis of this compound from urea. As Senior Application Scientists, we provide not just solutions, but the underlying chemical principles to empower you to diagnose and resolve issues effectively.
Section 1: Understanding the Core Chemistry: this compound Synthesis and Its Deviations
Before troubleshooting, a firm grasp of the reaction landscape is essential. This compound is almost exclusively produced via the pyrolysis of urea, a process that can be broadly categorized into high-pressure, non-catalytic liquid-phase methods and low-pressure, catalytic gas-phase methods.[1][2][3][4]
Q1: What is the fundamental reaction pathway for converting urea to this compound?
A: The overall industrial reaction is the conversion of six moles of urea into one mole of this compound, with ammonia and carbon dioxide as the primary gaseous products.[2][5]
6 (NH₂)₂CO → C₃H₆N₆ + 6 NH₃ + 3 CO₂
This transformation is not a single-step reaction but a complex series of equilibria. The process begins with the decomposition of urea into isocyanic acid (HNCO) and ammonia (NH₃).[6] Subsequently, the isocyanic acid can trimerize to form cyanuric acid, which then reacts with ammonia to yield this compound.[6]
Q2: What are the main classes of by-products I should be aware of?
A: Undesirable by-products are a primary cause of reduced purity and production issues like equipment fouling. They can be grouped into three main categories:
-
Oxytriazines (OATs): These are hydrolysis products where amino groups on the triazine ring are replaced by hydroxyl groups. The main OATs are ammeline , ammelide , and cyanuric acid .[6][7]
-
Polycondensates: Formed at elevated temperatures through the elimination of ammonia between this compound molecules. The key polycondensates are melam , melem , and melon .[1]
-
Adducts: Crystalline complexes formed between this compound and other molecules, most notably the This compound-cyanuric acid adduct .[6][8]
Section 2: Troubleshooting Specific By-Product Formations
This section addresses the most common purity challenges in a question-and-answer format, providing insights into their formation and mitigation.
Oxytriazines (Ammeline, Ammelide, Cyanuric Acid)
Issue: The presence of these by-products indicates unwanted hydrolysis reactions. They are often found in the solid waste stream after crystallization and washing.[6]
Q: My final product analysis shows significant contamination with ammeline and ammelide. What is the cause?
A: Ammeline and ammelide are direct results of the stepwise hydrolysis of this compound.[7] This occurs when this compound is exposed to water at elevated temperatures, which can happen during the quenching, purification, or crystallization stages. The reaction proceeds by replacing the amino groups (-NH₂) with hydroxyl groups (=O, in its keto tautomer form).
Q: How can I minimize the formation of these hydrolysis by-products?
A: Control of water is paramount.
-
Feedstock Purity: Ensure you start with high-purity urea with minimal moisture content.[4]
-
Process Control: In the purification stages (e.g., quenching and crystallization), where water or aqueous solutions are used, minimizing residence time at high temperatures is critical.
-
Drying: Efficient drying of the final this compound crystals is necessary to remove residual moisture and prevent hydrolysis during storage.[4]
Polycondensates (Melam, Melem, Melon)
Issue: These high-molecular-weight compounds are highly insoluble and are the primary cause of solid deposits and fouling inside reactors and product separation units.[1]
Q: We are experiencing significant fouling in our high-pressure reactor and downstream equipment with a hard, insoluble solid. What is this substance?
A: The deposits are almost certainly polycondensates, primarily melem and its hydrates.[1] These are formed by the thermal condensation of this compound, a process known as deammonification, where ammonia is eliminated to link triazine rings. This process is highly temperature-dependent.[1]
Q: What specific process conditions lead to the formation of melam, melem, and melon?
A: The primary driver for polycondensation is excessive temperature.[1]
-
Local Overheating: Even if the bulk reactor temperature is within the optimal range (e.g., 360-420°C in a high-pressure process), local hot spots on heating surfaces can initiate condensation.[1][3] Fouling on heating surfaces can exacerbate this by inhibiting heat transfer, requiring higher heating medium temperatures, which in turn creates more hot spots.[1]
-
Insufficient Ammonia: The condensation reaction is an equilibrium. A substantial excess of gaseous ammonia is used in industrial reactors to shift the equilibrium back towards this compound and suppress the formation of polycondensates.[1]
Q: What are the best strategies to prevent polycondensate formation?
A:
-
Precise Temperature Control: Ensure uniform heating within the reactor to avoid local hot spots. This is a critical parameter for maximizing this compound yield and minimizing side reactions.[4]
-
Maintain Ammonia Excess: A sufficient overpressure of ammonia is essential to inhibit the deammonification reactions.[1]
-
Reactor Design & Maintenance: A well-designed reactor promotes good mixing and heat transfer. Regular cleaning and maintenance to prevent the buildup of insulating deposits on heat exchange surfaces are crucial.
This compound-Cyanuric Acid Adducts
Issue: The formation of an insoluble crystalline complex between this compound and cyanuric acid can lead to product loss, filter blockage, and has been implicated in significant toxicity concerns.[8][9]
Q: During crystallization, we observe the formation of spoke-like crystals that are different from our pure this compound product. What could they be?
A: You are likely observing the co-crystallization of this compound and cyanuric acid, which form a highly stable 1:1 adduct.[8] This complex is held together by an extensive network of hydrogen bonds, similar to base pairing in DNA, making it exceptionally insoluble in water and most solvents.[8][10] The formation of this complex can lead to kidney damage if ingested.[9]
Q: How can both this compound and cyanuric acid be present in my process stream to form this adduct?
A: Cyanuric acid can be present for two main reasons:
-
Incomplete Reaction: As shown in Figure 1, cyanuric acid is an intermediate in the synthesis. If the reaction with ammonia to form this compound is incomplete, residual cyanuric acid will be carried downstream.
-
Hydrolysis: As the final product of this compound hydrolysis (Figure 2), cyanuric acid can form if conditions in the purification section favor it (high temperature, presence of water).
The adduct forms when both compounds are present in an aqueous environment during the cooling and crystallization phases.
Q: What steps can be taken to prevent the formation of the this compound-cyanuric acid complex?
A: The key is to prevent both species from coexisting in the crystallization solution.
-
Optimize Synthesis: Drive the primary synthesis reaction to completion to consume the cyanuric acid intermediate. This involves optimizing temperature, pressure, and residence time.[4]
-
Control Hydrolysis: Implement the strategies from section 2.1 to prevent the formation of cyanuric acid from this compound hydrolysis during purification.
-
Solvent Choice: The solubility of the adduct is very low. Some analytical extraction methods use alkaline solutions (e.g., ammonium hydroxide or diethylamine) to disrupt the hydrogen bonding and dissolve the complex, suggesting that pH control during purification could be a viable strategy.[11][12]
Section 3: Analytical Protocols for Impurity Profiling
Accurate identification and quantification of by-products are crucial for effective troubleshooting.
Q: What are the standard analytical methods to identify and quantify the key impurities in my this compound product?
A: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common and reliable techniques.[6][13][14] For insoluble polycondensates, solid-state techniques are required.
| Impurity Class | Recommended Analytical Technique | Key Advantages |
| Oxytriazines (Ammeline, Ammelide, Cyanuric Acid) | HPLC-UV, LC-MS/MS | Excellent separation and sensitivity for soluble impurities. MS/MS provides definitive identification.[13][15] |
| Polycondensates (Melam, Melem, Melon) | ATR-FTIR, XRD, Elemental Analysis | Identifies functional groups and crystalline structures of insoluble solids.[1] |
| This compound-Cyanuric Acid Adduct | LC-MS/MS (with alkaline extraction) | Confirms presence of both components.[11] XRD can identify the crystalline complex directly. |
Experimental Protocol: General HPLC-UV Method for Soluble Impurities
This protocol provides a starting point for the analysis of this compound, ammeline, ammelide, and cyanuric acid.
-
Sample Preparation:
-
Accurately weigh approximately 50 mg of the this compound sample into a 50 mL volumetric flask.
-
Add a solvent mixture capable of dissolving all analytes. Due to the poor solubility of the adduct, an alkaline solvent like 0.1 N ammonium hydroxide may be necessary.[11]
-
Sonicate for 15-30 minutes to ensure complete dissolution.
-
Dilute to volume with the solvent.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions (Example):
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) phase is often effective.
-
Mobile Phase: Isocratic elution with Acetonitrile and an aqueous buffer (e.g., 10mM Ammonium Acetate) in a ratio of approximately 95:5.[14]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 240 nm.[14]
-
Column Temperature: 30 °C.
-
-
Quantification:
-
Run certified reference standards for this compound, ammeline, ammelide, and cyanuric acid to determine their retention times.
-
Prepare a calibration curve for each analyte to quantify the concentrations in the sample.
-
Section 4: Troubleshooting Workflow and Process Optimization
When encountering an unknown issue or aiming to optimize your process, a systematic approach is key.
Summary of Key Process Parameters and Their Impact
| Parameter | Impact of Deviation | Recommended Action |
| Reaction Temperature | Too High: Promotes polycondensate (melam, melem) formation.[1] Too Low: Incomplete conversion of urea/intermediates. | Maintain precise and uniform temperature control within the optimal range for your process (e.g., 360-420°C for high-pressure).[3][4] |
| Reaction Pressure | Too Low: Can affect reaction rates and equilibrium, especially in high-pressure systems. | Operate within the specified pressure range (e.g., >70 bar for high-pressure) to ensure efficient conversion.[3] |
| Ammonia Excess | Insufficient: Shifts equilibrium toward polycondensate formation (deammonification).[1] | Ensure a sufficient overpressure of ammonia gas in the reactor to suppress side reactions. |
| Urea Purity | High Moisture/Impurities: Can introduce water, leading to hydrolysis (OATs), or other contaminants. | Use high-purity urea feedstock with low moisture content.[4] |
| Residence Time | Too Long (at high temp): Increases risk of polycondensation. Too Long (in aqueous purification): Increases risk of hydrolysis. | Optimize residence time in both the reactor and purification units to maximize yield while minimizing side reactions.[4] |
| Catalyst Activity (Low-Pressure Process) | Low Activity: Results in poor conversion efficiency and lower yields.[4] | Monitor catalyst performance and adhere to the recommended regeneration or replacement schedule. |
References
- 1. mdpi.com [mdpi.com]
- 2. data.epo.org [data.epo.org]
- 3. data.epo.org [data.epo.org]
- 4. This compound Production: A Chemical Processing Overview [phxequip.com]
- 5. WO2003080584A1 - Process for the production of this compound from urea, and particularly for the separation of this compound from off-gas - Google Patents [patents.google.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. This compound cyanurate - Wikipedia [en.wikipedia.org]
- 9. Toxicological risk of this compound and cyanuric acid in food and feed - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. digitalcommons.library.umaine.edu [digitalcommons.library.umaine.edu]
- 12. Laboratory Information Bulletin (LIB) 4423: this compound and Related Compounds | FDA [fda.gov]
- 13. Recent developments in the detection of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 14. obrnutafaza.hr [obrnutafaza.hr]
- 15. Determination of this compound, ammeline, ammelide and cyanuric acid in infant formula purchased in Canada by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Melamine-Formaldehyde Resin Curing: A Technical Support Guide for Researchers
This guide provides an in-depth technical resource for researchers, scientists, and professionals in drug development on the optimization of melamine-formaldehyde (MF) resin curing parameters. It is designed to serve as a comprehensive support center, offering troubleshooting advice and frequently asked questions to navigate the complexities of your experiments and achieve optimal results.
Introduction to this compound-Formaldehyde Curing
This compound-formaldehyde (MF) resins are versatile thermosetting polymers formed from the reaction of this compound and formaldehyde.[1] The curing process, an acid-catalyzed condensation reaction, transforms the liquid resin into a hard, durable, and heat-resistant three-dimensional network.[1][2] This process is critical as it dictates the final properties of the material, including its mechanical strength, thermal stability, and chemical resistance.
The curing of MF resin is a complex, two-stage process.[3][4] The initial stage involves the formation of methylol groups, which then undergo condensation to form ether and methylene bridges, leading to the cross-linked network.[3][4] A variety of factors, including temperature, time, pH, and the presence of catalysts, significantly influence this process.
Troubleshooting Guide: Common Issues in MF Resin Curing
This section addresses specific problems that may arise during your experiments, providing potential causes and actionable solutions.
| Problem | Potential Causes | Solutions |
| Slow or Incomplete Curing | - Insufficient Temperature or Time: The curing reaction is temperature-dependent and requires a certain duration for completion.[5][6] - Incorrect pH: The curing of MF resins is typically acid-catalyzed. An inappropriate pH can hinder the reaction rate.[7][8] - Low Catalyst Concentration: An inadequate amount of catalyst will result in a slower reaction. - High Moisture Content: Excess water can interfere with the condensation reaction. | - Optimize Curing Cycle: Increase the curing temperature or extend the curing time. A typical starting point is 10-30 minutes at 110-130°C.[9] For maximum structural stability, curing at 200°C for 12 hours has been shown to be effective.[5][6] - Adjust pH: Ensure the pH of the resin system is in the acidic range, typically between 4.5 and 6.0, for optimal curing.[7][10] - Increase Catalyst Concentration: Gradually increase the concentration of the acid catalyst. Common catalysts include ammonium chloride and p-toluenesulfonic acid.[9][11] - Ensure Proper Drying: If applicable, ensure the substrate or resin mixture is adequately dried before and during curing. |
| Brittleness of the Cured Resin | - High Crosslink Density: Excessive crosslinking, often due to a high formaldehyde to this compound molar ratio or overly aggressive curing conditions, can lead to a brittle material.[3][12] - Over-curing: Curing at excessively high temperatures or for extended periods can result in a highly cross-linked and brittle network.[13] | - Adjust Molar Ratio: A lower formaldehyde to this compound molar ratio can reduce the degree of crosslinking. - Modify Curing Conditions: Lower the curing temperature or shorten the curing time to prevent excessive crosslinking.[13] - Incorporate Plasticizers or Modifiers: Adding flexibilizing agents can improve the toughness of the cured resin. |
| Poor Adhesion to Substrate | - Incomplete Curing: An under-cured resin will not have developed its full adhesive strength. - Surface Contamination: The presence of oils, grease, or other contaminants on the substrate can prevent proper wetting and adhesion. - High Surface Tension of Resin: The resin may not adequately wet the surface of the substrate. | - Ensure Complete Curing: Verify that the curing parameters are sufficient to achieve a fully cured resin. - Proper Surface Preparation: Thoroughly clean and degrease the substrate surface before applying the resin. - Modify Resin Formulation: Adjust the resin formulation to lower its surface tension, for example, by adding a suitable solvent or surfactant. |
| High Formaldehyde Emission | - Incomplete Reaction: Unreacted formaldehyde can be released from the cured resin.[14] - High Formaldehyde to this compound Molar Ratio: An excess of formaldehyde in the initial formulation can lead to higher residual formaldehyde.[15] - Hydrolysis of Cured Resin: The cured resin can degrade under certain conditions, releasing formaldehyde.[16] | - Optimize Molar Ratio: Use a lower formaldehyde to this compound molar ratio. Ratios around 1.0-1.1 are recommended for lower emissions.[15] - Ensure Complete Curing: Proper curing conditions will minimize the amount of unreacted formaldehyde.[15] - Use Formaldehyde Scavengers: Additives like urea can be incorporated to react with and trap free formaldehyde.[15] |
| Surface Defects (e.g., Blistering, Uneven Gloss) | - Trapped Volatiles: The release of water or other volatiles during curing can cause blistering if they are trapped within the resin. - Uneven Curing: Inconsistent temperature or pressure during curing can lead to variations in the surface finish.[17] - Improper Resin Flow: The viscosity of the resin may be too high, preventing it from flowing and leveling properly.[18] | - Control Heating Rate: A slower, more controlled heating rate can allow volatiles to escape before the resin fully hardens. - Ensure Uniform Curing Conditions: Maintain consistent temperature and pressure across the entire surface. - Adjust Resin Viscosity: Modify the resin formulation to achieve the desired viscosity for the application method. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal curing temperature and time for MF resins?
The ideal curing parameters depend on the specific formulation of the resin, the catalyst used, and the desired properties of the final product. However, a general starting point is a curing temperature between 110°C and 130°C for a duration of 10 to 30 minutes.[9] For applications requiring high structural stability, curing at temperatures up to 200°C for several hours may be necessary.[5][6] It is crucial to perform a design of experiments (DOE) to determine the optimal conditions for your specific system.
Q2: How does pH affect the curing process?
The curing of MF resins is an acid-catalyzed reaction.[1][2] Therefore, the pH of the resin system plays a critical role. An acidic pH, typically in the range of 4.5 to 6.0, is required to initiate and accelerate the condensation reactions that lead to crosslinking.[7][10] At alkaline pH, the curing reaction is significantly slower or may not occur at all.
Q3: What are the most common catalysts for MF resin curing, and how do I choose one?
Commonly used catalysts are weak acids or salts that generate an acid upon heating. Ammonium chloride (NH₄Cl) and p-toluenesulfonic acid (pTSA) are frequently employed.[9][11] The choice of catalyst depends on the desired curing speed and the processing conditions. Some catalysts, known as latent catalysts, are inactive at room temperature and only become active at elevated temperatures, providing a longer pot life for the resin mixture.[11]
Q4: How can I reduce the brittleness of my cured MF resin?
The inherent brittleness of MF resins is due to their highly cross-linked, rigid structure.[3][12] To improve flexibility, you can:
-
Lower the crosslink density: This can be achieved by reducing the formaldehyde to this compound molar ratio.
-
Modify the curing cycle: Avoid over-curing by using lower temperatures or shorter times.[13]
-
Incorporate flexibilizers: Co-reacting the MF resin with more flexible polymers or adding plasticizers can enhance toughness.
Q5: What is the mechanism behind formaldehyde emission, and how can I minimize it?
Formaldehyde emission primarily stems from unreacted formaldehyde remaining in the cured resin and the subsequent hydrolysis of unstable bonds within the polymer network.[14][15][16] To minimize emissions:
-
Optimize the molar ratio: A lower formaldehyde to this compound ratio (approaching 1:1) significantly reduces free formaldehyde.[15]
-
Ensure complete curing: A fully cured resin will have minimal unreacted monomers.[15]
-
Use formaldehyde scavengers: Additives such as urea can be added to the formulation to react with and bind free formaldehyde.[15]
Experimental Workflow & Diagrams
Workflow for Optimizing Curing Parameters
A systematic approach is essential for optimizing the curing parameters of your MF resin system. The following workflow can serve as a guide for your experiments.
Caption: A stepwise workflow for the systematic optimization of MF resin curing parameters.
This compound-Formaldehyde Curing Mechanism
The curing process involves two primary stages: methylolation and condensation, leading to the formation of a cross-linked network.
Caption: The two-stage chemical reaction mechanism of this compound-formaldehyde resin curing.[3][4]
References
- 1. This compound resin - Wikipedia [en.wikipedia.org]
- 2. wernerblank.com [wernerblank.com]
- 3. researchgate.net [researchgate.net]
- 4. research.uaeu.ac.ae [research.uaeu.ac.ae]
- 5. researchgate.net [researchgate.net]
- 6. Effect of Curing Time and Temperature on the Structural Stability of this compound Formaldehyde Polymers | Scientific.Net [scientific.net]
- 7. srs.fs.usda.gov [srs.fs.usda.gov]
- 8. The Influence of pH on the this compound-Dimethylurea-Formaldehyde Co-Condensations: A Quantitative 13C-NMR Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. paint.org [paint.org]
- 10. srs.fs.usda.gov [srs.fs.usda.gov]
- 11. US2559349A - Mixture of this compound-formaldehyde resin and acetanilide curing catalyst - Google Patents [patents.google.com]
- 12. Production of this compound formaldehyde resins used in impregnation by incorporation of ethylene glycol and caprolactam with high flexibility, storage stability, and low formaldehyde content :: BioResources [bioresources.cnr.ncsu.edu]
- 13. Unravelling the Phases of this compound Formaldehyde Resin Cure by Infrared Spectroscopy (FTIR) and Multivariate Curve Resolution (MCR) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound Formaldehyde Resin Reaction [jinjiangthis compound.com]
- 15. How can formaldehyde emission from urea-formaldehyde resins be reduced? - GOODLY [goodlyglue.com]
- 16. Disadvantages Of this compound [jinjiangthis compound.com]
- 17. Common quality defects and causes of China Vietnam this compound impregnated paper,inspection checklist ,quality control,sourcing suppliers – Plywood Furniture Hardware Flooring Inspection Sourcing [plywoodinspection.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Purification of Industrial-Grade Melamine
Welcome to the Technical Support Center for Melamine Purification. This guide is designed for researchers, scientists, and professionals in drug development and materials science who are working with industrial-grade this compound. The inherent challenges in purifying this compound stem from a variety of structurally similar impurities formed during its synthesis from urea. This resource provides in-depth, troubleshooting-focused guidance in a direct question-and-answer format to address the specific issues you may encounter in the laboratory.
Section 1: Understanding the Core Challenge - this compound Impurities
This section addresses the fundamental question of what makes industrial-grade this compound difficult to purify. Understanding the nature and origin of the key impurities is the first step toward effective removal.
Frequently Asked Questions: this compound Impurities
Q: What are the primary impurities I should expect in industrial-grade this compound?
A: Industrial-grade this compound, typically synthesized from urea at high temperatures, is contaminated with several classes of byproducts.[1][2] These can be broadly categorized as:
-
Hydrolysis Products: Stepwise hydrolysis of this compound, which can occur in the presence of water during the process, leads to the formation of oxotriazines. These include ammeline, ammelide, and cyanuric acid.[3][4]
-
Condensation Products: At elevated temperatures, this compound can undergo self-condensation to form larger, more complex structures known as polycondensates. The most common are melam, melem, and melon.[1][5][6]
-
Synthesis Precursors & Byproducts: Incomplete conversion or side reactions during the urea-to-melamine process can leave behind precursors like ureidothis compound and other related compounds such as biuret and cyanic acid.[7][8]
Q: How are these impurities formed and why are they problematic?
A: The formation pathways are directly linked to the synthesis conditions. High temperatures drive the formation of polycondensates, while the presence of water, even in trace amounts, can lead to hydrolysis.[1][9][10] The primary challenge arises from the structural similarity of these impurities to this compound, making separation difficult.
The most significant issue is the interaction between this compound and one of its hydrolysis products, cyanuric acid. They form a highly stable, hydrogen-bonded 1:1 adduct known as this compound cyanurate.[11][12] This complex is exceptionally insoluble in water and most common solvents, making its removal by standard crystallization challenging and leading to significant product loss.[13][14] From a toxicological perspective, while this compound and cyanuric acid individually have relatively low toxicity, the this compound cyanurate complex is known to cause severe kidney damage by forming insoluble crystals in the renal tubules.[15]
Table 1: Common Impurities in Industrial-Grade this compound and Their Properties
| Impurity Name | Chemical Formula | Formation Pathway | Key Purification Challenge |
| Ammeline | C₃H₅N₅O | Partial hydrolysis of this compound | Structurally similar to this compound, can co-crystallize. |
| Ammelide | C₃H₄N₄O₂ | Further hydrolysis of ammeline | Low solubility in many common solvents.[16] |
| Cyanuric Acid | C₃H₃N₃O₃ | Complete hydrolysis of this compound | Forms a highly insoluble and toxic complex with this compound.[11][13] |
| Ureidothis compound | C₄H₇N₇O | Incomplete reaction of urea precursors | Can be difficult to separate due to similar polarity. |
| Melam / Melem | C₆H₉N₁₁ / C₆N₇(NH₂)₃ | Thermal condensation of this compound | High molecular weight and very low solubility.[1][6] |
Visualizing Impurity Pathways
The following diagram illustrates the relationship between this compound and its most common process-related impurities.
Caption: Formation pathways of key impurities from this compound synthesis and degradation.
Section 2: Troubleshooting Purification Techniques
This section provides practical, Q&A-based troubleshooting for the most common laboratory-scale purification methods for this compound.
Aqueous Recrystallization
Recrystallization from water is the most common purification method, but it is fraught with challenges if not properly controlled.
Q: My final product yield after aqueous recrystallization is very low. What are the most likely causes?
A: Low yield is a frequent issue. The primary causes are:
-
Premature Crystallization: If the hot, saturated this compound solution is not filtered quickly while maintaining its temperature, a significant amount of product will crystallize out along with the insoluble impurities on the filter medium.
-
Formation of this compound Cyanurate: If cyanuric acid is present, it will complex with a molar equivalent of your this compound product, causing it to precipitate as an insoluble solid that is removed during hot filtration.[13] This is often the largest source of yield loss.
-
Excessive Solvent: While this compound's solubility in water increases with temperature, using too large a volume of water will result in a lower yield upon cooling, as more this compound will remain in the mother liquor.
Q: The purity of my recrystallized this compound is not meeting specifications. How can I improve it?
A: Insufficient purity is typically due to the co-precipitation of structurally similar impurities. A patented industrial process provides key insights for achieving exceptionally high purity[17]:
-
Elevated Temperature and Pressure: The process involves dissolving the crude this compound in water at a temperature of 130-140°C (265-285°F) under 2-3 atmospheres of pressure. This significantly increases the solubility of this compound while leaving many polycondensate impurities behind.
-
Rigorous pH Control: Crucially, the pH of the hot solution must be adjusted to a highly alkaline range of 11.5-11.9 using NaOH or KOH.[17] This is the most critical parameter. The high pH increases the solubility of acidic impurities like ammelide and cyanuric acid by deprotonating them, preventing them from co-crystallizing with the this compound as the solution cools.
-
Use of Filter Aids: Adding a diatomaceous earth filter aid to the hot, alkaline solution just before pressure filtration helps to efficiently remove very fine insoluble particles.[17]
Q: I see a fine, white, insoluble powder in my hot this compound solution before I've even started to cool it. What is this?
A: You are almost certainly observing the formation of the this compound cyanurate complex.[11][15] Its extremely low solubility means it precipitates immediately upon formation, even in hot water. To address this, you must prevent its formation or dissociate the complex. An effective strategy is to perform an initial extraction with an alkaline solvent mixture, such as diethylamine (DEA)/water/acetonitrile, which can dissociate the hydrogen-bonded complex before proceeding with recrystallization.[14][16]
Troubleshooting Flowchart for Aqueous Recrystallization
Caption: A logical workflow for troubleshooting common this compound recrystallization issues.
Section 3: Analytical Protocols for Purity Assessment
Verifying the purity of your final product is essential. The following are condensed protocols for common analytical techniques.
Protocol 1: Purity Analysis by LC-MS/MS
This method is highly sensitive and can quantify this compound and its analogues at very low levels.
1. Standard Preparation:
-
Create a 100 µg/mL stock solution of your purified this compound standard in a 0.1% formic acid aqueous solution.[18]
-
Prepare a calibration curve by serially diluting the stock solution into a matrix blank (the solvent you will use for your final sample) to the desired concentration range (e.g., 0.1 to 10 µg/mL).
2. Sample Preparation:
-
Accurately weigh approximately 10 mg of your purified, dry this compound sample.
-
Dissolve in 100 mL of 0.1% formic acid in water to create a 100 µg/mL solution. Sonicate for 10 minutes to ensure complete dissolution.[18]
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
3. LC-MS/MS Conditions (Example):
-
Column: A HILIC (Hydrophilic Interaction Chromatography) column is typically used for good retention of the polar this compound molecule (e.g., Waters Acquity BEH HILIC).
-
Mobile Phase A: 0.1% Formic Acid in Water.[18]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[18]
-
Gradient: A typical gradient would start at high organic content (e.g., 95% B) and ramp down to increase the aqueous phase, eluting the polar analytes.
-
Detection: Tandem Mass Spectrometry (MS/MS) in positive ion electrospray mode (ESI+).
-
MRM Transitions: For this compound, monitor the transition m/z 127 -> 85. For confirmation, a second transition of m/z 127 -> 68 can be used.[18]
Protocol 2: Impurity Profiling by GC-MS
This method is excellent for identifying a broader range of impurities but requires a derivatization step to make the polar analytes volatile.
1. Standard and Sample Preparation:
-
Prepare stock solutions as in the LC-MS/MS method, but use a solvent compatible with the extraction and derivatization steps (e.g., acetonitrile).
-
For a sample of your purified this compound, prepare a solution of known concentration (e.g., 1 mg/mL) in acetonitrile.
2. Extraction (if analyzing crude material for comparison):
-
Extract the solid sample with a solvent mixture of diethylamine/water/acetonitrile (10:40:50 v/v/v). This is effective for extracting this compound and all its key analogues, including ammeline and ammelide.[19]
-
Centrifuge the sample and take an aliquot of the supernatant.
3. Derivatization:
-
Evaporate the solvent from the sample or standard aliquot to complete dryness under a gentle stream of nitrogen. This step is critical, as any residual water will quench the derivatizing agent.
-
Add a derivatizing agent, such as BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (trimethylchlorosilane), to the dry residue.[19]
-
Heat the sealed vial at ~70°C for 30-45 minutes to complete the reaction. This will replace the active hydrogens on the amine groups with trimethylsilyl (TMS) groups.
4. GC-MS Conditions (Example):
-
Column: A standard non-polar column like a DB-5ms or HP-5ms is suitable.
-
Injector: Split/splitless injector at ~280°C.
-
Oven Program: Start at a lower temperature (e.g., 100°C) and ramp up to ~300°C to elute the derivatized compounds.[16]
-
Detection: Mass Spectrometer in Electron Ionization (EI) mode, scanning a mass range of m/z 50-500. Identify compounds based on their retention time and comparison of their mass spectra to a reference library.
Table 2: Representative Purity Levels Achievable with Different Methods
| Purification Method | Typical Starting Purity | Achievable Final Purity | Key Experimental Parameters | Reference(s) |
| Single Aqueous Recrystallization | ~97-99% | ~99.5% | Standard dissolution in hot water and cooling. | [20] |
| High-Pressure/High-pH Recrystallization | ~97-99% | >99.9% | Temp: 130-140°C, Pressure: 2-3 atm, pH: 11.5-11.9. | [17] |
| Sublimation | ~98% | >99.8% | Requires precise temperature and vacuum control. | [21] |
| Alkaline Solvent Extraction + Recrystallization | ~95-98% (with high cyanuric acid) | >99.8% | Pre-treatment with DEA/water to break this compound-cyanurate complex. | [14][16] |
References
- 1. mdpi.com [mdpi.com]
- 2. This compound Production: A Chemical Processing Overview [phxequip.com]
- 3. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A Study on Byproducts in the High-Pressure this compound Production Process - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US3386999A - Synthesis of this compound - Google Patents [patents.google.com]
- 8. Process for the production of high purity this compound from urea | TREA [trea.com]
- 9. Mode, Mechanism and Model for Hydrolysis of Acrylic-Melamine Coatings in the Absence of UV Light | NIST [nist.gov]
- 10. paint.org [paint.org]
- 11. This compound cyanurate - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. digitalcommons.library.umaine.edu [digitalcommons.library.umaine.edu]
- 15. Toxicological risk of this compound and cyanuric acid in food and feed - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Laboratory Information Bulletin (LIB) 4423: this compound and Related Compounds | FDA [fda.gov]
- 17. US2863869A - this compound purification process - Google Patents [patents.google.com]
- 18. fssai.gov.in [fssai.gov.in]
- 19. besjournal.com [besjournal.com]
- 20. downloads.regulations.gov [downloads.regulations.gov]
- 21. This compound - Wikipedia [en.wikipedia.org]
mass spectrometry fragmentation patterns of melamine and its analogues.
A Technical Guide for Researchers
Welcome to the Technical Support Center for the mass spectrometric analysis of melamine and its analogues. As a Senior Application Scientist, I've designed this hub to provide not just protocols, but the underlying scientific reasoning to empower your experimental choices. This guide is structured to help you understand the fragmentation behavior of these compounds, troubleshoot common issues, and implement robust analytical methods.
Foundational Principles: Understanding Triazine Fragmentation
This compound and its analogues—ammeline, ammelide, and cyanuric acid—are 1,3,5-triazine compounds. Their shared triazine ring is a stable, conjugated system, which dictates their fragmentation behavior in the mass spectrometer. Under typical soft ionization techniques like Electrospray Ionization (ESI), these molecules readily protonate in positive ion mode to form the [M+H]+ ion.
The fragmentation of the protonated molecule [M+H]+ primarily proceeds through the sequential loss of neutral molecules such as ammonia (NH₃) and isocyanic acid (HNCO) from the amino and hydroxyl side groups. The stability of the triazine ring means that significant collision energy is often required to induce ring cleavage.[1][2]
Key Analytes Overview
| Compound | Formula | Molecular Weight | Precursor Ion ([M+H]⁺) | Ionization Mode |
| This compound | C₃H₆N₆ | 126.07 | m/z 127 | ESI+ |
| Ammeline | C₃H₅N₅O | 127.05 | m/z 128 | ESI+ / ESI- |
| Ammelide | C₃H₄N₄O₂ | 128.04 | m/z 129 | ESI+ / ESI- |
| Cyanuric Acid | C₃H₃N₃O₃ | 129.02 | m/z 130 or [M-H]⁻ 128 | ESI- preferred |
Note: While this compound is strongly basic and ionizes best in positive mode, its hydroxylated analogues (ammeline, ammelide, and cyanuric acid) are more amphoteric or acidic and can often be detected with high sensitivity in negative ion mode.[3]
Analyte-Specific Fragmentation Guides
This compound (m/z 127)
Protonated this compound is remarkably stable. Its fragmentation is characterized by the loss of ammonia and related neutral species.[1][4]
-
Primary Fragmentation: The most common pathway is the loss of an ammonia molecule (NH₃, 17 Da) from the protonated precursor, yielding a prominent fragment ion at m/z 110 .[2][4]
-
Secondary Fragmentation: A subsequent loss leads to the ion at m/z 85 , which is often the most abundant and characteristic product ion, making it ideal for Selected Reaction Monitoring (SRM).[4][5][6] This transition (127 -> 85) is highly specific for this compound quantification.
-
Other Fragments: Ions at m/z 68 and m/z 60 may also be observed, resulting from further ring cleavage and rearrangements.[2][4]
Figure 1: Proposed ESI+ fragmentation pathway for this compound.
Ammeline, Ammelide, and Cyanuric Acid
These analogues undergo similar fragmentation processes, primarily involving the loss of ammonia and isocyanic acid (HNCO). Because they possess hydroxyl groups, they are often more effectively analyzed in negative ion mode (ESI-).[3]
| Compound | Precursor Ion | Characteristic Product Ions (m/z) | Neutral Loss |
| Ammeline | [M-H]⁻ m/z 126 | 84, 42 | -HNCO, -HNCO |
| Ammelide | [M-H]⁻ m/z 127 | 85, 42 | -HNCO, -HNCO |
| Cyanuric Acid | [M-H]⁻ m/z 128 | 86, 43 | -HNCO, -HNCO |
Note: The fragmentation of these analogues often involves a characteristic loss of 43 Da, corresponding to isocyanic acid (HNCO).
Troubleshooting Workbench & FAQs
This section addresses common challenges encountered during the analysis of this compound and its analogues.
Q1: Why is my this compound signal intensity low or inconsistent?
-
Incorrect Ionization Mode: this compound is a basic compound and ionizes most efficiently in positive ion mode (ESI+). Ensure your method is not set to negative mode for this analyte.
-
Mobile Phase pH: The mobile phase should be acidic (e.g., containing 0.1% formic acid) to promote protonation of this compound to [M+H]+. An acidic mobile phase is critical for good peak shape and high sensitivity.[7]
-
Chromatography Issues: These compounds are highly polar and exhibit poor retention on traditional reversed-phase (e.g., C18) columns.[8] Using a Hydrophilic Interaction Liquid Chromatography (HILIC) column is strongly recommended for better retention and separation.[9]
-
Matrix Effects: Complex matrices like milk or infant formula can cause significant ion suppression.[10] It is crucial to implement an effective sample cleanup procedure, such as protein precipitation followed by Solid Phase Extraction (SPE), to remove interfering substances.[11][12] The use of isotopically labeled internal standards is the gold standard for correcting matrix effects.[13][14]
Q2: I'm seeing a peak at m/z 127, but the retention time is wrong and it doesn't fragment to m/z 85. What could it be?
This is a classic case of an isobaric interference. While a compound may have the same nominal mass as this compound, it will have a different chemical structure, leading to a different retention time and fragmentation pattern. This highlights the importance of using tandem mass spectrometry (MS/MS) for confirmation. The transition of m/z 127 -> m/z 85 is highly specific to this compound and is a key criterion for positive identification.[6]
Q3: My cyanuric acid signal is poor in positive mode. How can I improve it?
Cyanuric acid is acidic and exists in tautomeric forms, making it much more suitable for analysis in negative ion mode (ESI-).[15] You should analyze it separately or use a polarity-switching method. The precursor ion will be [M-H]⁻ at m/z 128.
Q4: How do I prevent sample carryover between injections?
This compound can be "sticky" and adsorb to surfaces in the LC system. To mitigate this, use a strong needle wash solution in your autosampler. A wash solution containing a high percentage of organic solvent with acid (e.g., 90:10 acetonitrile:water with 0.5% formic acid) is often effective. Injecting solvent blanks between samples can also help verify that carryover is not affecting your results.[7]
Experimental Protocols & Workflows
Recommended Protocol: Quantification of this compound in Infant Formula
This protocol provides a robust workflow for the trace-level analysis of this compound in a complex, high-protein matrix.
1. Sample Preparation (Extraction & Cleanup): [7][12]
- Weigh 1-2 g of homogenized infant formula powder into a 50 mL centrifuge tube.
- Spike with an appropriate amount of isotopically labeled this compound internal standard (e.g., ¹³C₃,¹⁵N₃-Melamine).
- Add 20 mL of an extraction solvent (e.g., 50:50 acetonitrile/water or a dilute acid solution like 2.5% aqueous formic acid).[7]
- Vortex vigorously for 2 minutes, then sonicate for 30 minutes to ensure complete extraction.
- Centrifuge at >4000 rpm for 10 minutes to pellet proteins and solids.
- Transfer the supernatant to a clean tube for Solid Phase Extraction (SPE) cleanup. A cation-exchange cartridge (e.g., MCX) is ideal for this compound.[6][14]
- Condition the SPE cartridge with methanol, followed by water.
- Load the extract, wash away interferences (e.g., with dilute acid then methanol), and elute this compound with a basic organic solvent (e.g., 5% ammonium hydroxide in acetonitrile).[6]
- Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase.
2. LC-MS/MS Conditions:
-
LC Column: HILIC Column (e.g., ZIC-HILIC, 2.1 x 100 mm, 3.5 µm).[7][9]
-
Mobile Phase A: Water with 10 mM Ammonium Formate and 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start with a high percentage of organic (e.g., 95% B) to promote HILIC retention, then ramp down the organic content to elute the analytes.
-
Ionization: ESI, Positive Mode.
-
MS Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound (Quantifier): 127 -> 85
-
This compound (Qualifier): 127 -> 110
-
¹³C₃,¹⁵N₃-Melamine (IS): 133 -> 89
-
Figure 2: General experimental workflow for this compound analysis in complex matrices.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. eurl-pesticides.eu [eurl-pesticides.eu]
- 4. zpsys.ecut.edu.cn [zpsys.ecut.edu.cn]
- 5. massbank.eu [massbank.eu]
- 6. fsis.usda.gov [fsis.usda.gov]
- 7. fssai.gov.in [fssai.gov.in]
- 8. lcms.cz [lcms.cz]
- 9. Trace-Level Analysis of this compound and Related Compounds by LC-MS/MS [discover.restek.com]
- 10. Determination of this compound, ammeline, ammelide and cyanuric acid in infant formula purchased in Canada by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Analysis of this compound in Milk [sigmaaldrich.com]
- 13. digitalcommons.library.umaine.edu [digitalcommons.library.umaine.edu]
- 14. Laboratory Information Bulletin (LIB) 4422: this compound and Cyanuric Acid Residues In Foods | FDA [fda.gov]
- 15. Cyanuric acid - Wikipedia [en.wikipedia.org]
Technical Support Center: Overcoming the Challenge of Melamine Solubility in Polymer Synthesis
Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development and polymer chemistry. This resource provides in-depth, field-tested solutions to one of the most persistent challenges in the use of melamine: its limited solubility. Here, we move beyond simple protocols to explain the why behind the how, ensuring your experiments are built on a foundation of scientific understanding and technical expertise.
The Core Challenge: Understanding this compound's Reluctance to Dissolve
This compound, a triazine-based molecule, is a cornerstone monomer for synthesizing various polymers, most notably this compound-formaldehyde (MF) resins, which are valued for their exceptional durability, thermal stability, and resistance to fire. However, its utility is often hampered by its very low solubility in the majority of common organic solvents. This issue frequently leads to heterogeneous reaction mixtures, incomplete polymerization, and final products with inconsistent properties.
The root of this problem lies in this compound's unique molecular and crystalline structure. The molecule itself is rich in nitrogen and features three primary amine (-NH2) groups, making it a powerful hydrogen bond donor and acceptor. In its solid, crystalline state, this compound molecules arrange themselves into a tightly packed, planar network held together by an extensive and powerful web of intermolecular hydrogen bonds. This high lattice energy means that a significant amount of energy is required for solvent molecules to break apart the crystal structure and solvate individual this compound molecules, a task for which most common solvents are ill-equipped.
To effectively use this compound, we must first understand and then overcome these strong intermolecular forces.
Table 1: Solubility of this compound in Various Solvents at Standard Conditions (25 °C)
| Solvent | Solubility (g / 100 mL) | Classification |
| Water | ~0.3 | Very Slightly Soluble |
| Ethanol | ~0.02 | Practically Insoluble |
| Acetone | ~0.01 | Practically Insoluble |
| Toluene | <0.01 | Practically Insoluble |
| Diethyl Ether | <0.01 | Practically Insoluble |
| Dimethyl Sulfoxide (DMSO) | ~2.5 (increases significantly with heat) | Sparingly Soluble |
| Dimethylformamide (DMF) | ~1.0 (increases significantly with heat) | Slightly Soluble |
Note: Data is approximate and can vary with this compound purity and specific experimental conditions.
Troubleshooting Guide: Practical Solutions for Enhanced this compound Solubility
This section addresses common experimental hurdles in a question-and-answer format, providing detailed protocols and the scientific rationale behind each strategic choice.
Q1: My this compound powder is not dissolving in the selected solvent for my polymerization reaction. What are my immediate options?
When facing poor dissolution, your primary goal is to shift the energetic balance to favor the solvated state over the crystalline solid. This can be achieved by altering the solvent system, temperature, or the chemical nature of the this compound itself.
Solution A: Strategic Solvent System Optimization
The most direct approach is to use a solvent or co-solvent system with a higher capacity for disrupting this compound's hydrogen bonds. Polar aprotic solvents are generally the most effective starting point.
-
Scientific Rationale: Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) have high dielectric constants and are strong hydrogen bond acceptors. They can effectively compete with the intermolecular hydrogen bonds within the this compound crystal lattice. Often, a co-solvent approach is even more effective. Adding a small amount of a protic solvent like water or ethylene glycol to DMSO can create a synergistic effect, where the protic solvent helps to solvate the amine groups while the DMSO interacts with the triazine ring.
-
Step-by-Step Protocol: Solvent Screening
-
Preparation: Weigh 100 mg of this compound into several separate, sealable glass vials.
-
Solvent Addition: Add 5 mL of each candidate solvent or co-solvent mixture (e.g., DMSO, DMF, DMSO/Water 9:1 v/v, NMP) to the vials.
-
Agitation & Observation: Seal the vials and stir them vigorously at room temperature for 1 hour using a magnetic stir plate. Visually inspect for undissolved solids.
-
Heating: For vials with remaining solids, transfer them to a controlled heating block. Increase the temperature in 10 °C increments (e.g., from 50 °C up to 120 °C), allowing 30 minutes for equilibration at each step. Note the temperature at which full dissolution occurs.
-
Selection: Choose the solvent system that provides complete solubility at the lowest practical temperature compatible with your planned polymerization reaction.
-
Solution B: pH Modification via Acidification
This compound is a weak base. By protonating its amine groups, you can transform the neutral molecule into a salt, which often exhibits dramatically improved solubility in polar solvents, especially water.
-
Scientific Rationale: The addition of an acid (like HCl) leads to the formation of this compound salts (e.g., this compound hydrochloride). These ionic species can be readily solvated by polar solvent molecules through strong ion-dipole interactions, which are energetically more favorable than solvating the neutral, hydrogen-bonded this compound molecule.
-
Workflow for pH Modification
Caption: Workflow for increasing this compound solubility via salt formation.
Q2: I achieved initial dissolution at a high temperature, but the this compound precipitates out as the reaction proceeds. How can this be prevented?
This common issue, known as "crashing out," occurs when the concentration of this compound exceeds its solubility limit as reaction conditions change (e.g., temperature fluctuation, consumption of a co-solvent).
Preventative Strategy: Controlled Monomer Addition
Instead of dissolving all the this compound at the start, add it gradually throughout the polymerization process.
-
Scientific Rationale: This method maintains the concentration of dissolved, unreacted this compound below its saturation point at all times. By adding the monomer at a rate comparable to its consumption rate in the polymerization reaction, you avoid creating a supersaturated solution that is prone to nucleation and precipitation.
-
Step-by-Step Protocol: Slurry Feeding
-
Prepare Slurry: In a separate vessel, create a stirrable slurry of the total required this compound in a portion of the reaction solvent. The this compound will be mostly undissolved.
-
Initiate Reaction: Set up your main reaction vessel with the other monomers and solvent, and bring it to the target reaction temperature.
-
Controlled Addition: Using a peristaltic pump or a pressure-equalizing addition funnel, slowly feed the this compound slurry into the hot reaction mixture over a planned period (e.g., 2-4 hours).
-
Maintain Temperature: Ensure the reaction vessel's temperature is consistently maintained at a level where the small, incremental additions of this compound can dissolve and react quickly.
-
Advanced Strategies: Chemical Modification for Inherent Solubility
When solvent and process-based methods are insufficient, chemically altering the this compound molecule itself offers a powerful, albeit more involved, solution.
Method: Pre-Reaction with Formaldehyde (Hydroxymethylation)
For this compound-formaldehyde resins, a highly effective technique is to pre-react the this compound with formaldehyde in a controlled step to form soluble hydroxymethylated this compound species.
-
Scientific Rationale: Reacting the primary amine groups (-NH2) on this compound with formaldehyde replaces the hydrogen atoms with hydroxymethyl groups (-CH2OH). These new groups disrupt the original hydrogen bonding network and introduce more polar hydroxyl functionalities, which significantly enhance solubility in water and other polar solvents. These soluble oligomers can then be easily used in the subsequent polycondensation reaction.
-
Diagram of Hydroxymethylation
Caption: Transformation of insoluble this compound into soluble adducts.
Frequently Asked Questions (FAQs)
-
Q: What is the single best "go-to" solvent for dissolving this compound?
-
A: There is no universal "best" solvent. However, for many research applications, Dimethyl Sulfoxide (DMSO) , especially when heated to 80-120 °C, is the most effective starting point due to its high polarity and hydrogen bond accepting capability.
-
-
Q: Are there any "green" or more environmentally friendly solvents for this compound?
-
A: Research into green solvents is ongoing. Some studies have explored the use of ionic liquids or deep eutectic solvents (DES) as potential replacements for traditional polar aprotic solvents. Additionally, using water as a solvent, facilitated by pH modification (acidification), is often the greenest viable option.
-
-
Q: How does the purity of this compound impact its solubility?
-
A: Impurities can significantly affect solubility. Some impurities might slightly increase solubility by disrupting the crystal lattice, while others, particularly less polar ones, can hinder the solvation process. For reproducible results, it is crucial to use high-purity this compound and to report the grade used in your experiments.
-
-
Q: Can sonication be used to improve the rate of this compound dissolution?
-
A: Yes, sonication can accelerate the rate of dissolution but it does not change the ultimate solubility limit at a given temperature. The high-frequency acoustic waves create micro-cavitations that help to break apart agglomerates of this compound particles and increase the surface area exposed to the solvent, thus speeding up the process of reaching equilibrium.
-
Technical Support Center: Enhancing the Long-Term Stability of Melamine-Based Flame Retardants
Welcome to the technical support center for melamine-based flame retardants (FRs). As a Senior Application Scientist, my goal is to provide you with practical, in-depth guidance to overcome common challenges in your research. This center is designed to address specific issues you may encounter, explaining not just what to do, but why certain approaches are scientifically sound. We will explore the mechanisms behind degradation and the strategies to enhance the durability and performance of these critical materials.
Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the stability and function of this compound-based flame retardants.
Q1: What are the primary mechanisms by which this compound-based flame retardants work?
A: this compound-based flame retardants, such as this compound cyanurate (MCA) and this compound polyphosphate (MPP), function through a combination of gas phase and condensed phase mechanisms.[1]
-
Gas Phase Action: Upon heating, they undergo endothermic decomposition, which absorbs heat and cools the polymer substrate.[1][2] This process releases non-combustible gases like ammonia (NH₃) and nitrogen (N₂), which dilute the flammable gases and oxygen in the flame zone, effectively suffocating the fire.[2][3][4]
-
Condensed Phase Action: Certain this compound derivatives, particularly those containing phosphorus like MPP, promote the formation of a stable, insulating char layer on the polymer's surface.[1][4] This char acts as a physical barrier, shielding the underlying material from heat and preventing the release of combustible volatiles.[5][6]
Caption: General mechanism of this compound-based flame retardants.
Q2: What are the main causes of long-term stability loss in this compound flame retardants?
A: The long-term stability of this compound-based FRs can be compromised by several factors, primarily thermal degradation and hydrolysis.
-
Thermal Degradation: While this compound derivatives are chosen for their thermal stability, they must decompose at a temperature that is compatible with the host polymer's degradation.[7] If the processing temperature is too high or if the material is exposed to elevated temperatures for extended periods, the FR can prematurely decompose, losing its effectiveness.[8][9] The thermal decomposition of this compound-formaldehyde resins, for instance, involves complex reactions including the loss of water and formaldehyde at lower temperatures (<350°C) and rupture of the core structure at higher temperatures (>375°C).[10]
-
Hydrolysis: this compound salts, particularly phosphates, can be susceptible to hydrolysis, especially in humid environments and at elevated temperatures.[1][11] Moisture can cause the leaching of the flame retardant from the polymer matrix, leading to a significant reduction in flame retardant efficiency and potentially affecting the material's electrical insulation properties.[11]
Q3: Which analytical techniques are most useful for evaluating the stability of my flame-retardant formulation?
A: A multi-technique approach is essential for a comprehensive stability analysis.
-
Thermogravimetric Analysis (TGA): This is the most common technique for assessing thermal stability.[12] It measures mass loss as a function of temperature, allowing you to determine the onset of decomposition for both the polymer and the flame retardant. Comparing TGA curves of aged and unaged samples is a fast way to detect stability issues.[11]
-
Differential Scanning Calorimetry (DSC): DSC can be used to identify melting points, glass transitions, and endothermic or exothermic decomposition events, providing further insight into the material's thermal behavior.[11]
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is excellent for identifying chemical changes. By comparing the spectra of samples before and after aging, you can detect the formation of new functional groups (e.g., hydroxyl groups from hydrolysis) or the degradation of existing ones.[13]
-
Mass Spectrometry (MS) and Gas Chromatography (GC): Techniques like Pyrolysis-GC-MS or TGA-MS allow for the identification of the specific volatile products released during decomposition, which is crucial for understanding the degradation pathway and the flame-retardant mechanism.[12][13]
-
Flammability Testing: Ultimately, performance must be verified. Tests like Limiting Oxygen Index (LOI), UL-94 vertical burn tests, and Cone Calorimetry provide quantitative data on flame retardancy, which can be compared before and after accelerated aging.[14]
Troubleshooting Guides
This section provides structured guidance for specific problems you might encounter during your experiments.
Problem 1: Reduced Flame Retardancy After Accelerated Aging
Symptoms: You observe a decrease in the Limiting Oxygen Index (LOI), a failure in the UL-94 test (e.g., from V-0 to V-2 or fails), or an increase in the peak Heat Release Rate (pHRR) in cone calorimetry after subjecting your material to accelerated aging (heat and/or humidity).[15]
Potential Causes:
-
Hydrolysis: The flame retardant may have reacted with moisture, leading to its degradation or leaching from the polymer matrix. This is a known limitation for some this compound-based systems.[1][11]
-
Thermal Degradation: The aging temperature may have been too high, causing premature decomposition of the flame retardant.
-
Poor FR-Polymer Interaction: Insufficient compatibility between the flame retardant and the polymer can create interfaces where moisture can accumulate or from which the FR can more easily migrate or leach.[16]
This workflow outlines the steps to identify the root cause of decreased performance.
Caption: Diagnostic workflow for reduced flame retardancy.
Step-by-Step Methodology:
-
Conduct Accelerated Aging: Expose your samples to controlled conditions of elevated temperature and humidity according to standards like ASTM D3045 (Heat Aging) or ASTM F1980 (Accelerated Aging of Sterile Barrier Systems), adapting them for your material's intended use.[17][18][19]
-
Perform Thermal Analysis (TGA):
-
Run TGA on both an unaged (control) sample and an aged sample.
-
Analysis: A significant shift to a lower decomposition onset temperature in the aged sample suggests thermal degradation or a change in the FR's chemical structure.[15]
-
-
Perform Chemical Analysis (FTIR):
-
Acquire FTIR spectra of the control and aged samples.
-
Analysis: Look for the appearance or broadening of peaks in the 3200-3500 cm⁻¹ range (O-H stretching), which can indicate water absorption or hydrolysis.
-
-
Conduct Morphological Analysis (SEM):
-
Use a Scanning Electron Microscope (SEM) to examine the surface and a cryo-fractured cross-section of the aged sample.
-
Analysis: Look for evidence of the flame retardant "blooming" to the surface, or the formation of micro-cracks and voids, which could indicate leaching or poor compatibility.
-
Based on your diagnosis, implement one or more of the following strategies:
| Strategy | Description | When to Use | Key Considerations |
| Microencapsulation | Coating the FR particles with a protective polymer shell (e.g., 4,4′-oxydianiline-formaldehyde).[20] | When hydrolysis is the primary cause of degradation. | Can improve hydrophobicity and thermal stability. The shell material must be compatible with the matrix polymer.[20] |
| Use of Synergists | Combining the this compound FR with other compounds like piperazine pyrophosphate or layered double hydroxides (LDH).[21][22] | To improve overall FR efficiency and char quality, which can enhance long-term performance. | Synergists can form a more dense and stable char layer, providing better protection even if some primary FR activity is lost.[21][22] |
| Surface Modification | Treating the FR particles to improve their compatibility and adhesion with the polymer matrix. | When poor dispersion and migration (blooming) are observed via SEM. | Improved interfacial interaction reduces moisture ingress pathways and prevents the FR from leaching. |
| Optimize Processing | Adjusting compounding temperatures and residence times during extrusion. | If thermal analysis shows degradation is occurring close to the processing temperature. | Ensure the processing window is well below the FR's decomposition onset. This compound polyphosphate, for example, is suitable for temperatures up to 320°C.[6] |
| Heat Treatment | Applying a post-production heat treatment to the FR powder itself with agents like urea or biuret. | To enhance the intrinsic thermal stability of this compound polyphosphate. | This patented method can raise the 1% weight loss temperature to above 375°C, making it suitable for more demanding applications.[23] |
Problem 2: Discoloration or Poor Mechanical Properties in the Final Product
Symptoms: The polymer composite exhibits yellowing or browning after compounding or aging. Alternatively, you observe a significant reduction in tensile strength or impact resistance compared to the virgin polymer.
Potential Causes:
-
Thermal Decomposition: Processing temperatures are too high, causing partial degradation of the this compound compound and the polymer, leading to chromophore formation (discoloration).[9]
-
Poor Dispersion: The flame retardant particles are not evenly distributed, acting as stress concentrators within the polymer matrix and reducing mechanical properties.[16][24]
-
Incompatibility: Poor interfacial adhesion between the FR filler and the polymer matrix leads to weak points in the material. This is a known issue for MCA in some polymers like PA6.[16]
-
Colorimetry: Quantify the color change using a spectrophotometer (CIELAB Lab* analysis) on samples processed at different temperatures.
-
Mechanical Testing: Perform tensile tests (e.g., ASTM D638) and impact tests (e.g., ASTM D256 Izod) on composites with varying FR loading levels. Compare results to the neat polymer.
-
Dispersion Analysis (SEM/TEM): Use electron microscopy on cryo-fractured surfaces to visually assess the quality of FR dispersion. Look for agglomerates.
-
For Discoloration:
-
Lower Processing Temperature: The most direct solution. Ensure your compounding temperature profile is safely below the FR's decomposition onset. This compound cyanurate's decomposition begins above 300-350°C, making it suitable for many engineering plastics.[1]
-
Add Antioxidants/Stabilizers: Incorporate thermal stabilizers into the formulation to protect both the polymer and the FR during high-temperature processing.
-
-
For Poor Mechanical Properties:
-
Use a Dispersing Agent: Additives can improve the wetting of the FR particles by the polymer melt, leading to better dispersion.[25]
-
Optimize Compounding: Increase screw speed or use a more aggressive screw design in your twin-screw extruder to improve shear and break up agglomerates.
-
Select a Coated or Surface-Treated FR: Use a grade of this compound FR that has been surface-treated by the manufacturer to enhance compatibility with your specific polymer system.
-
Hybrid Flame Retardants: Consider using hybrid materials, such as montmorillonite-melamine cyanurate, which can improve dispersion and even offer synergistic flame retardant effects.[26]
-
References
- 1. flame-retardant.alfa-chemistry.com [flame-retardant.alfa-chemistry.com]
- 2. nbinno.com [nbinno.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. News - Flame retardant mechanism of this compound Cyanurate [xingfeichemical.com]
- 5. digitalcommons.pittstate.edu [digitalcommons.pittstate.edu]
- 6. atamankimya.com [atamankimya.com]
- 7. d-nb.info [d-nb.info]
- 8. Melaminderivate als Brandschutzmittel - WTH [wthgmbh.de]
- 9. additivebz.com [additivebz.com]
- 10. This compound ‐ formaldehyde resins II.—Thermal degradation of model compounds and resins | Semantic Scholar [semanticscholar.org]
- 11. EP1572703B1 - Process for the preparation of a this compound based flame retardant and polymer composition - Google Patents [patents.google.com]
- 12. mdpi.com [mdpi.com]
- 13. Flame Retardant Materials Determination | EAG Laboratories [eag.com]
- 14. flame-retardant.alfa-chemistry.com [flame-retardant.alfa-chemistry.com]
- 15. mdpi.com [mdpi.com]
- 16. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]
- 17. ardl.com [ardl.com]
- 18. Cambridge Polymer Group :: Accelerated Aging [campoly.com]
- 19. Accelerated Weathering Testing for Plastics and Polymers [intertek.com]
- 20. mdpi.com [mdpi.com]
- 21. mdpi.com [mdpi.com]
- 22. Flame retardant efficiency of this compound pyrophosphate with added Mg-Al-layered double hydroxide in medium density fiberboards :: BioResources [bioresources.cnr.ncsu.edu]
- 23. CN108129407B - this compound polyphosphate with high thermal stability and preparation method thereof - Google Patents [patents.google.com]
- 24. Factors affecting the flame retardant effect of flame retardants - Knowledge - Hangzhou Mei Wang Chemical Co., Ltd [mwflameretardant.com]
- 25. researchgate.net [researchgate.net]
- 26. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Analysis of Melamine-Formaldehyde and Urea-Formaldehyde Resins: A Guide for Researchers
In the realm of thermosetting polymers, amino resins—specifically melamine-formaldehyde (MF) and urea-formaldehyde (UF)—represent a cornerstone of adhesive and composite technology. Their widespread use, driven by cost-effectiveness and high reactivity, belies significant differences in their performance profiles.[1][2][3] This guide provides a comprehensive, technically grounded comparison of MF and UF resins, designed for researchers, scientists, and professionals in materials science and product development. We will delve into the fundamental chemistry, synthesis protocols, comparative performance metrics backed by experimental data, and standardized testing methodologies to provide a holistic understanding of these two critical polymer systems.
Foundational Chemistry and Synthesis: Understanding the Monomeric Building Blocks
The distinct performance characteristics of MF and UF resins originate from the chemical nature of their respective amino-group-containing monomers: this compound and urea.
Urea-Formaldehyde (UF) Resins: UF resins are the polycondensation product of urea and formaldehyde.[4] Urea, with its two amino groups, is a bifunctional monomer in the context of its reaction with formaldehyde. The synthesis is typically a two-stage process:
-
Methylolation: Under neutral or slightly alkaline conditions (pH 7-9), urea reacts with formaldehyde to form mono-, di-, and trimethylolurea. This is an addition reaction where formaldehyde adds to the amino groups.
-
Condensation: The reaction mixture is then acidified (pH 4-5) and heated, leading to the condensation of the methylolurea intermediates.[5] This step involves the formation of methylene (-CH₂-) and ether (-CH₂-O-CH₂-) bridges, creating a cross-linked three-dimensional network.[5]
The molar ratio of formaldehyde to urea (F/U) is a critical parameter that dictates the degree of cross-linking, and consequently, the final properties of the resin.[6] Lower F/U ratios are often employed to reduce formaldehyde emissions.[7]
This compound-Formaldehyde (MF) Resins: MF resins are synthesized through the reaction of this compound and formaldehyde.[8] this compound, a trimer of cyanamide, is a triazine ring with three amino groups, making it a hexafunctional monomer. This high functionality is key to the superior properties of MF resins. The synthesis follows a similar path to that of UF resins:
-
Methylolation: this compound reacts with formaldehyde under alkaline conditions (pH 8-9) to form various methylolmelamines. Due to its higher functionality, this compound can react with up to six molecules of formaldehyde.
-
Condensation: Subsequent heating, often under neutral or slightly acidic conditions, leads to the formation of methylene and ether linkages, resulting in a highly cross-linked and stable network structure.[9]
The triazine ring in the this compound structure imparts exceptional thermal stability and chemical resistance to the cured resin.[6][9]
Below is a diagram illustrating the basic chemical structures of the monomers and the resulting polymer linkages.
Caption: Monomers and resulting resin types.
Comparative Performance Analysis: A Data-Driven Evaluation
The structural differences between MF and UF resins translate directly into significant variations in their performance. MF resins are generally considered superior in most aspects, albeit at a higher cost.[10][11]
| Property | This compound-Formaldehyde (MF) Resin | Urea-Formaldehyde (UF) Resin | Key Performance Difference |
| Mechanical Strength | High tensile strength and hardness.[12] | Good tensile strength, but generally lower than MF.[4] | MF's higher cross-link density results in superior mechanical properties.[12] |
| Thermal Stability | High heat resistance (up to 120°C).[10] | Medium heat resistance (up to 80°C).[10] | The triazine ring in this compound provides exceptional thermal stability.[9] |
| Water & Hydrolysis Resistance | Excellent water and moisture resistance.[11] | Poor water resistance; susceptible to hydrolysis.[6] | The chemical structure of MF resins is more resistant to hydrolysis, leading to greater durability in humid conditions.[12] |
| Formaldehyde Emission | Lower formaldehyde emission.[10] | Higher formaldehyde emission, a significant health concern.[7][10] | Formaldehyde is more tightly bound within the MF polymer network.[10] |
| Curing Time | Slower curing time.[10] | Faster curing time.[10] | The simpler molecular structure of urea allows for a faster reaction.[10] |
| Cost | Higher cost.[10][11] | Lower cost.[10] | The raw material this compound is more expensive than urea.[12] |
| Appearance | Colorless and excellent clarity. | Colorless.[1] | Both are colorless, making them suitable for decorative applications. |
Experimental Protocols: Standardized Methodologies for Resin Characterization
To ensure the validity and reproducibility of comparative data, standardized testing protocols are essential. The following are key experimental methodologies for characterizing the properties of MF and UF resins, primarily based on ASTM standards.
Synthesis of Urea-Formaldehyde (UF) Resin (Laboratory Scale)
This protocol describes a typical two-step synthesis process for a UF resin adhesive.
Materials:
-
Formaldehyde (37% aqueous solution)
-
Urea
-
Sodium hydroxide (NaOH) solution (20%)
-
Formic acid (HCOOH) solution (20%)
-
Ammonium chloride (NH₄Cl) (as a hardener, for application)
Procedure:
-
Methylolation (Alkaline Stage):
-
Charge the formaldehyde solution into a four-necked flask equipped with a mechanical stirrer, reflux condenser, and thermometer.
-
Adjust the pH of the formaldehyde solution to 8.0-8.5 using the 20% NaOH solution.
-
Gradually add the first portion of urea while maintaining the temperature at approximately 90°C.[5] The molar ratio of formaldehyde to the first portion of urea is typically around 2.1:1.[5]
-
Maintain the reaction at 90°C for 1 hour with continuous stirring.
-
-
Condensation (Acidic Stage):
-
Cool the reaction mixture to 80°C and adjust the pH to 4.5-5.0 using the 20% formic acid solution.
-
Continue the reaction, monitoring the viscosity of the resin. The reaction is stopped when a desired viscosity is reached (this will depend on the intended application).
-
Cool the mixture to 60-70°C and add the second portion of urea to achieve the final desired F/U molar ratio (e.g., 1.15:1).[5]
-
Adjust the pH to 7.5-8.0 with the NaOH solution to stabilize the resin.
-
Cool the resin to room temperature.
-
Caption: Urea-Formaldehyde Resin Synthesis Workflow.
Synthesis of this compound-Formaldehyde (MF) Resin (Laboratory Scale)
This protocol outlines a typical synthesis for an MF resin.
Materials:
-
Formaldehyde (37% aqueous solution)
-
This compound
-
Sodium hydroxide (NaOH) solution (0.1 M)
-
Borax (optional, as a buffer)
Procedure:
-
Methylolation:
-
Charge the formaldehyde solution into a four-necked flask equipped with a mechanical stirrer, reflux condenser, and thermometer.
-
Adjust the pH of the mixture to 8.5 with the 0.1 M NaOH solution.[8]
-
Heat the solution to 90°C.
-
Add the this compound powder to the flask and maintain the reaction at 90°C for a specified period (e.g., 150 minutes) with constant stirring.[8]
-
-
Condensation and Cooling:
-
After the methylolation step, cool the solution to room temperature.
-
The resulting solution is the MF resin. For some applications, further condensation under controlled heating may be required to achieve a higher molecular weight and viscosity.
-
Caption: this compound-Formaldehyde Resin Synthesis Workflow.
Mechanical Properties Testing
-
Tensile Strength and Modulus: Determined according to ASTM D638 .[13] This test involves pulling a standardized specimen until it fractures to measure its ultimate strength and stiffness.
-
Compressive Strength: Measured using ASTM D695 .[14] This test determines the behavior of the material under crushing loads.
-
Flexural Strength: Evaluated as per ASTM D790 . This test measures the material's resistance to bending.
Thermal Analysis
-
Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature. It is used to determine the thermal stability and decomposition temperature of the cured resins.
-
Differential Scanning Calorimetry (DSC): DSC is used to study the curing behavior of the resins by measuring the heat flow associated with the cross-linking reactions.[9][15]
Water Resistance and Hydrolysis
-
Water Absorption: Can be determined by immersing cured resin samples in water for a specified period and measuring the percentage weight gain, following a procedure similar to ASTM D570 .
-
Hydrolytic Stability: This can be assessed by subjecting the cured resin to acidic conditions and measuring the mass loss and the amount of liberated formaldehyde.[6][16]
Formaldehyde Emission
-
Desiccator Method (JIS A 1460): This is a common method for determining formaldehyde emissions from wood-based panels bonded with these resins. It involves placing a sample in a desiccator with a dish of water, and after a set time, the formaldehyde concentration in the water is measured.
Causality of Performance Differences: A Mechanistic Perspective
The superior performance of MF resins can be attributed to several key factors at the molecular level:
-
Higher Cross-link Density: this compound's hexafunctionality allows for the formation of a more densely cross-linked network compared to the bifunctional urea. This results in a more rigid and robust polymer structure, contributing to higher mechanical strength and thermal stability.[12]
-
Stability of the Triazine Ring: The aromatic-like triazine ring in this compound is inherently more stable than the linear structure of urea. This stability translates to greater resistance to thermal degradation and chemical attack, particularly hydrolysis.[6][9]
-
Reduced Hydrolysis: The bonds within the cured MF resin network, particularly the methylene ether linkages, are less susceptible to acid-catalyzed hydrolysis compared to those in UF resins. This is a primary reason for the superior water resistance of MF resins.[12]
The relationship between the resin structure and its properties is depicted below.
Caption: Structure-Property Relationships in MF and UF Resins.
Conclusion and Future Outlook
The choice between this compound-formaldehyde and urea-formaldehyde resins is a classic example of a cost-versus-performance trade-off. UF resins offer a low-cost solution with rapid curing, making them a dominant choice for interior applications like particleboard and MDF where high water resistance is not a primary concern.[1][17] However, their susceptibility to hydrolysis and higher formaldehyde emissions are significant drawbacks.[6][7]
MF resins, on the other hand, provide superior mechanical strength, thermal stability, and water resistance, making them ideal for more demanding applications such as decorative laminates, durable tableware, and exterior-grade wood composites.[11] The primary barrier to their broader use is their higher cost.[10]
Future research and development in this field will likely continue to focus on:
-
Reducing Formaldehyde Emissions: Developing novel scavenger systems and modifying resin formulations to further reduce free formaldehyde content in both MF and UF resins.
-
Improving UF Resin Performance: Incorporating modifiers into UF resins to enhance their water resistance and mechanical properties without significantly increasing cost. The development of this compound-urea-formaldehyde (MUF) resins is a step in this direction, offering a balance of properties between the two homopolymer systems.[9][18]
-
Bio-based Alternatives: Exploring the use of bio-based aldehydes and amino compounds to create more sustainable and environmentally friendly resin systems.
By understanding the fundamental chemistry and performance trade-offs detailed in this guide, researchers and professionals can make more informed decisions in the selection and application of these versatile thermosetting polymers.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Amino Resins and Applications in Plastics Industry [umcmmcmachine.com]
- 4. differencebetween.com [differencebetween.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. stumejournals.com [stumejournals.com]
- 8. Synthesis and characterization of sucrose-melamine-formaldehyde adhesives :: BioResources [bioresources.cnr.ncsu.edu]
- 9. emerald.com [emerald.com]
- 10. Difference Between Urea Formaldehyde And this compound Formaldehyde [jinjiangthis compound.com]
- 11. Non-Formaldehyde, Bio-Based Adhesives for Use in Wood-Based Panel Manufacturing Industry—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. diva-portal.org [diva-portal.org]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. Hydrolytic Stability of Cured Urea-Melamine-Formaldehyde Resins Depending on Hydrolysis Conditions and Hardener Types -Journal of the Korean Wood Science and Technology | Korea Science [koreascience.kr]
- 17. researchgate.net [researchgate.net]
- 18. Modification with this compound formaldehyde and this compound-urea formaldehyde resin to improve the physical and mechanical properties of wood :: BioResources [bioresources.cnr.ncsu.edu]
A Comparative Guide to Melamine and Other Triazine Derivatives in Polymer Applications
This guide provides a comprehensive comparison of melamine and other triazine derivatives as performance-enhancing additives in polymers. It is intended for researchers, scientists, and product development professionals seeking to understand the nuanced differences in their functionality and select the optimal compound for specific applications. The information presented is grounded in experimental data and established scientific principles.
Introduction to Triazine Derivatives in Polymer Science
Triazine-based compounds, characterized by a heterocyclic ring of alternating carbon and nitrogen atoms, are a cornerstone of modern polymer technology. Their utility stems from a high nitrogen content, thermal stability, and versatile chemical reactivity.[1] Among these, this compound (1,3,5-triazine-2,4,6-triamine) is the most commercially significant, renowned for its role in producing durable thermosetting resins and as a highly effective flame retardant.[2]
However, the broader family of triazine derivatives offers a spectrum of functionalities, including use as cross-linking agents, UV stabilizers, and synthetic building blocks for advanced polymers.[1][3] This guide will delve into a comparative analysis of this compound and its key derivatives, focusing on their performance as flame retardants and polymer modifiers, supported by experimental evidence.
Fundamental Chemistry and Primary Functions
The efficacy of triazine derivatives is intrinsically linked to their molecular structure. The central triazine ring provides a stable core, while the functional groups attached to it dictate the compound's primary role in a polymer matrix.
Key Triazine Derivatives and Their Functions:
-
This compound: With three primary amine groups and a nitrogen content of 66% by mass, this compound is exceptionally effective in two main areas:
-
Resin Formation: It reacts with formaldehyde to form dense, highly cross-linked this compound-formaldehyde (MF) resins, known for their hardness, heat resistance, and surface durability.[1]
-
Flame Retardancy: When exposed to heat, it undergoes endothermic decomposition, releasing inert nitrogen gas that dilutes flammable volatiles and cools the polymer substrate.[2]
-
-
This compound Derivatives (e.g., this compound Cyanurate, this compound Phosphates): These salts and adducts of this compound are designed to enhance specific properties. This compound cyanurate, for example, exhibits improved thermal stability and is a common non-halogenated flame retardant. This compound phosphates introduce a synergistic phosphorus-nitrogen effect, enhancing char formation in the condensed phase.[4]
-
Guanidines: While not strictly triazines, guanidine and its derivatives share the high nitrogen content and are often used in conjunction with or as alternatives to this compound in flame retardant formulations.
-
Other Substituted Triazines: Derivatives synthesized from cyanuric chloride can be tailored for specific applications. For instance, incorporating phosphorus-containing groups can create highly efficient intumescent flame retardants.[5]
Caption: Chemical structures and primary functions of key triazine derivatives in polymers.
Mechanism of Action: A Deeper Dive into Flame Retardancy
The primary application for many triazine derivatives in polymers is flame retardancy. Their effectiveness is a result of a multi-faceted mechanism that acts in both the gas and condensed phases during combustion.
-
Gas Phase Inhibition: Upon heating, nitrogen-containing flame retardants like this compound decompose, releasing non-flammable gases such as ammonia (NH₃) and nitrogen (N₂).[6] These gases dilute the flammable volatiles produced by the decomposing polymer and reduce the oxygen concentration in the combustion zone, effectively suffocating the flame.
-
Condensed Phase Charring: In the solid (condensed) phase, triazine derivatives can promote the formation of a stable, insulating char layer on the polymer surface.[7] This char acts as a physical barrier, slowing down heat transfer to the underlying material and limiting the release of flammable gases. The synergistic effect of phosphorus and nitrogen, as seen in this compound phosphates, is particularly effective in enhancing this charring process.[5]
Caption: Simplified mechanism of action for triazine-based flame retardants.
Comparative Performance Analysis
The selection of a triazine derivative depends on the specific performance requirements of the final polymer product. The following tables summarize key performance metrics based on experimental data from various studies.
Flame Retardancy
Key Metrics:
-
Limiting Oxygen Index (LOI): The minimum percentage of oxygen in an oxygen/nitrogen mixture that will just support flaming combustion. Higher values indicate better flame retardancy.[8]
-
UL-94 Vertical Burn Test: A classification (V-0, V-1, V-2) based on the time to self-extinguish after ignition. V-0 is the highest rating.[9]
| Polymer System | Additive (wt%) | LOI (%) | UL-94 Rating | Reference |
| Polypropylene (PP) | Neat | ~18 | No Rating | |
| PP | This compound Cyanurate (25%) | 28-32 | V-0 | [10] |
| PP | This compound Phosphate (25%) | 30-35 | V-0 | [4] |
| PP | DOPO-based Triazine (5%) | 34.0 | V-0 | [11] |
| Polyamide 6 (PA6) | Neat | ~21 | No Rating | |
| PA6 | This compound Polyphosphate (27%) | 35.3 | V-0 | [4] |
Analysis: The data clearly demonstrates the significant improvement in flame retardancy with the addition of triazine derivatives. While this compound cyanurate and phosphates are effective at higher loadings, novel derivatives like those containing 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO) can achieve superior performance at much lower concentrations, indicating a higher efficiency.[11] The phosphorus-nitrogen synergy in this compound phosphates and DOPO-based triazines contributes to their high LOI values and V-0 ratings.[11]
Thermal Stability
Key Metrics:
-
Thermogravimetric Analysis (TGA): Measures the weight loss of a material as a function of temperature.
-
T₅%: The temperature at which 5% weight loss occurs, indicating the onset of decomposition.
-
Char Yield: The percentage of material remaining at a high temperature (e.g., 700 °C), indicative of condensed-phase action.[9]
| Polymer System | Additive | T₅% (°C) | Char Yield at 700°C (%) | Reference |
| Epoxy Resin | Neat | ~350 | < 10 | [11] |
| Epoxy Resin | TAT-triDOPO (5%) | ~365 | > 20 | [11] |
| Polyacrylate | Neat | ~300 | < 5 | [9] |
| Polyacrylate | DPOMA (P-containing) | ~320 | ~15 | [9] |
Analysis: The incorporation of triazine derivatives, particularly those with phosphorus moieties, generally increases the thermal stability of the polymer.[11] This is evidenced by a higher onset of decomposition temperature and a significantly increased char yield. The enhanced char formation is a direct result of the condensed-phase mechanism, where the additive promotes cross-linking and the formation of a thermally stable residue.[5][7]
Experimental Protocols for Evaluation
To ensure the validity and reproducibility of performance data, standardized testing protocols are essential. Below are outlines of key experimental procedures.
Workflow for Comparative Evaluation
Caption: A typical experimental workflow for evaluating triazine additives in polymers.
Step-by-Step Protocol: Limiting Oxygen Index (LOI) Test (ASTM D2863)
-
Specimen Preparation: Prepare polymer samples into standardized bars (typically 70-150 mm long, 6.5 mm wide, and 3 mm thick). Condition the specimens for at least 48 hours at 23 ± 2 °C and 50 ± 5% relative humidity.
-
Apparatus Setup: Place the specimen vertically in the center of a glass chimney.
-
Gas Flow: Introduce a mixture of oxygen and nitrogen into the bottom of the chimney at a controlled flow rate.
-
Ignition: Ignite the top of the specimen using a pilot flame.
-
Observation: Observe the combustion behavior. The flame must burn for at least 180 seconds or consume 50 mm of the specimen length.
-
Oxygen Concentration Adjustment: Iteratively adjust the oxygen concentration, increasing it if the flame extinguishes and decreasing it if it continues to burn.
-
Determination of LOI: The LOI is the minimum oxygen concentration, expressed as a volume percentage, that just supports flaming combustion under the specified conditions.
Causality: The LOI test provides a quantitative measure of a material's resistance to ignition and sustained combustion in a controlled atmosphere.[8] It is a fundamental tool for screening the relative effectiveness of different flame retardant formulations.
Step-by-Step Protocol: UL-94 Vertical Burn Test
-
Specimen Preparation: Prepare polymer samples into standardized bars (typically 125 mm long, 13 mm wide, and a specified thickness). Condition as per the standard.
-
Apparatus Setup: Clamp the specimen vertically with its lower end 300 mm above a layer of dry absorbent surgical cotton.
-
Flame Application: Apply a standardized blue flame (20 mm high) to the center of the bottom edge of the specimen for 10 seconds.
-
First Observation (t₁): After removing the flame, record the afterflame time (t₁).
-
Second Flame Application: Immediately after the flaming combustion ceases, reapply the flame for another 10 seconds.
-
Second Observation (t₂ and t₃): After the second flame application, record the afterflame time (t₂) and the afterglow time (t₃).
-
Dripping: Note if any flaming drips ignite the cotton below.
-
Classification: Classify the material as V-0, V-1, or V-2 based on the recorded times and dripping behavior according to the UL-94 standard criteria.[9]
Causality: This test simulates a small-scale fire scenario and evaluates a material's ability to self-extinguish once the ignition source is removed.[12] The classification provides a critical indication of fire safety for materials used in electronic enclosures and other applications.
Conclusion and Future Outlook
This compound and its derivatives are indispensable additives in the polymer industry, offering a powerful combination of flame retardancy, thermal stability, and mechanical reinforcement. While this compound itself forms the basis of robust thermosetting resins and acts as an effective flame retardant, its derivatives provide enhanced and tailored functionalities.
The comparative data reveals a clear trend:
-
This compound Cyanurate and Phosphates: Offer a reliable, non-halogenated solution for flame retardancy in a variety of polymers, though often at higher loading levels.
-
Advanced Phosphorus-Nitrogen Systems: Novel triazine derivatives incorporating elements like phosphorus in specific chemical structures (e.g., DOPO) demonstrate significantly higher efficiency, enabling lower additive levels and better preservation of the base polymer's properties.[11]
Future research is directed towards the synthesis of novel, multifunctional triazine derivatives.[10] The development of hyperbranched and polymeric triazines is a promising area, aiming to create additives with superior performance, permanence (reduced migration), and environmental compatibility.[7] As regulations on traditional flame retardants become more stringent, the importance and application scope of advanced triazine-based systems will undoubtedly continue to expand.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Design and synthesis of new s-triazine polymers and their application as nanoparticulate drug delivery systems - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Understanding the Mechanism of Action of Triazine-Phosphonate Derivatives as Flame Retardants for Cotton Fabric - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. lkt.tf.fau.de [lkt.tf.fau.de]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and application of aminophenyl-s-triazine derivatives as potential flame retardants in the modification of epoxy resins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to Melamine-Based vs. Halogenated Flame Retardants: Performance, Mechanisms, and Experimental Validation
In the pursuit of fire safety for polymeric materials, the choice of flame retardant (FR) is a critical decision, balancing efficacy with environmental and health considerations. For decades, halogenated flame retardants (HFRs) were the industry standard due to their high efficiency and cost-effectiveness.[1] However, mounting evidence regarding their environmental persistence and potential health risks has catalyzed a shift towards safer alternatives.[2][3] Among the leading halogen-free solutions are melamine and its derivatives, which offer a distinct and advantageous flame retardancy profile.[4][5]
This guide provides an in-depth, objective comparison of the performance of this compound-based flame retardants against traditional halogenated compounds. We will delve into their fundamental mechanisms of action, present comparative performance data, and detail the standardized experimental protocols used to validate their efficacy. This document is intended for researchers, material scientists, and product development professionals seeking to make informed decisions in flame retardant selection.
The Dichotomy of Action: Flame Retardancy Mechanisms
The efficacy of a flame retardant is rooted in its ability to interrupt the combustion cycle. Halogenated and this compound-based systems achieve this through fundamentally different chemical and physical pathways.
Halogenated Flame Retardants: Gas-Phase Radical Quenching
Traditional halogenated flame retardants, primarily those containing bromine and chlorine, function almost exclusively in the gas phase.[1][6] When the polymer is heated, the HFR decomposes and releases halogen radicals (X•). These highly reactive radicals interfere with the combustion chain reaction in the flame, effectively "poisoning" the fire.[7][8]
The key steps are:
-
Thermal Decomposition: Heat from the fire breaks the carbon-halogen bonds in the FR molecule.
-
Radical Release: Halogen atoms (e.g., Br•, Cl•) are released into the gas phase.
-
Flame Inhibition: These halogen radicals scavenge the high-energy H• and OH• radicals that propagate the fire, replacing them with less reactive radicals and slowing the exothermic processes.[9]
This mechanism is often enhanced by the addition of a synergist, most commonly antimony trioxide (Sb₂O₃), which forms antimony halides that are also potent radical traps.[7][9]
This compound-Based Flame Retardants: A Multi-Modal Approach
This compound and its derivatives, such as this compound cyanurate (MCA) and this compound polyphosphate (MPP), operate through a more complex, multi-modal mechanism that acts in both the condensed (solid) and gas phases.[4][10]
-
Condensed-Phase Action:
-
Char Formation: Upon heating, this compound polyphosphate, for instance, releases phosphoric acid, which acts as a catalyst to dehydrate the polymer, promoting the formation of a stable, insulating layer of carbonaceous char.[10] This char layer acts as a physical barrier, limiting the transfer of heat to the underlying material and slowing the release of flammable gases.[11]
-
Endothermic Decomposition: The sublimation and decomposition of this compound are highly endothermic processes, meaning they absorb significant heat energy.[12] This cools the polymer substrate, further slowing its degradation.
-
-
Gas-Phase Action:
-
Inert Gas Dilution: The decomposition of this compound releases non-flammable gases, primarily nitrogen (N₂) and ammonia (NH₃).[10] These gases dilute the flammable volatiles released by the polymer and reduce the oxygen concentration in the vicinity of the flame, effectively "suffocating" the fire.[13]
-
Head-to-Head: A Performance Data Comparison
The choice between FR technologies hinges on performance metrics. While halogenated FRs are highly effective, this compound-based alternatives often provide a more balanced profile, especially concerning secondary fire hazards like smoke and toxicity.[4][14]
| Performance Metric | Traditional Halogenated FRs | This compound-Based FRs | Rationale & Key Insights |
| Flame Retardancy | Excellent, high efficiency at low loadings.[1] | Good to Excellent, often requires slightly higher loadings or synergistic combinations.[4] | Halogen radicals are extremely efficient at interrupting combustion chemistry. This compound's effectiveness depends on the polymer substrate and its ability to promote char. |
| Mechanism | Primarily Gas Phase (Radical Trapping).[7] | Gas Phase (Dilution) & Condensed Phase (Charring, Cooling).[10] | This compound's dual mechanism provides a more robust defense, particularly by protecting the integrity of the underlying material via char formation. |
| Smoke Production | High. Can increase the yield of soot and smoke.[3] | Low. Char formation traps potential smoke precursors in the solid phase.[15] | A critical safety advantage for this compound FRs, as smoke inhalation is a primary cause of fire-related fatalities.[3] |
| Toxicity of Byproducts | High. Release of corrosive and toxic gases (e.g., HBr, HCl, dioxins, furans).[2][4] | Low. Main byproducts are non-toxic N₂ and H₂O. | This is a major driver for the regulatory restrictions placed on many HFRs. |
| Environmental Impact | Often Persistent, Bioaccumulative, and Toxic (PBT). Some are banned or restricted (e.g., PBDEs).[2][6] | Generally considered more environmentally benign with lower persistence and toxicity.[16][17] | Increasing global regulations favor halogen-free solutions to minimize long-term environmental contamination. |
| Effect on Properties | Can negatively impact mechanical properties and UV stability. | Lower impact on mechanical properties at effective loadings compared to some other halogen-free options (e.g., mineral hydrates).[15] | The high loading levels required for mineral FRs (like ATH) can significantly degrade polymer properties, making this compound derivatives a better choice in many cases.[15] |
Validating Performance: Standardized Experimental Protocols
Objective comparison requires rigorous, standardized testing. The following protocols are essential for evaluating the performance of any flame retardant system. The causality behind these experimental choices is to simulate different aspects of a real-world fire, from initial ignitability to sustained burning and smoke production.
Limiting Oxygen Index (LOI) - ASTM D2863 / ISO 4589
-
Expertise & Rationale: The LOI test is a fundamental measure of a material's intrinsic flammability. It determines the minimum oxygen concentration required to sustain combustion.[18][19] Since air contains approximately 21% oxygen, materials with an LOI greater than 21 are considered self-extinguishing in a normal atmosphere.[20] This test provides a quantitative, reproducible baseline for comparing the fundamental efficiency of different FRs.
-
Experimental Protocol:
-
Specimen Preparation: A small, solid bar of the material is prepared to standard dimensions (e.g., 120mm x 7mm x 3mm).[21]
-
Mounting: The specimen is mounted vertically inside a temperature-controlled glass chimney.
-
Gas Flow: A controlled mixture of oxygen and nitrogen is introduced from the bottom of the chimney.
-
Ignition: The top of the specimen is ignited with a pilot flame.
-
Observation: The oxygen concentration is systematically adjusted until the flame is just able to sustain itself for a specified period or burn a specific length of the sample.
-
Determination: The LOI is recorded as the minimum percentage of oxygen that supports combustion.[22]
-
UL 94 Vertical Burn Test
-
Expertise & Rationale: The UL 94 test is arguably the most widely recognized standard for classifying the flammability of plastic materials used in devices and appliances.[23] It evaluates a material's response after exposure to a small flame, specifically its ability to self-extinguish and whether it produces flaming drips that could spread the fire. This test simulates a small ignition source and is critical for product safety compliance.
-
Experimental Protocol:
-
Specimen Preparation: Five bar-shaped specimens are conditioned under specific temperature and humidity settings.[24]
-
Mounting: A specimen is clamped vertically, with a layer of dry cotton placed 300 mm below it.[25]
-
First Flame Application: A 20 mm blue flame is applied to the bottom edge of the specimen for 10 seconds and then removed.[26] The duration of any subsequent flaming (t1) is recorded.
-
Second Flame Application: Immediately after flaming ceases, the flame is reapplied for another 10 seconds and removed. The duration of flaming (t2) and afterglow (t3) are recorded.[26]
-
Observation: It is noted whether any flaming drips from the specimen ignite the cotton below.
-
Classification: Based on the recorded times and dripping behavior for all five specimens, the material is classified as V-0, V-1, or V-2.[23][27]
-
Cone Calorimetry - ASTM E1354 / ISO 5660
-
Expertise & Rationale: The cone calorimeter is one of the most powerful bench-scale tools for fire testing.[28] Unlike LOI or UL 94, which measure ignitability and self-extinguishing behavior, the cone calorimeter quantifies the fire dynamics of a material under forced combustion.[29] It measures critical parameters like Heat Release Rate (HRR), which is the single most important variable in characterizing fire hazard.[30] This data is crucial for fire modeling and understanding how a material will contribute to a growing fire.
-
Experimental Protocol:
-
Specimen Preparation: A flat, square specimen (typically 100mm x 100mm) is wrapped in aluminum foil, leaving the top surface exposed, and placed on a load cell.[31]
-
Irradiation: The specimen is exposed to a specific, constant level of radiant heat from a conical heater (e.g., 35 or 50 kW/m²).
-
Ignition: A spark igniter is positioned above the sample to ignite the flammable gases that are released. Time to ignition is recorded.
-
Data Acquisition: Throughout the test, a gas analysis system measures the oxygen consumed by the combustion process. The instrument continuously records:
-
Mass of the specimen (via the load cell).
-
Oxygen, CO, and CO₂ concentrations in the exhaust stream.
-
Smoke obscuration via a laser system.[30]
-
-
Calculation: From these primary measurements, key parameters are calculated, including Heat Release Rate (HRR), Total Heat Released (THR), Smoke Production Rate (SPR), and Mass Loss Rate (MLR).[28][31]
-
Smoke Density Test - ASTM E662
-
Expertise & Rationale: This test specifically addresses the hazard of smoke production, which can obscure visibility during a fire and is a major life-safety concern. It measures the specific optical density of smoke generated from a material under both flaming and non-flaming (smoldering) conditions in a closed chamber.[32][33] This provides a quantitative assessment of a material's contribution to visibility reduction in a fire scenario.
-
Experimental Protocol:
-
Specimen Preparation: A specimen of a standard size (e.g., 76mm x 76mm) is prepared.[33]
-
Mounting: The specimen is mounted vertically inside a sealed smoke density chamber.
-
Exposure: The test is run under two conditions:
-
Non-Flaming: The specimen is exposed to a radiant heat source of 2.5 W/cm².[34]
-
Flaming: The specimen is exposed to the same radiant heat source plus a small pilot flame.
-
-
Measurement: A vertical light beam passes through the chamber, and a photodetector measures the attenuation of the light as smoke accumulates.[33]
-
Calculation: The specific optical density (Ds) is calculated from the light transmittance measurements. The maximum specific optical density (Dm) over the test period is a key reported value.[35]
-
Conclusion and Future Outlook
The comparative analysis clearly shows that while traditional halogenated flame retardants offer high flame-retardant efficiency, they come with significant drawbacks related to smoke, toxicity, and environmental impact.[3][14] this compound-based flame retardants present a compelling alternative, offering a balanced performance profile through a sophisticated, multi-modal mechanism of action.[4][5] Their ability to suppress fire in both the gas and condensed phases, coupled with significantly lower smoke and toxic gas production, makes them a superior choice for applications where life safety and environmental responsibility are paramount.[15]
The selection of an appropriate flame retardant is not a one-size-fits-all decision. It requires a thorough evaluation of the polymer system, the performance requirements of the end application, and the governing regulatory landscape. However, the clear trend in material science and regulation is a move away from halogenated systems. As research continues, the efficacy and synergy of this compound-based systems and other halogen-free technologies will undoubtedly continue to advance, paving the way for a new generation of materials that are both safe and sustainable.
References
- 1. flame-retardant.alfa-chemistry.com [flame-retardant.alfa-chemistry.com]
- 2. greensciencepolicy.org [greensciencepolicy.org]
- 3. Halogenated flame retardants: do the fire safety benefits justify the risks? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. flame-retardant.alfa-chemistry.com [flame-retardant.alfa-chemistry.com]
- 6. greenspec.co.uk [greenspec.co.uk]
- 7. specialchem.com [specialchem.com]
- 8. repository.up.ac.za [repository.up.ac.za]
- 9. aerofiltri.it [aerofiltri.it]
- 10. Flame-retardant effect and mechanism of this compound phosphate on silicone thermoplastic elastomer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. News - Flame retardant mechanism of this compound Cyanurate [xingfeichemical.com]
- 12. This compound - EMPA this compound [this compound.cefic.org]
- 13. The Flame-Retardant Mechanisms and Preparation of Polymer Composites and Their Potential Application in Construction Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 14. News - The difference between halogen-free flame retardants and halogenated flame retardants [taifengfr.com]
- 15. nbinno.com [nbinno.com]
- 16. melaminefoamtech.com [melaminefoamtech.com]
- 17. researchgate.net [researchgate.net]
- 18. kiyorndlab.com [kiyorndlab.com]
- 19. Limiting oxygen index - Wikipedia [en.wikipedia.org]
- 20. firstgraphene.net [firstgraphene.net]
- 21. Limiting Oxygen Index Testing & Analysis (LOI) - ITA Labs UK - ITA Labs [italabs.co.uk]
- 22. qualitest.ae [qualitest.ae]
- 23. specialchem.com [specialchem.com]
- 24. thin material vertical burning test - UL94 fire testing [impact-solutions.co.uk]
- 25. amade-tech.com [amade-tech.com]
- 26. mgchemicals.com [mgchemicals.com]
- 27. boedeker.com [boedeker.com]
- 28. researchgate.net [researchgate.net]
- 29. tsapps.nist.gov [tsapps.nist.gov]
- 30. Cone Calorimetry Testing for Fire Safety & Compliance |Element [element.com]
- 31. What is the Cone Calorimeter Test? Tests for ISO 5660-1, ASTM E1354. [motistech.com]
- 32. store.astm.org [store.astm.org]
- 33. ASTM E662 - Smoke Density Laboratory Testing [capitaltesting.org]
- 34. ASTM E662 | Soot and Smoke Density Testing | Quick Turnaround | VTEC Laboratories [vteclabs.com]
- 35. qpractice.com [qpractice.com]
A Comparative Guide to the CO2 Adsorption Capacity of Melamine-Based Porous Polymers
This guide provides a comprehensive analysis of the carbon dioxide (CO2) adsorption capabilities of melamine-based porous polymers. It is intended for researchers, scientists, and professionals in drug development and related fields who are exploring advanced materials for gas capture and separation. This document offers an objective comparison of these polymers' performance against other notable alternatives, supported by experimental data from peer-reviewed literature.
Introduction: The Promise of this compound-Based Porous Polymers for CO2 Capture
The rising atmospheric concentration of CO2 is a significant global concern, driving the search for efficient and cost-effective carbon capture technologies. Porous organic polymers (POPs) have emerged as a promising class of materials for CO2 adsorption due to their high surface area, tunable porosity, and chemical stability.[1] Among these, this compound-based porous polymers are particularly noteworthy. This compound, a readily available and nitrogen-rich precursor, offers a cost-effective building block for creating polymers with a high density of basic nitrogen sites that exhibit a strong affinity for the acidic CO2 molecule.[2][3] This inherent advantage, coupled with their straightforward synthesis, positions this compound-based polymers as a compelling alternative to other porous materials like metal-organic frameworks (MOFs) and activated carbons.[4][5]
This guide will delve into the synthesis, characterization, and CO2 adsorption performance of various this compound-based porous polymers, providing a comparative analysis to aid in the selection and development of materials for carbon capture applications.
Comparative Performance of this compound-Based Porous Polymers
The CO2 adsorption capacity of this compound-based porous polymers is influenced by several factors, including the specific surface area (BET), pore volume, and the presence of nitrogen-containing functional groups. The following table summarizes the performance of representative this compound-based polymers reported in the literature.
| Polymer Name/Type | Precursors | BET Surface Area (m²/g) | Pore Volume (cm³/g) | CO2 Adsorption Capacity | Test Conditions | Reference |
| This compound-based Porous Polyamide (PA-1) | This compound, 1,3,5-benzenetricarbonyl trichloride | 521 | - | 2.9 mmol/g | 273 K, 1 bar | [6] |
| This compound-based Porous Polyamide (in DMAc/NMP) | This compound, 1,3,5-benzenetricarbonyl trichloride | - | - | 0.134 mmol/g (2.99 cm³/g) | 273 K, 1 bar | [7][8] |
| This compound-based Porous Polyamide (in 1,4-dioxane) | This compound, 1,3,5-benzenetricarbonyl trichloride | - | - | 0.086 mmol/g | 273 K, 1 bar | [8] |
| This compound-supported POP (TPE-TMC-2MA) | This compound, Aldehyde derivatives | 645 | 0.84 | 153 mg/g (3.48 mmol/g) | 273 K, 1 bar | [1] |
| N-rich Porous Carbon (from this compound-Formaldehyde) | This compound-Formaldehyde resin, KOH | up to 1264 | - | 5.21 mmol/g | 298.15 K, 5 bar | [2] |
| Nitrogen-rich Microporous Carbon (NMC) | Isophthalaldehyde, this compound | - | - | 2.34 mmol/g | 298 K, 1 bar | [9] |
Key Insights from the Data:
-
Synthesis Strategy Matters: The choice of co-monomers and polymerization conditions significantly impacts the final properties of the polymer. For instance, polyamides synthesized from this compound and trimesic acid show high CO2 uptake.[6] The solvent used during polymerization can also influence porosity and, consequently, the adsorption capacity.[7][8]
-
Surface Area and Porosity are Crucial: Generally, a higher BET surface area and a well-developed microporous structure lead to enhanced CO2 adsorption.[10]
-
Nitrogen Content is a Key Advantage: The intrinsic nitrogen-rich nature of this compound contributes to the strong affinity of these polymers for CO2 through Lewis acid-base interactions.[2]
-
Post-Synthetic Modification can Enhance Performance: Carbonization of this compound-based polymers to produce nitrogen-doped porous carbons has been shown to be an effective strategy to boost CO2 capture capacity significantly.[2][9]
Comparison with Alternative Adsorbents
To provide a broader context, the performance of this compound-based porous polymers is compared with that of other common CO2 adsorbents like MOFs and activated carbons.
| Adsorbent Type | Typical BET Surface Area (m²/g) | Typical CO2 Adsorption Capacity (mmol/g) at ~1 bar | Advantages | Disadvantages |
| This compound-Based POPs | 300 - 1000+ | 1.0 - 5.0+ | Low-cost precursors, easy synthesis, high nitrogen content, good thermal stability.[2][4] | Generally lower surface areas compared to some MOFs. |
| Metal-Organic Frameworks (MOFs) | 1000 - 7000+ | 2.0 - 10.0+ | Ultra-high surface area, tunable pore chemistry, high adsorption capacity.[11] | Higher cost of synthesis, potential instability in the presence of moisture.[11] |
| Activated Carbons | 500 - 2500 | 2.0 - 5.0 | Low cost, high stability, well-established production methods. | Lower selectivity for CO2, performance can be affected by humidity.[11] |
This compound-based porous polymers represent a compelling middle ground, offering a balance of good performance, low cost, and ease of synthesis, making them an attractive option for large-scale applications.[4][12]
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed experimental protocols for the synthesis of a representative this compound-based porous polymer and the subsequent CO2 adsorption measurements are provided below.
Synthesis of a this compound-Based Porous Polyamide
This protocol is adapted from the one-pot polycondensation strategy described in the literature.[6]
Materials:
-
This compound
-
Terephthalic acid
-
Dimethyl sulfoxide (DMSO)
-
Pyridine
-
Triphenyl phosphite
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet, add this compound (e.g., 1.26 g, 10 mmol) and terephthalic acid (e.g., 1.66 g, 10 mmol).
-
Add DMSO (e.g., 50 mL) and pyridine (e.g., 5 mL) to the flask.
-
Stir the mixture at room temperature under a nitrogen atmosphere for 30 minutes to ensure homogeneity.
-
Slowly add triphenyl phosphite (e.g., 7.75 g, 25 mmol) to the reaction mixture.
-
Heat the reaction mixture to 150°C and maintain this temperature with continuous stirring for 24 hours.
-
After cooling to room temperature, pour the reaction mixture into a large volume of methanol to precipitate the polymer.
-
Filter the solid product and wash it extensively with methanol and then with deionized water to remove any unreacted monomers and solvent.
-
Dry the resulting polymer in a vacuum oven at 80°C overnight.
Rationale: The one-pot polycondensation method is chosen for its simplicity and efficiency. Pyridine acts as a catalyst and acid scavenger, while triphenyl phosphite is a condensing agent that facilitates the formation of amide bonds. The high reaction temperature ensures a high degree of polymerization, leading to a porous network structure.
Synthesis Workflow Diagram:
Caption: Workflow for the synthesis of a this compound-based porous polyamide.
CO2 Adsorption Measurement
This protocol outlines the standard procedure for measuring CO2 adsorption isotherms using a volumetric gas adsorption analyzer.[13][14]
Apparatus:
-
Volumetric gas adsorption analyzer (e.g., Micromeritics ASAP 2020 or similar)
-
High-purity CO2 and N2 gases
-
Sample tube
-
Heating mantle
Procedure:
-
Sample Degassing:
-
Accurately weigh approximately 100-200 mg of the dried polymer sample into a sample tube.
-
Attach the sample tube to the degassing port of the analyzer.
-
Heat the sample under vacuum (e.g., at 120°C for 6-12 hours) to remove any adsorbed moisture and volatile impurities.[13] The specific temperature and duration should be chosen to avoid thermal degradation of the polymer.
-
-
Isotherm Measurement:
-
After degassing, cool the sample to room temperature and transfer the sample tube to the analysis port.
-
Immerse the sample tube in a temperature-controlled bath (e.g., a water bath at 273 K or 298 K).
-
Perform a free-space measurement to determine the void volume in the sample tube.
-
Introduce successive doses of CO2 gas into the sample tube and allow the system to equilibrate after each dose.
-
The analyzer records the amount of gas adsorbed at each equilibrium pressure point.
-
Continue the measurement up to a final pressure of approximately 1 bar.
-
-
Data Analysis:
-
The instrument software will generate the CO2 adsorption isotherm by plotting the amount of gas adsorbed (in cm³/g or mmol/g) as a function of pressure.
-
The BET surface area can be determined from a nitrogen adsorption isotherm measured at 77 K.
-
Rationale: The volumetric method is a precise and widely used technique for determining the gas adsorption capacity of porous materials.[15] The degassing step is critical to ensure that the measured adsorption is solely due to the interaction of CO2 with the polymer surface. Isotherm measurements at different temperatures can be used to calculate the isosteric heat of adsorption, which provides insight into the strength of the interaction between CO2 and the adsorbent.
CO2 Adsorption Measurement Workflow:
Caption: General workflow for CO2 adsorption measurement.
Conclusion and Future Outlook
This compound-based porous polymers have demonstrated significant potential as effective and economical adsorbents for CO2 capture. Their performance is comparable to, and in some cases exceeds, that of more established materials, especially when considering their low cost and ease of synthesis. The versatility of this compound chemistry allows for the straightforward tuning of the polymer's properties to optimize CO2 uptake and selectivity.
Future research in this area should focus on:
-
Enhancing Porosity and Surface Area: Exploring new synthetic strategies and monomers to create polymers with even higher surface areas and optimized pore size distributions for CO2 capture.
-
Improving Selectivity: Developing materials with enhanced selectivity for CO2 over other flue gas components like nitrogen.
-
Scaling Up Synthesis: Translating laboratory-scale synthesis to industrially relevant production volumes while maintaining material quality and performance.
-
Real-World Performance Testing: Evaluating the long-term stability and performance of these materials under realistic flue gas conditions, including the presence of moisture and other contaminants.
By addressing these challenges, this compound-based porous polymers can play a crucial role in the development of next-generation carbon capture technologies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound-based resins and their carbons for CO2 capture: a review | Semantic Scholar [semanticscholar.org]
- 4. A Simple, Cheap Material for Carbon Capture, Perhaps From Tailpipes | Research UC Berkeley [vcresearch.berkeley.edu]
- 5. A simple, cheap material for carbon capture, perhaps from tailpipes | EurekAlert! [eurekalert.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound based porous organic amide polymers for CO2 capture - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. blog.novomof.com [blog.novomof.com]
- 12. Researchers create effective, low-cost material for carbon capture at power plants and maybe for cars | ENERGY [energy.stanford.edu]
- 13. yavuzlab.com [yavuzlab.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Assessing CO2 Capture in Porous Sorbents via Solid-State NMR-Assisted Adsorption Techniques - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Thermal Stability of Melamine Phosphate and Melamine Cyanurate
For Immediate Publication
To: Researchers, Scientists, and Product Development Professionals From: Senior Application Scientist Subject: Comparative Thermal Stability of Melamine Phosphate and this compound Cyanurate
Introduction: Understanding the Core Chemistry and Application
This compound phosphate (MP) and this compound cyanurate (MCA) are prominent halogen-free flame retardants utilized to enhance the fire safety of various polymeric materials.[1] Their efficacy is intrinsically linked to their thermal decomposition behavior. This guide provides an in-depth, objective comparison of the thermal stability of MP and MCA, supported by experimental data, to aid in the selection of the appropriate flame retardant for specific applications.
This compound phosphate is the salt formed from the reaction of this compound and phosphoric acid.[2] In contrast, this compound cyanurate is a supramolecular adduct formed between this compound and cyanuric acid through extensive hydrogen bonding.[3] While both are nitrogen-based, the presence of phosphorus in MP introduces distinct differences in its thermal degradation pathway and flame retardant mechanism compared to MCA.
Thermal Decomposition: A Tale of Two Mechanisms
The thermal stability of a flame retardant dictates its processing window in polymers and its mode of action during a fire event. This compound phosphate and this compound cyanurate exhibit markedly different decomposition profiles.
This compound Phosphate (MP): A Multi-Stage Degradation
The thermal decomposition of this compound phosphate is a multi-step process.[4] It begins at a lower temperature compared to this compound cyanurate, typically in the range of 250–300°C.[5] This initial stage involves a condensation reaction where this compound orthophosphate converts to this compound pyrophosphate, releasing water.[4][6] As the temperature increases to 300–330°C, further condensation occurs, forming this compound polyphosphate.[4]
The key flame-retardant action of MP stems from the release of phosphoric acid and water at these temperatures.[5] The phosphoric acid acts as a catalyst in the condensed phase, promoting the formation of a protective char layer on the polymer surface. This char layer insulates the underlying material from heat and oxygen, thus impeding further combustion.[7] Above 300°C, the this compound ring itself decomposes, absorbing heat and releasing non-combustible gases like nitrogen and ammonia, which dilute the flammable gases in the gas phase.[4][8]
This compound Cyanurate (MCA): Sublimation and Gas Phase Inhibition
This compound cyanurate exhibits significantly higher thermal stability, remaining stable up to approximately 320°C.[9] Some studies indicate its decomposition onset can be even higher, around 350°C or 370°C.[3][10] Above this temperature, MCA undergoes an endothermic decomposition, sublimating back into this compound and cyanuric acid.[9] This process acts as a heat sink, absorbing thermal energy and cooling the substrate.[10]
The primary flame-retardant mechanism of MCA occurs in the gas phase. The vaporized this compound and its subsequent decomposition products, such as melam and melem, release inert gases like nitrogen and ammonia.[9][11] These gases dilute the oxygen and fuel concentration in the flame zone, effectively suffocating the combustion process.[9][10] The cyanuric acid can also contribute to char formation by reacting with the polymer.[9]
Quantitative Comparison of Thermal Stability
Thermogravimetric analysis (TGA) is a standard technique to quantify the thermal stability of materials. The data below, compiled from various sources, summarizes the key thermal decomposition parameters for MP and MCA.
| Parameter | This compound Phosphate (MP) | This compound Cyanurate (MCA) |
| Onset of Decomposition (Tonset) | ~250-300°C[5] | ~320-370°C[3][9] |
| Peak Decomposition Temperature | Staged decomposition (250-330°C and higher)[4] | ~300-400°C[3] |
| Primary Mechanism | Condensed phase (char formation) and Gas phase (gas dilution)[5][7] | Gas phase (gas dilution) and Endothermic decomposition[9][10] |
| Char Yield | Promotes significant char formation[7] | Lower char yield compared to MP[3] |
Experimental Protocols for Thermal Analysis
To ensure the validity and reproducibility of thermal stability data, standardized experimental protocols are essential.
Thermogravimetric Analysis (TGA)
Objective: To determine the mass loss of a material as a function of temperature in a controlled atmosphere.
Methodology:
-
Calibrate the TGA instrument for temperature and mass.
-
Place a precisely weighed sample (typically 5-10 mg) into a sample pan (e.g., platinum or alumina).
-
Place the pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Heat the sample at a constant heating rate (e.g., 10°C/min) over a specified temperature range (e.g., 30°C to 800°C).
-
Record the sample mass as a function of temperature.
-
Analyze the resulting TGA curve to determine the onset of decomposition (Tonset), peak decomposition temperatures, and residual mass (char yield).
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. This can identify endothermic or exothermic decomposition processes.
Methodology:
-
Calibrate the DSC instrument for temperature and heat flow.
-
Place a precisely weighed sample (typically 2-5 mg) into a sealed aluminum pan. An empty, sealed pan is used as a reference.
-
Place both the sample and reference pans in the DSC cell.
-
Heat the sample at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen).
-
Record the differential heat flow between the sample and the reference.
-
Analyze the resulting DSC curve for endothermic peaks (indicating heat absorption, such as in the sublimation of MCA) or exothermic peaks.
Visualizing the Decomposition Pathways
The following diagrams illustrate the distinct thermal decomposition mechanisms of this compound phosphate and this compound cyanurate.
Caption: Decomposition pathway of this compound Phosphate.
Caption: Decomposition pathway of this compound Cyanurate.
Conclusion: Selecting the Appropriate Flame Retardant
The choice between this compound phosphate and this compound cyanurate is dictated by the specific requirements of the polymer system and the end-use application.
-
This compound Cyanurate is the preferred choice for polymers that require higher processing temperatures due to its superior thermal stability.[9][12] Its primary gas-phase flame retardant mechanism makes it highly effective in nitrogen-containing polymers like polyamides.[9]
-
This compound Phosphate , with its lower decomposition temperature, is suitable for polymers with lower processing windows.[5] Its strong condensed-phase action, leading to robust char formation, can be highly beneficial in preventing dripping and protecting the underlying material.[7]
It is also important to note the potential for synergistic effects when these flame retardants are used in combination with other additives, such as phosphorus-based compounds, which can further enhance the overall fire performance.[11][13] This guide provides a foundational understanding to assist researchers and professionals in making informed decisions for their flame-retardant formulations.
References
- 1. flame-retardant.alfa-chemistry.com [flame-retardant.alfa-chemistry.com]
- 2. Comparison of this compound Phosphate And this compound Polyphosphate--Part I - YINSU Flame Retardant [flameretardantys.com]
- 3. Thermal Stability, Pyrolysis Behavior, and Fire-Retardant Performance of this compound Cyanurate@Poly(cyclotriphosphazene-co-4,4′-sulfonyl diphenol) Hybrid Nanosheet-Containing Polyamide 6 Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. additivebz.com [additivebz.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Thermal degradation study of intumescent flame retardants by TG and FTIR: this compound phosphate and its mixture with pentaerythritol: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 9. pinfa.eu [pinfa.eu]
- 10. flame-retardant.alfa-chemistry.com [flame-retardant.alfa-chemistry.com]
- 11. News - Flame retardant mechanism of this compound Cyanurate [xingfeichemical.com]
- 12. nbinno.com [nbinno.com]
- 13. files01.core.ac.uk [files01.core.ac.uk]
A Senior Application Scientist's Guide to Nitrogen Doping: Melamine vs. Urea for Advanced Carbon Materials
For researchers in materials science and nanotechnology, the functionalization of carbon frameworks is a cornerstone of innovation. Nitrogen doping (N-doping), in particular, has emerged as a powerful strategy to tailor the electronic, chemical, and physical properties of carbon materials, unlocking their potential in fields ranging from electrocatalysis to energy storage and beyond. The choice of the nitrogen precursor is a critical experimental parameter that dictates the final properties and performance of the material.
This guide provides an in-depth, objective comparison of two of the most common N-doping precursors: melamine and urea. Moving beyond a simple list of pros and cons, we will delve into the mechanistic underpinnings of each precursor, analyze supporting experimental data, and provide actionable protocols to inform your research and development.
Precursor Analysis: A Tale of Two Chemistries
At first glance, both this compound and urea are attractive nitrogen sources due to their high nitrogen content and low cost. However, their distinct molecular structures and thermal decomposition pathways lead to significant differences in the resulting N-doped carbons.
-
This compound (C₃H₆N₆): A highly stable, aromatic triazine ring, this compound boasts a remarkable 66.6% nitrogen content by mass. Its planar, graphitic-like structure and thermal stability make it an intuitive choice for creating thermally stable nitrogen configurations within a carbon lattice.
-
Urea (CH₄N₂O): A smaller, more reactive amide molecule, urea has a nitrogen content of 46.6% by mass. Its lower decomposition temperature and release of reactive gaseous species result in a fundamentally different doping mechanism compared to this compound.
The most critical distinction lies in their behavior at elevated temperatures, which directly influences the incorporation of nitrogen into the carbon framework.
Thermal Decomposition Pathways
This compound undergoes a predictable, stepwise polymerization-condensation process upon heating. It first forms more thermally stable intermediates like melam (~350°C), melem (~450°C), and melon (~600°C), before ultimately forming graphitic carbon nitride (g-C₃N₄).[1][2] At temperatures above 700°C, these structures decompose, releasing nitrogen-containing radicals and gases that can be incorporated into the developing carbon matrix.[3] This process can template the formation of graphitic nitrogen (N-Q), where a nitrogen atom substitutes a carbon atom within the graphitic plane.[4]
Urea, in contrast, decomposes at a much lower temperature range (starting around 150-200°C).[5] It initially breaks down into ammonia (NH₃) and highly reactive isocyanic acid (HNCO).[5][6] These gaseous species then act as the primary doping agents, reacting with the carbon source. This process can be more aggressive and can also introduce porosity as the evolved gases escape the solid matrix.[6][7] The reactive nature of these intermediates often leads to the formation of pyridinic (N-6) and pyrrolic (N-5) nitrogen species, which are located at the edges or defects of the carbon lattice.[8][9]
Caption: Contrasting thermal decomposition routes for this compound and urea.
Performance Evaluation: An Evidence-Based Comparison
The choice of precursor directly impacts the physicochemical properties of the final N-doped carbon material, which in turn governs its performance in specific applications. We have synthesized data from multiple studies to provide a quantitative comparison.
Nitrogen Content and Doping Configuration
The type of nitrogen functional group incorporated into the carbon lattice is arguably more important than the total nitrogen content. X-ray Photoelectron Spectroscopy (XPS) is the standard technique for identifying and quantifying these species: pyridinic-N (N-6), pyrrolic-N (N-5), and graphitic-N (N-Q or quaternary-N).[10][11]
-
Pyridinic-N: Nitrogen atoms at the edge of graphene planes, bonded to two carbon atoms. They contribute one p-electron to the π-system and have a lone pair of electrons, creating Lewis basic sites.[12]
-
Pyrrolic-N: Nitrogen atoms in a five-membered ring, bonded to two carbon atoms. They contribute two p-electrons to the π-system.[12]
-
Graphitic-N: Nitrogen atoms that substitute carbon atoms within the graphitic sheet. This configuration is thought to enhance the electron-donor properties of the carbon material, facilitating electron transfer.[4][12]
As a general trend, the thermally stable structure of this compound tends to favor the formation of graphitic-N, especially at higher pyrolysis temperatures (>800°C).[4] Urea's reactive decomposition products often result in higher proportions of pyridinic and pyrrolic nitrogen, which can introduce defect sites and act as pseudo-capacitive centers.[9]
Textural Properties and Application Performance
The table below summarizes key properties and performance metrics for N-doped carbons derived from this compound and urea across various studies.
| Precursor | Carbon Source | Synthesis Temp. (°C) | N Content (at%) | Dominant N-Species | BET Surface Area (m²/g) | Application Performance | Reference(s) |
| This compound | Activated Carbon | 900 | ~6.0 | - | Decreased vs. pristine | Enhanced electrochemical properties | [13] |
| This compound | Phenolic Resin | 800 | 5.46 | - | 850 | 238 F/g at 0.2 A/g (Supercapacitor) | [14][15] |
| This compound | Carbon Black | 800-900 | ~2.0 - 5.0 | Graphitic, Pyridinic | ~200 | High ORR activity, approaching Pt/C | [1][4] |
| This compound | Biomass | 850 | 5.16 | - | 1382 | 196 F/g at 1 A/g (Supercapacitor) | [16] |
| Urea | Graphene Oxide | 160 (hydrothermal) | 6.3 - 6.8 | - | - | Improved charge-transfer resistance | [17] |
| Urea | Furfural Residue | - | 5.31 | - | 1850 | 222.7 F/g at 0.5 A/g (Supercapacitor) | [18] |
| Urea | Graphene Oxide | 180 (hydrothermal) | 10.13 | - | 593 | 326 F/g at 0.2 A/g (Supercapacitor) | [19] |
| Urea | Chitin/Chitosan | 700-800 | 7.3 - 10.8 | Pyridinic, Pyrrolic | Increased up to 42% | ORR activity comparable to Pt/C | [9] |
Analysis of Trends:
-
Surface Area: The effect on surface area is highly context-dependent. In some cases, this compound-derived polymers can block pores, leading to a decrease in surface area.[13] Conversely, the vigorous gas release during urea's decomposition can act as an in-situ activation step, creating additional porosity and increasing the surface area.[7][9] Co-activation with agents like KOH or using templating methods can significantly enhance the surface area for both precursors.[18][20]
-
Supercapacitor Performance: High surface area and the presence of pseudocapacitive N-species (pyridinic and pyrrolic) are beneficial for supercapacitors. Urea often excels here, as it can simultaneously increase porosity and introduce these specific N-functionalities.[8][18][19]
-
Oxygen Reduction Reaction (ORR) Performance: For electrocatalysis, particularly the ORR, graphitic-N is often cited as a key active site for enhancing conductivity and facilitating the reaction pathway.[4] this compound's tendency to form graphitic-N at high temperatures makes it a strong candidate for this application.[3][4] However, materials derived from urea have also shown excellent ORR activity, suggesting that a high density of pyridinic-N edge sites can also be highly effective.[9]
Experimental Methodologies & Workflows
To ensure reproducibility and provide a practical starting point, we outline two common, validated protocols for N-doping. The choice between them depends on the desired material (e.g., bulk porous carbon vs. doped graphene) and available equipment.
Caption: Typical laboratory workflows for N-doping with this compound and urea.
Protocol 1: One-Pot Pyrolysis for N-Doped Carbon using this compound
This method is suitable for producing bulk N-doped porous carbons from various precursors (e.g., activated carbon, biomass, or polymer resins).
-
Precursor Mixing: In a mortar, combine your carbon source (e.g., 1.0 g of activated carbon) with this compound powder (e.g., 3.0 g).
-
Causality: The mass ratio is a critical parameter to control the final nitrogen content. Higher this compound ratios generally lead to higher N-doping but can sometimes negatively impact porosity.[13]
-
-
Homogenization: Grind the mixture thoroughly for 15-20 minutes until a fine, homogeneous powder is obtained.
-
Causality: Ensuring intimate contact between the carbon and nitrogen precursors is crucial for efficient and uniform doping during pyrolysis.
-
-
Pyrolysis: Place the powdered mixture in an alumina crucible and load it into the center of a tube furnace.
-
Purge the tube with an inert gas (e.g., Argon or Nitrogen) at a flow rate of 100-200 sccm for at least 30 minutes to remove all oxygen.
-
Heat the furnace to the target temperature (e.g., 800-1000°C) at a controlled ramp rate (e.g., 5-10°C/min).
-
Hold at the target temperature for 1-2 hours.
-
Causality: The inert atmosphere prevents the combustion of the carbon source. The slow ramp rate ensures uniform heating and controlled decomposition of the this compound. The final temperature determines the degree of graphitization and the type of N-species formed, with higher temperatures favoring graphitic-N.[1]
-
-
Post-Processing: After the furnace cools to room temperature under inert gas flow, collect the black powder.
-
Wash the product with a dilute acid solution (e.g., 1 M HCl) followed by deionized water until the filtrate is pH neutral to remove any inorganic impurities.
-
Dry the final N-doped carbon material in a vacuum oven at 80°C overnight.
-
Protocol 2: Hydrothermal Synthesis of N-Doped Graphene using Urea
This method is effective for simultaneously reducing graphene oxide (GO) and doping it with nitrogen in a single step.[17][19]
-
Dispersion: Disperse graphene oxide (e.g., 150 mg) in 150 mL of deionized water in a large beaker. Sonicate for 30-60 minutes to achieve a stable, homogeneous dispersion.
-
Precursor Addition: Add a specified amount of urea (e.g., 1.5 g) to the GO dispersion. Stir vigorously for 30 minutes to ensure complete dissolution.
-
Causality: Urea acts as both the nitrogen source and a reducing agent for the oxygen functional groups on the GO. The mass ratio of urea to GO is the primary control for the final N-doping level.[19]
-
-
Hydrothermal Reaction: Transfer the mixture into a Teflon-lined stainless-steel autoclave. Seal the autoclave tightly.
-
Place the autoclave in an oven and heat to 160-180°C for a duration of 3 to 12 hours.
-
Causality: The high temperature and pressure inside the autoclave facilitate both the deoxygenation of GO and the reaction of urea's decomposition products (NH₃) with the graphene lattice. The reaction time can be tuned to control the extent of reduction and doping.[17]
-
-
Product Recovery: After the autoclave cools naturally to room temperature, open it carefully.
-
Collect the black solid product by vacuum filtration.
-
Wash the product repeatedly with deionized water and ethanol to remove any unreacted urea and byproducts.
-
-
Drying: Freeze-dry (lyophilize) the washed product for 24-48 hours to obtain a low-density, N-doped graphene aerogel.
Conclusion and Scientific Outlook
The choice between this compound and urea as a nitrogen source for doping carbon materials is not a matter of one being universally superior, but rather a strategic decision based on the desired material properties and target application.
-
Choose this compound when: The goal is to achieve high thermal stability and incorporate a significant fraction of graphitic nitrogen . This is particularly advantageous for applications requiring high conductivity and catalytic activity, such as the oxygen reduction reaction in fuel cells and metal-air batteries.[3][4] Its predictable, high-temperature decomposition provides a controlled route to stable N-configurations.
-
Choose Urea when: The objective is to create materials with high surface area and a high density of pyridinic and pyrrolic nitrogen species. Urea's ability to act as both a doping agent and a porogen makes it highly effective for producing electrode materials for high-performance supercapacitors , where both high surface area and pseudocapacitive contributions are critical.[8][18][19] Its lower decomposition temperature also offers a more energy-efficient synthesis route.
Future research should focus on hybrid approaches, potentially using both precursors in a controlled manner to fine-tune the ratio of different N-species.[16][21] Furthermore, combining these precursors with advanced synthesis techniques like chemical vapor deposition (CVD) or template-assisted methods will continue to push the boundaries of what is possible, enabling the rational design of N-doped carbon materials with precisely tailored functionalities for the next generation of advanced technologies.
References
- 1. abis-files.atauni.edu.tr [abis-files.atauni.edu.tr]
- 2. researchgate.net [researchgate.net]
- 3. Manageable N-doped Graphene for High Performance Oxygen Reduction Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 5. Thermogravimetric Experiment of Urea at Constant Temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Urea-assisted template-less synthesis of heavily nitrogen-doped hollow carbon fibers for the anode material of lithium-ion batteries - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Urea treatment of nitrogen-doped carbon leads to enhanced performance for the oxygen reduction reaction | Journal of Materials Research | Cambridge Core [cambridge.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Nitrogen-Doped Graphene: The Influence of Doping Level on the Charge-Transfer Resistance and Apparent Heterogeneous Electron Transfer Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Fabrication of N-Doped Porous Carbon with Micro/Mesoporous Structure from Furfural Residue for Supercapacitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Nitrogen-doped graphene with high nitrogen level via a one-step hydrothermal reaction of graphene oxide with urea for superior capacitive energy storage - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Melamine in a Laboratory Setting
For researchers and professionals in the fast-paced world of drug development and scientific discovery, maintaining a safe and compliant laboratory environment is paramount. While melamine, a nitrogen-rich organic compound (C₃H₆N₆), is a valuable reagent in various synthetic pathways and as a component in resins, its proper disposal is a critical aspect of laboratory safety and environmental responsibility that demands meticulous attention. This guide provides an in-depth, scientifically grounded protocol for the safe handling and disposal of this compound waste, ensuring the protection of laboratory personnel and the environment.
The Critical Importance of Proper this compound Disposal: Understanding the Risks
This compound is not merely an inert powder. It is classified with specific health hazards that necessitate careful management. It is suspected of causing cancer and damaging fertility, and may cause damage to the urinary tract through prolonged or repeated exposure.[1] When heated to decomposition, this compound can emit toxic fumes, including nitrogen oxides and cyanide.[1] Therefore, treating this compound waste with the same rigor as any other hazardous chemical is a foundational principle of laboratory safety.
Disposal procedures are not arbitrary; they are dictated by the chemical properties of this compound and by local, state, and federal regulations.[2] Failure to adhere to these guidelines can result in regulatory penalties and, more importantly, pose a significant health risk.
Immediate Safety Protocols for Handling this compound Waste
Before initiating any disposal procedure, the following personal protective equipment (PPE) is mandatory:
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical splash goggles | Protects against airborne this compound dust and accidental splashes. |
| Hand Protection | Nitrile gloves | Provides a barrier against skin contact. |
| Respiratory Protection | NIOSH-approved respirator | Essential when handling this compound powder to prevent inhalation of fine particulates. |
| Body Protection | Laboratory coat | Prevents contamination of personal clothing. |
Work should always be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Decision-Making Workflow for this compound Disposal
The appropriate disposal route for this compound waste depends on its physical state and contamination level. The following diagram illustrates the decision-making process for managing different types of this compound waste in the laboratory.
Caption: Decision workflow for segregating and disposing of this compound waste.
Step-by-Step Disposal Protocols
Uncontaminated Solid this compound Powder
This protocol applies to expired, excess, or unused this compound powder that has not been mixed with other reagents.
-
Containerization: Carefully place the original container, with its label intact, into a larger, sealable, and clearly labeled hazardous waste container. If transferring the powder, do so inside a fume hood to prevent dust generation.
-
Labeling: The outer container must be labeled as "Hazardous Waste" and include the chemical name ("this compound"), concentration, and the date of accumulation.
-
Storage: Store the container in a designated hazardous waste accumulation area, away from incompatible materials such as strong oxidizers.[3] The container must remain closed except when adding waste.
-
Disposal: Arrange for pickup by your institution's certified hazardous waste disposal service.[1]
Causality: The primary hazard of solid this compound is its fine particulate nature, which poses an inhalation risk. Containing it in sealed containers prevents it from becoming airborne. Disposing of it as hazardous waste ensures it is handled by professionals equipped to manage its long-term health risks.
Contaminated Solid this compound Waste
This category includes reaction byproducts containing this compound or materials (e.g., filter paper, weighing boats) grossly contaminated with this compound.
-
Segregation: Do not mix this compound-contaminated waste with other waste streams.
-
Containerization: Place all contaminated solid waste into a designated, leak-proof, and sealable hazardous waste container.
-
Labeling: Label the container as "Hazardous Waste" and list all chemical constituents, including this compound and any other reagents or solvents present.
-
Storage and Disposal: Follow the same storage and disposal procedures as for uncontaminated solid this compound.
Causality: Cross-contamination of waste streams can lead to unforeseen chemical reactions and complicates the disposal process. Proper labeling is crucial for the safety of waste handlers and for ensuring regulatory compliance.
Liquid this compound Waste
This protocol is for solutions containing dissolved this compound.
-
Containerization: Collect all liquid waste containing this compound in a designated, compatible, and shatter-resistant container (e.g., a plastic-coated glass bottle). Do not overfill the container.
-
Labeling: Label the container as "Hazardous Waste" and list all components, including the solvent and the approximate concentration of this compound.
-
Storage: Keep the container tightly sealed and store it in a designated satellite accumulation area, within secondary containment to prevent spills.
-
Disposal: Arrange for pickup by your institution's certified hazardous waste disposal service. Under no circumstances should liquid this compound waste be poured down the drain. [4]
Causality: Disposing of chemicals down the drain can introduce toxic substances into the water supply, and this compound is known to be hazardous to aquatic life. Professional hazardous waste services have the technology to treat or incinerate such waste safely.
Emergency Protocol: this compound Spill Cleanup
In the event of a this compound powder spill, immediate and correct action is crucial to prevent exposure and contamination.
-
Alert and Isolate: Immediately alert personnel in the vicinity. If the spill is large, evacuate the immediate area.[5]
-
Don PPE: Before addressing the spill, don the appropriate PPE, including a respirator, chemical goggles, a lab coat, and double nitrile gloves.
-
Containment: Prevent the powder from spreading. For a small spill, gently cover it with a damp paper towel to prevent the dust from becoming airborne.[6] For larger spills, use a spill control material to create a dike around the spill.[5]
-
Cleanup:
-
Decontamination:
-
Disposal:
-
Label the container with all spill debris as "Hazardous Waste - this compound Spill Debris."
-
Dispose of the container through your institution's hazardous waste program.
-
Causality: The primary goal of this protocol is to minimize the aerosolization of this compound powder, which is the main route of exposure. Dampening the material and using wet cleaning methods are effective controls.
Alternative Disposal Technologies (Context and Limitations)
While licensed incineration or landfilling are the standard disposal methods for laboratory waste, it is important for the scientific community to be aware of emerging technologies, even if they are not yet standard practice at the lab scale.
-
Thermal Decomposition: this compound and its resins decompose at high temperatures (above 300-350°C).[8][9] Industrial incineration leverages this, but the process can release toxic gases if not properly controlled.[10]
-
Chemical Recycling (Hydrolysis): Research has shown that this compound-formaldehyde resins can be broken down into their chemical constituents through methods like alkaline hydrolysis.[11][12] This is a promising avenue for industrial-scale recycling but is not a feasible disposal method for a typical research lab.
-
Use as a Filler: Some industrial processes involve pulverizing cured this compound plastic and using it as a filler material in other composites.[13] This is a form of downcycling rather than true recycling.
For the laboratory professional, these alternatives are currently of academic interest. The only safe and compliant disposal methods are those outlined in the protocols above, managed through a professional hazardous waste service.
By adhering to these scientifically sound and safety-first procedures, researchers can ensure that their work with this compound does not compromise their health, the safety of their colleagues, or the integrity of the environment.
References
- 1. proman.org [proman.org]
- 2. ark-chem.co.jp [ark-chem.co.jp]
- 3. chemicalbook.com [chemicalbook.com]
- 4. carlroth.com [carlroth.com]
- 5. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 6. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 8. researchgate.net [researchgate.net]
- 9. additivebz.com [additivebz.com]
- 10. Is this compound Bad For The Environment [jinjiangthis compound.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Navigating the Risks: A Comprehensive Guide to Handling Melamine in the Laboratory
For the dedicated researcher, scientist, and drug development professional, meticulous attention to safety is paramount. This guide provides an in-depth, procedural framework for the safe handling of melamine, moving beyond mere compliance to foster a culture of proactive risk management. As Senior Application Scientists, we understand that true laboratory excellence integrates cutting-edge research with an unwavering commitment to safety.
This compound, a nitrogen-rich organic compound, is utilized in various industrial applications. However, its handling in a laboratory setting necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This compound is suspected of causing cancer and of damaging fertility or the unborn child.[1] It may also cause damage to the urinary tract through prolonged or repeated exposure.[2] This guide will provide essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of all laboratory personnel.
Hazard Assessment and Risk Mitigation
Before any handling of this compound, a comprehensive risk assessment is crucial. This involves not only understanding the inherent hazards of the chemical but also evaluating the specific procedures to be undertaken.
Key Hazards Associated with this compound:
-
Carcinogenicity: this compound is classified as a Category 2 carcinogen, meaning it is suspected of having carcinogenic potential for humans.[1]
-
Reproductive Toxicity: It is also classified as a Category 2 reproductive toxin, suspected of damaging fertility or the unborn child.[2]
-
Organ Toxicity: Prolonged or repeated exposure may cause damage to the urinary system.[1]
-
Inhalation: Inhalation of this compound dust can irritate the respiratory tract.[3] While evaporation at 20°C is negligible, a harmful concentration of airborne particles can be reached quickly when dispersed.[4]
-
Skin and Eye Irritation: Direct contact with this compound may cause skin and eye irritation.[3]
-
Combustibility: this compound dust can form explosive mixtures with air.[4][5]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling this compound. The following table summarizes the recommended PPE for various tasks.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Transferring Powder | Safety goggles with side shields or a face shield.[6] | Nitrile or neoprene gloves. Double-gloving is recommended.[7][8] | Fully buttoned lab coat. Consider a disposable gown for larger quantities. | See Section 2.1 for detailed guidance. |
| Preparing Solutions | Safety goggles with side shields.[6] | Nitrile or neoprene gloves.[7][8] | Fully buttoned lab coat. | Generally not required if performed in a certified chemical fume hood. |
| Cleaning Spills | Safety goggles and a face shield.[6] | Heavy-duty nitrile or neoprene gloves.[7][8] | Chemical-resistant apron or gown over a lab coat. | See Section 2.1 for detailed guidance. |
Respiratory Protection: A Graded Approach
Due to the carcinogenic and respiratory sensitization risks of this compound powder, a careful selection of respiratory protection is critical. The choice of respirator depends on the scale of the operation and the potential for aerosolization. The Occupational Safety and Health Administration (OSHA) provides Assigned Protection Factors (APFs) which indicate the level of protection a respirator is expected to provide.[2][9]
| Scenario | Recommended Respirator | Assigned Protection Factor (APF) |
| Small-scale weighing (milligrams) in a ventilated balance enclosure | N95 filtering facepiece respirator | 10 |
| General handling of powder in a well-ventilated area | Half-mask elastomeric respirator with P100 filters | 10 |
| Handling large quantities or in situations with high dust generation | Full-facepiece elastomeric respirator with P100 filters | 50 |
| Spill cleanup or emergency situations | Powered Air-Purifying Respirator (PAPR) with a loose-fitting hood and HEPA filters | 25 |
Note: All personnel required to wear tight-fitting respirators must be properly fit-tested and trained in their use, maintenance, and limitations.[10]
Operational Plan: A Step-by-Step Guide to Safe Handling
A structured operational plan minimizes the risk of exposure and ensures procedural consistency.
Pre-Operational Checklist
-
Designated Area: All work with this compound powder should be conducted in a designated area, such as a chemical fume hood or a ventilated balance enclosure.[11] This area should be clearly marked with warning signs.
-
Verify Equipment: Ensure the chemical fume hood or ventilated enclosure has a current certification and is functioning correctly.
-
Assemble Materials: Gather all necessary equipment, including PPE, weighing papers, spatulas, and waste containers, before starting work.
-
Review Safety Data Sheet (SDS): Always have the most current SDS for this compound readily available and review it before beginning any new procedure.
Weighing and Handling this compound Powder
The following workflow is designed to minimize the generation and dispersal of this compound dust.
Caption: Workflow for weighing this compound powder.
Procedural Steps:
-
Don PPE: Put on all required personal protective equipment as outlined in Section 2.
-
Prepare Work Area: Line the work surface of the chemical fume hood or ventilated enclosure with absorbent, disposable bench paper.[11]
-
Tare Container: Place a tared weigh boat or container on the balance.[11]
-
Transfer Powder: Carefully scoop the desired amount of this compound powder into the weigh boat. Avoid pouring directly from the stock container to minimize dust generation.[12]
-
Minimize Exposure: Keep the stock container closed as much as possible.[11]
-
Decontaminate Spatula: After use, decontaminate the spatula by wiping it with a damp cloth or paper towel, which should then be disposed of as hazardous waste.
-
Proceed with Experiment: Once the desired amount is weighed, proceed with the experimental protocol within the ventilated enclosure.
Decontamination and Disposal Plan
Proper decontamination and disposal are critical to prevent the spread of contamination and protect environmental health.
Decontamination Procedures
-
Work Surfaces: At the end of each work session, thoroughly decontaminate all surfaces in the designated area. Use a damp cloth or paper towel with a mild soap and water solution to wipe down surfaces.[13] Avoid dry sweeping, which can generate dust.
-
Equipment: Decontaminate all non-disposable equipment that has come into contact with this compound using a soap and water solution.
-
Spills: In the event of a spill, immediately alert others in the area.
-
Don the appropriate PPE, including respiratory protection.
-
Cover the spill with absorbent material.[3]
-
Gently moisten the absorbent material to prevent dust from becoming airborne.
-
Carefully scoop the material into a labeled hazardous waste container.
-
Decontaminate the spill area with soap and water.
-
Disposal of this compound Waste
All this compound-contaminated waste must be disposed of as hazardous chemical waste.
Caption: this compound waste disposal workflow.
-
Solid Waste: All contaminated solid waste, including gloves, disposable lab coats, bench paper, and weighing boats, should be placed in a clearly labeled, sealed hazardous waste bag.
-
Liquid Waste: Unused solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Empty Containers: Empty this compound containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The defaced, empty container can then be disposed of in the regular trash.
-
Disposal Vendor: All hazardous waste must be disposed of through your institution's approved hazardous waste management program.[7][14] Do not dispose of this compound waste down the drain or in the regular trash.[15]
Emergency Procedures
In case of accidental exposure, immediate action is crucial.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation persists.[3]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and give them one or two glasses of water to drink. Seek immediate medical attention.[3]
By adhering to these comprehensive guidelines, researchers can confidently and safely handle this compound, ensuring a secure laboratory environment that fosters both groundbreaking science and the well-being of its practitioners.
References
- 1. cdc.gov [cdc.gov]
- 2. osha.gov [osha.gov]
- 3. Chapter 8: Decontamination, Disinfection and Spill Response | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 4. etamu.edu [etamu.edu]
- 5. mt.com [mt.com]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. essex.ac.uk [essex.ac.uk]
- 8. gloves.com [gloves.com]
- 9. 1910.134 - Respiratory protection. | Occupational Safety and Health Administration [osha.gov]
- 10. OSHA Respirator Requirements for Selected Chemicals | NIOSH | CDC [cdc.gov]
- 11. ehs.wisc.edu [ehs.wisc.edu]
- 12. bitesizebio.com [bitesizebio.com]
- 13. 2.8 Decontamination and Laboratory Cleanup | UMN University Health & Safety [hsrm.umn.edu]
- 14. kamatlab.com [kamatlab.com]
- 15. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
